[Tyr11]-Somatostatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H104N18O20S2 |
|---|---|
Molecular Weight |
1653.9 g/mol |
IUPAC Name |
19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114) |
InChI Key |
YYMCVZDODOMTDK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of [Tyr11]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of [Tyr11]-Somatostatin, a synthetic analog of the naturally occurring hormone somatostatin-14. This document delves into its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these processes. The information presented is intended to support research and development efforts in fields utilizing somatostatin (B550006) receptor-targeted compounds.
Introduction to this compound
This compound is a modified version of somatostatin-14 where the tyrosine residue is at position 11. This modification allows for radioiodination, making it a valuable tool in receptor binding assays and other experimental applications.[1] Like its parent molecule, this compound exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[2] These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, including hormone secretion, neurotransmission, and cell proliferation.[2]
Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Reference |
| hSSTR1 | Somatostatin-14 | 0.25 | CHO | |
| hSSTR2 | Somatostatin-14 | ~1 | CHO or COS-1 | [4] |
| hSSTR3 | Somatostatin-14 | ~1 | CHO or COS-1 | [4] |
| hSSTR4 | Somatostatin-14 | ~1 | CHO or COS-1 | [4] |
| hSSTR5 | Somatostatin-14 | ~1 | CHO or COS-1 | [4] |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell line used.
Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. These pathways are primarily mediated by the activation of pertussis toxin-sensitive inhibitory G-proteins (Gαi/o). The key downstream signaling pathways are detailed below.
Inhibition of Adenylyl Cyclase
A hallmark of somatostatin receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This effect is mediated by the Gαi subunit, which directly inhibits the adenylyl cyclase enzyme. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to altered phosphorylation of various downstream targets involved in hormone secretion and cell proliferation.[5]
Modulation of Ion Channels
The βγ subunits of the activated G-protein can directly modulate the activity of various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx. The reduction in intracellular calcium is a crucial mechanism for the inhibition of hormone and neurotransmitter release.
Activation of Protein Tyrosine Phosphatases (PTPs)
Somatostatin receptors can also signal through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[6] These enzymes play a critical role in the anti-proliferative effects of somatostatin by dephosphorylating key signaling molecules in growth factor pathways, such as receptor tyrosine kinases (RTKs) and their downstream effectors.
Regulation of MAPK and PI3K/Akt Pathways
The activation of SSTRs can lead to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. The effects on these pathways can be complex and cell-type specific. In some contexts, somatostatin analogs have been shown to inhibit the MAPK/ERK pathway, contributing to their anti-proliferative effects.[6] The activation of PTPs is thought to be a key mechanism in the dephosphorylation and inactivation of components of the MAPK cascade. The PI3K/Akt pathway, which is crucial for cell survival and growth, can also be inhibited by somatostatin receptor activation, often through PTP-mediated dephosphorylation of key signaling nodes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for each SSTR subtype.
Materials:
-
Cells or membranes expressing the SSTR subtype of interest.
-
[125I]-[Tyr11]-Somatostatin (Radioligand).
-
Unlabeled this compound or Somatostatin-14 (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known amount of radioligand and membrane preparation.
-
Non-specific Binding: Add radioligand, membrane preparation, and a saturating concentration of unlabeled competitor.
-
Competitive Binding: Add radioligand, membrane preparation, and varying concentrations of unlabeled competitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the SSTR subtype of interest (e.g., CHO-K1 cells).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a defined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay format (e.g., by measuring the FRET signal in an HTRF assay).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for the inhibition of adenylyl cyclase.
Protein Tyrosine Phosphatase (PTP) Activity Assay
This assay measures the activation of PTPs upon SSTR stimulation.
Materials:
-
Cells expressing the SSTR subtype of interest.
-
This compound.
-
Lysis buffer containing protease inhibitors.
-
PTP substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide).
-
Reaction buffer.
-
Malachite green reagent (for phosphate detection with peptide substrates) or a spectrophotometer (for pNPP).
Procedure:
-
Cell Treatment: Treat cells with this compound for various times.
-
Cell Lysis: Lyse the cells in a suitable buffer to obtain cell lysates.
-
PTP Assay:
-
Using pNPP: Incubate the cell lysate with pNPP in a reaction buffer. Stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Using Peptide Substrate: Incubate the cell lysate with a phosphotyrosine peptide substrate. Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay.[7]
-
-
Data Analysis: Calculate the PTP activity (e.g., in nmol of phosphate released per minute per mg of protein) and compare the activity in treated versus untreated cells.
Western Blot for MAPK and Akt Phosphorylation
This method is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
Materials:
-
Cells expressing the SSTR subtype of interest.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated and total ERK and Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-ERK or phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of phosphorylated protein to total protein.
Conclusion
This compound is a versatile research tool that acts as a potent agonist at all five somatostatin receptor subtypes. Its mechanism of action involves the activation of inhibitory G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein tyrosine phosphatases. These primary signaling events, in turn, regulate downstream pathways such as the MAPK and PI3K/Akt cascades, ultimately controlling a wide range of cellular functions. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other somatostatin analogs, facilitating further advancements in the development of novel therapeutics targeting the somatostatin system.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Inhibition of GH1 rat pituitary tumor cell adenylyl cyclase activity by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Functions of [Tyr¹¹]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Tyr¹¹]-Somatostatin is a synthetic analog of the native peptide hormone somatostatin (B550006). It is a crucial tool in neuroscience and endocrinology research, primarily utilized as a radioligand for the characterization and quantification of somatostatin receptors (SSTRs). This guide provides a comprehensive overview of the biological functions of [Tyr¹¹]-Somatostatin, with a focus on its receptor binding properties, downstream signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
Somatostatin is a regulatory peptide that plays a critical role in a multitude of physiological processes, including neurotransmission, cell proliferation, and the inhibition of endocrine and exocrine secretions.[1][2] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[3][4] [Tyr¹¹]-Somatostatin, a derivative of the native 14-amino acid somatostatin (Somatostatin-14), is distinguished by the substitution of a tyrosine residue at position 11. This modification allows for radioiodination, creating [¹²⁵I][Tyr¹¹]-Somatostatin, a high-affinity radioligand essential for studying SSTRs.[5][6]
Receptor Binding Characteristics
[Tyr¹¹]-Somatostatin is a high-affinity ligand for somatostatin receptors.[5] Its primary application is in radioligand binding assays to determine the density and affinity of SSTRs in various tissues and cell lines.
Quantitative Binding Data
The binding affinity of [Tyr¹¹]-Somatostatin and its radioiodinated form to SSTRs is typically quantified by the dissociation constant (Kd) and the maximal binding capacity (Bmax). Competition binding assays, using unlabeled somatostatin analogs, are used to determine the inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retinal Membranes | [¹²⁵I]Tyr¹¹-Somatostatin | 0.90 ± 0.20 | 104 ± 52 | [5] |
| Human GH-secreting Pituitary Adenoma Membranes | [¹²⁵I]Tyr¹¹-SRIH | 0.80 ± 0.15 | 234.2 ± 86.9 | [7] |
| Non-secreting Pituitary Adenoma Membranes (Sample 1) | [¹²⁵I]Tyr¹¹-SRIH | 0.18 | 17.2 | [7] |
| Non-secreting Pituitary Adenoma Membranes (Sample 2) | [¹²⁵I]Tyr¹¹-SRIH | 0.32 | 48.0 | [7] |
| Competing Ligand | Preparation | Radioligand | IC50 (nM) | Reference |
| Somatostatin-14 | Human GH-secreting Pituitary Adenoma Membranes | [¹²⁵I]Tyr¹¹-SRIH | 0.32 | [7] |
| Somatostatin-28 | Human GH-secreting Pituitary Adenoma Membranes | [¹²⁵I]Tyr¹¹-SRIH | 0.50 | [7] |
Signaling Pathways
Upon binding to SSTRs, [Tyr¹¹]-Somatostatin, like endogenous somatostatin, initiates a cascade of intracellular signaling events. SSTRs are coupled to inhibitory G proteins (Gi/o), and their activation leads to the modulation of several key downstream effectors.[3][8]
Inhibition of Adenylyl Cyclase
A primary signaling pathway activated by SSTRs is the inhibition of adenylyl cyclase activity.[9][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][10] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in hormone secretion and cell proliferation.[11]
Modulation of Ion Channels
SSTR activation also influences the activity of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[1] The resulting hyperpolarization of the cell membrane and the reduction in Ca²⁺ influx contribute to the inhibitory effects on hormone and neurotransmitter release.
Activation of Phosphatases and Kinases
Somatostatin receptor signaling also involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, and the modulation of the mitogen-activated protein kinase (MAPK) pathway.[3][10] These pathways are implicated in the anti-proliferative and pro-apoptotic effects of somatostatin.[1][3]
Diagram: [Tyr¹¹]-Somatostatin Signaling Pathway
References
- 1. [Tyr11]-Somatostatin - LKT Labs [lktlabs.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 5. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [Tyr11]-Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of [Tyr11]-Somatostatin for the five human somatostatin (B550006) receptor subtypes (SSTR1-5). It includes detailed experimental protocols for determining binding affinity, a summary of quantitative binding data, and visualizations of key biological and experimental processes.
Introduction
Somatostatin is an endogenous neuropeptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound is a synthetic analog of the native Somatostatin-14 peptide, where the tyrosine residue at position 11 facilitates radioiodination, making it a valuable tool in receptor binding studies.[1] The iodinated form, [125I]-[Tyr11]-Somatostatin, is a commonly used radioligand for the characterization of somatostatin receptors due to its high affinity.[1] Understanding the binding affinity of somatostatin analogs to different SSTR subtypes is crucial for the development of targeted therapeutics for various diseases, including neuroendocrine tumors.
Quantitative Analysis of Somatostatin Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) |
| hSSTR1 | Somatostatin-14 | 1.58 |
| hSSTR2 | Somatostatin-14 | 0.45 |
| hSSTR3 | Somatostatin-14 | 1.00 |
| hSSTR4 | Somatostatin-14 | 1.58 |
| hSSTR5 | Somatostatin-14 | 0.63 |
Note: The Ki values are for the native Somatostatin-14 peptide and are expected to be highly similar for unlabeled this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for somatostatin receptors using a competitive radioligand binding assay with [125I]-[Tyr11]-Somatostatin-14.
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-[Tyr11]-Somatostatin-14.
-
Unlabeled Ligand: this compound or Somatostatin-14 (for determining non-specific binding).
-
Test Compounds: Compounds for which the binding affinity is to be determined.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitors: Cocktail of inhibitors to prevent protein degradation.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
II. Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the desired SSTR subtype to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by homogenization in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the unlabeled ligand in binding buffer.
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled this compound (e.g., 1 µM).
-
Competitive Binding: 50 µL of each dilution of the test compound.
-
-
Add 150 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Add 50 µL of [125I]-[Tyr11]-Somatostatin-14 (at a concentration close to its Kd) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation on a plate shaker to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters using a filtration apparatus.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the competition curve to a sigmoidal dose-response model using non-linear regression analysis.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of somatostatin receptor activation and the experimental procedures for its study, the following diagrams are provided.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
The Structure-Activity Relationship of [Tyr11]-Somatostatin: A Technical Guide for Researchers
An in-depth exploration of the binding characteristics, functional activity, and experimental evaluation of the somatostatin (B550006) analog, [Tyr11]-Somatostatin.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a key analog of the native peptide hormone somatostatin-14 (SST-14). This compound, where the phenylalanine at position 11 is replaced by tyrosine, is a critical tool in somatostatin research, primarily utilized in its radioiodinated form, [125I]Tyr11-Somatostatin, for receptor binding studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor (SSTR) pharmacology and the development of novel somatostatin analogs.
Core Principles of Somatostatin Structure-Activity Relationship
The biological activity of somatostatin and its analogs is dictated by their three-dimensional conformation, which enables binding to one or more of the five G-protein coupled somatostatin receptor subtypes (SSTR1-5). The essential pharmacophore for receptor interaction is located in the cyclic core of the peptide, specifically the β-turn sequence of Phe7-Trp8-Lys9-Thr10. Modifications to the amino acids within and outside this core region can significantly alter the binding affinity, receptor subtype selectivity, and in vivo stability of the resulting analog.
The introduction of a tyrosine residue at position 11 in this compound facilitates radioiodination, creating a high-affinity radioligand for the characterization of SSTRs in various tissues and cell lines.[1] The structural similarity of this compound to the native SST-14 results in a comparable high-affinity binding profile across all five SSTR subtypes.
Quantitative Binding Affinity of Somatostatin-14
| Receptor Subtype | IC50 (nM) |
| hSSTR1 | 1.3 |
| hSSTR2 | 0.4 |
| hSSTR3 | 1.1 |
| hSSTR4 | 1.5 |
| hSSTR5 | 0.6 |
Note: Data is for Somatostatin-14 and serves as a close approximation for this compound.
Somatostatin Receptor Signaling Pathway
Upon ligand binding, somatostatin receptors couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This primary signaling cascade triggers a range of downstream effects, including the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), activation of phosphotyrosine phosphatases (PTPs), and regulation of the MAPK/ERK pathway. These signaling events collectively contribute to the inhibitory effects of somatostatin on hormone secretion and cell proliferation.[3][4][5]
Caption: Somatostatin Receptor Signaling Cascade.
Experimental Protocols
Competitive Radioligand Binding Assay using [125I]Tyr11-Somatostatin
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype using [125I]Tyr11-Somatostatin as the radioligand.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]Tyr11-Somatostatin.
-
Test Compounds: Unlabeled somatostatin analogs or other compounds to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4, supplemented with a protease inhibitor cocktail and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Somatostatin-14.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled Somatostatin-14.
-
Competitive Binding: 50 µL of various concentrations of the test compound.
-
-
Add 50 µL of [125I]Tyr11-Somatostatin (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter mat.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Caption: Competitive Radioligand Binding Assay Workflow.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound or other analogs by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing a specific SSTR subtype.
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing a single human somatostatin receptor subtype.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with 10% FBS and antibiotics.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: this compound or other somatostatin analogs.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or luminescence-based).
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit's protocol.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the dose-response curve using non-linear regression analysis.
Conclusion
This compound is a valuable research tool for investigating the pharmacology of somatostatin receptors. Its high affinity for all five SSTR subtypes, coupled with its suitability for radioiodination, makes it an ideal radioligand for receptor binding assays. Understanding the structure-activity relationship of this compound and other analogs is crucial for the design and development of novel therapeutic agents targeting the somatostatin system for the treatment of various diseases, including neuroendocrine tumors and acromegaly. The experimental protocols provided in this guide offer a foundation for the in-depth characterization of such compounds.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Discovery and Synthesis of [Tyr11]-Somatostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of [Tyr11]-Somatostatin. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide research.
Introduction: The Quest for Stable Somatostatin (B550006) Analogs
The discovery of somatostatin in 1973 by Brazeau and Guillemin was a landmark in neuroendocrinology.[1][2] This 14-amino acid cyclic peptide was initially identified as a potent inhibitor of growth hormone (GH) secretion from the anterior pituitary.[1][2] Subsequent research revealed its widespread distribution and diverse physiological roles, including the inhibition of various other hormones like insulin (B600854) and glucagon, and its function as a neurotransmitter.[1][2]
Despite its therapeutic potential, the clinical application of native somatostatin was hampered by its extremely short biological half-life of only a few minutes. This led to a concerted effort in the scientific community to synthesize more stable and potent analogs.[1][2] The primary goals were to enhance resistance to enzymatic degradation and to potentially modulate receptor subtype selectivity.
The synthesis of this compound emerged from this research landscape with a specific and crucial purpose: to facilitate the study of somatostatin receptors. The native somatostatin-14 peptide lacks a tyrosine residue, which is the preferred site for radioiodination, a technique essential for receptor binding assays. By substituting the phenylalanine at position 11 with a tyrosine, researchers created an analog that could be readily labeled with iodine isotopes (e.g., ¹²⁵I), paving the way for the characterization and quantification of somatostatin receptors in various tissues.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇₆H₁₀₄N₁₈O₂₀S₂ |
| Molecular Weight | 1653.91 g/mol |
| Amino Acid Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys |
| Structure | Cyclic, with a disulfide bridge between Cys³ and Cys¹⁴ |
| Appearance | White to off-white powder |
| CAS Number | 59481-27-5 |
Data Presentation: Biological Activity
Somatostatin Receptor Binding Affinity
The table below presents the binding affinities of the parent molecule, Somatostatin-14, for the five human somatostatin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki in nM) of Somatostatin-14 |
| SSTR1 | 0.2 |
| SSTR2 | ~0.1-1.0 |
| SSTR3 | ~0.5-1.5 |
| SSTR4 | ~0.5-2.0 |
| SSTR5 | ~0.1-1.0 |
Note: The Ki values for Somatostatin-14 can vary slightly between different studies and experimental conditions.
The radiolabeled form, [¹²⁵I]Tyr¹¹-Somatostatin, has been shown to bind with high affinity to somatostatin receptors in various tissues. For instance, in rabbit retinal membranes, it exhibited an apparent affinity constant (KD) of 0.90 ± 0.20 nM.[1] In human GH-secreting pituitary adenomas, the KD was found to be 0.80 ± 0.15 nM.
Inhibition of Growth Hormone Release
Similar to the binding affinity data, specific IC₅₀ or EC₅₀ values for the inhibition of growth hormone release by this compound are not extensively reported. However, its biological activity is understood to be comparable to that of native somatostatin. The following table summarizes the inhibitory effects of somatostatin on growth hormone release from in vitro studies.
| System | Stimulus | IC₅₀ of Somatostatin-14 (nM) |
| Rat Pituitary Cells | GHRH | ~0.1 - 1.0 |
| Human Pituitary Adenoma Cells | Basal | ~0.1 - 0.5 |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Ether (cold)
-
Oxidation solution: 0.01 M potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in ammonium (B1175870) acetate (B1210297) buffer (pH 7.5)
-
Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analysis: Analytical RP-HPLC, Mass Spectrometry (MS)
Methodology:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test.
-
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and methanol and dry under vacuum. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude linear peptide by adding cold ether. Centrifuge and wash the peptide pellet with cold ether multiple times.
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in the ammonium acetate buffer.
-
Add the potassium ferricyanide solution dropwise with stirring until a faint yellow color persists.
-
Allow the reaction to proceed for 1-2 hours.
-
Quench the reaction by adding a small amount of cysteine.
-
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis and Lyophilization: Analyze the purified fractions by analytical RP-HPLC and MS to confirm the identity and purity of this compound. Lyophilize the pure fractions to obtain the final product as a white powder.
Radioiodination of this compound
Materials:
-
This compound
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (pH 7.4)
-
Sephadex G-25 column
-
Bovine serum albumin (BSA)
Methodology:
-
Reaction Setup: In a shielded vial, add this compound (5-10 µg) dissolved in phosphate buffer.
-
Initiation of Iodination: Add Na¹²⁵I (0.5-1.0 mCi) to the peptide solution. Initiate the reaction by adding a freshly prepared solution of Chloramine-T (10-20 µg in phosphate buffer).
-
Reaction Quenching: After 30-60 seconds at room temperature, quench the reaction by adding sodium metabisulfite solution (20-40 µg in phosphate buffer).
-
Purification: Separate the [¹²⁵I]Tyr¹¹-Somatostatin from unreacted ¹²⁵I and other reagents by gel filtration chromatography on a Sephadex G-25 column pre-equilibrated and eluted with phosphate buffer containing 0.1% BSA.
-
Analysis: Collect fractions and determine the radioactivity in each fraction to identify the protein peak. The specific activity of the radiolabeled peptide can be determined.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathways
This compound, like native somatostatin, exerts its biological effects by binding to five distinct G-protein coupled receptors (GPCRs), SSTR1-5. Upon ligand binding, these receptors couple to inhibitory G-proteins (Gi/o), which trigger a cascade of intracellular signaling events. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, somatostatin receptors can activate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of somatostatin.
Caption: Somatostatin receptor signaling pathways.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound stands as a pivotal tool in the study of somatostatin physiology and pharmacology. Its rational design, enabling radioiodination, has been instrumental in the characterization of somatostatin receptors and has facilitated the screening of novel somatostatin analogs with therapeutic potential. The well-established methods for its synthesis and purification make it an accessible and valuable reagent for researchers. This technical guide provides a foundational understanding of this compound, from its historical context to its practical synthesis and biological significance, serving as a comprehensive resource for the scientific community.
References
In Vivo Stability of [Tyr11]-Somatostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability of [Tyr11]-Somatostatin, a critical analog in somatostatin (B550006) research. Native somatostatin-14 is of limited therapeutic utility due to its remarkably short biological half-life, estimated to be between 1 and 3 minutes.[1] This rapid clearance is primarily due to enzymatic degradation. Understanding the metabolic fate of somatostatin analogs like this compound is paramount for the development of more stable and clinically effective therapeutic agents.
Quantitative Data on In Vivo Stability
The in vivo stability of somatostatin and its analogs has been investigated across various animal models. The data consistently points towards rapid degradation and clearance.
| Parameter | Species | Method | Key Findings | Reference |
| Half-life of infused synthetic somatostatin | Canine | Radioimmunoassay (RIA) | 1.82 minutes | [2] |
| Disappearance of luminal radioactivity | Rat (suckling and adult) | Radiolabeling with [125I][Tyr11]SS14 and HPLC analysis | 50% loss of radioactivity from the duodenal lumen at 2 minutes. No intact [125I][Tyr11]SS14 was detected in the duodenal wall, blood, liver, or kidney. | [3] |
| Degradation by isolated hepatocytes | Rat | Incubation with 125I-labelled [Tyr11]somatostatin | Degradation is rapid at 37°C and negligible at 0°C. The major radioactive product identified in the incubation medium was 125I-labelled tyrosine. | [4] |
Enzymatic Degradation Pathway
The primary mechanism for the rapid in vivo clearance of somatostatin and its analogs is enzymatic degradation by peptidases. This process is initiated at the plasma membrane and involves both endo- and exopeptidases. The liver is a principal site for this metabolism.
The degradation of this compound involves the cleavage of the peptide backbone, leading to the release of smaller peptide fragments and individual amino acids. A key metabolic product identified in studies using radio-iodinated this compound is radio-iodinated tyrosine, indicating significant enzymatic activity around this residue.
Experimental Protocols for In Vivo Stability Assessment
The evaluation of the in vivo stability of somatostatin analogs typically involves the administration of the compound to an animal model, followed by the collection of biological samples at various time points for analysis.
General In Vivo Experimental Workflow
A representative workflow for assessing the in vivo stability of a somatostatin analog is depicted below. This process generally includes animal preparation, administration of the test article, serial blood sampling, and subsequent analysis of the collected samples.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Half-life of somatostatin-like immunoreactivity in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of intraduodenally administered somatostatin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Impact of [Tyr11]-Somatostatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physiological effects following the administration of [Tyr11]-Somatostatin, a key analog in somatostatin (B550006) research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecular interactions, signaling cascades, and cellular responses elicited by this compound. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound
Somatostatin is an endogenous neuropeptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, cell proliferation, and gastrointestinal motility.[1][2] It mediates these actions by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][3] this compound is a synthetic analog of somatostatin that contains a tyrosine residue at position 11. This modification makes it particularly useful for radioiodination, creating [125I]Tyr11-Somatostatin, a high-affinity radioligand essential for the characterization and quantification of somatostatin receptors.[4][5] Beyond its use as a research tool, understanding the physiological effects of this compound itself is crucial for interpreting experimental data and for the development of novel therapeutics targeting the somatostatin system.
Receptor Binding and Affinity
This compound, particularly in its radiolabeled form, has been instrumental in elucidating the binding characteristics of somatostatin receptors in various tissues and cell lines. The affinity of [125I]Tyr11-Somatostatin for its receptors is typically in the picomolar to nanomolar range, indicating a strong and specific interaction.
| Tissue/Cell Line | Receptor Subtype(s) | Ligand | Binding Affinity (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Human Pituitary Adenoma Membranes | General SSTRs | [125I]Tyr11-SRIH | 0.80 ± 0.15 nM | 234.2 ± 86.9 fmol/mg protein | [4] |
| Non-secreting Pituitary Adenomas | General SSTRs | [125I]Tyr11-SRIH | 0.18 nM, 0.32 nM | 17.2 fmol/mg protein, 48.0 fmol/mg protein | [4] |
| Human Thymoma | General SSTRs | [125I]Tyr11-SS-14 | 47.5 ± 2.5 pM | 23.5 ± 2.5 fmol/mg membrane protein | [6] |
| Human Thyroid Carcinoma Cell Lines | General SSTRs | [125I]Tyr11-SRIH | 114-224 pM | 20-154 fmol/mg membrane protein | [2] |
Table 1: Binding Affinity and Capacity of [125I]Tyr11-Somatostatin in Various Tissues and Cell Lines.
In competitive binding assays, the binding of [125I]Tyr11-SRIH can be displaced by native somatostatin (SRIH-14 and SRIH-28) and other synthetic analogs, confirming that they share the same binding sites.[4]
| Cell Line | Competing Ligand | IC50 | Reference |
| Human Pituitary Adenoma Membranes | SRIH-14 | 0.32 nM | [4] |
| Human Pituitary Adenoma Membranes | SRIH-28 | 0.50 nM | [4] |
Table 2: Inhibitory Concentration (IC50) of Somatostatin Analogs in Displacing [125I]Tyr11-SRIH Binding.
Downstream Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. The primary mechanism involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][7][8] This reduction in cAMP has widespread consequences, including the modulation of hormone secretion and cell proliferation.
Beyond the canonical cAMP pathway, this compound can trigger other signaling cascades:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Inhibition of this pathway is implicated in the pro-apoptotic properties of somatostatin in tumor cells.[9]
-
Phospholipase C (PLC) Pathway: Activation of somatostatin receptors can also lead to the modulation of the PLC pathway.[3][10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Somatostatin can influence the MAPK pathway, which is crucial for cell growth and differentiation.[3][11]
-
Ion Channel Regulation: this compound can alter cellular function by modulating the activity of various ion channels, including P/Q-type, N-type, and L-type voltage-gated Ca2+ channels, as well as K+ channels.[9][12] This is particularly important in regulating hormone secretion.
Caption: this compound Signaling Pathways.
Physiological Effects
The administration of this compound leads to a variety of physiological responses, primarily of an inhibitory nature.
Inhibition of Hormone Secretion
One of the most well-characterized effects of somatostatin is the inhibition of hormone release from various endocrine glands. This is particularly relevant in the pituitary and pancreas.
| Hormone | Gland/Cell Type | Effect of Somatostatin Administration | Reference |
| Growth Hormone (GH) | Anterior Pituitary | Inhibition of basal and stimulated secretion | [1][13] |
| Thyroid-Stimulating Hormone (TSH) | Anterior Pituitary | Inhibition of stimulated secretion | [1] |
| Insulin | Pancreatic β-cells | Inhibition of secretion | [1][13] |
| Glucagon | Pancreatic α-cells | Inhibition of secretion | [1][13] |
| Gastrin | Stomach G-cells | Inhibition of secretion | [1] |
| Calcitonin | Thyroid C-cells | Inhibition of stimulated secretion | [8] |
Table 3: Inhibitory Effects of Somatostatin on Hormone Secretion.
Anti-proliferative Effects
This compound and other somatostatin analogs can inhibit the proliferation of both normal and cancerous cells.[14] This effect is mediated through the induction of cell cycle arrest and apoptosis.[15] The anti-proliferative efficacy can vary depending on the cell type and the specific somatostatin receptor subtypes expressed.
| Cell Line | Cancer Type | Somatostatin Analog | Effect on Proliferation | Reference |
| RO 87-M-1 | Follicular Thyroid Carcinoma | MK0678 | Dose-dependent inhibition (approx. 70% of control at 100 nmol/L) | [2] |
| NPA87 | Papillary Thyroid Carcinoma | MK0678 | Dose-dependent inhibition (approx. 70% of control at 100 nmol/L) | [2] |
| NPA87 | Papillary Thyroid Carcinoma | Octreotide (B344500) | Growth inhibition | [2] |
| RO 87-M-1 | Follicular Thyroid Carcinoma | Octreotide | Dose-dependent stimulation | [2] |
| RO 82-W-1 | Follicular Thyroid Carcinoma | Octreotide | Biphasic inhibition (75% and 45% of control at 0.05 and 100 nmol/L) | [2] |
| Human Thymoma (primary culture) | Thymoma | Somatostatin | 40.6% inhibition of [3H]thymidine incorporation (at 10 nmol/L) | [6] |
| Human Thymoma (primary culture) | Thymoma | Octreotide | 43.2% inhibition of [3H]thymidine incorporation (at 10 nmol/L) | [6] |
Table 4: Anti-proliferative Effects of Somatostatin Analogs on Various Cancer Cell Lines.
Effects on the Gastrointestinal Tract
In the gastrointestinal system, somatostatin acts as a potent inhibitor of motility and secretion. It reduces gastric acid and pepsin secretion, decreases pancreatic exocrine secretion, and slows down gastric emptying and intestinal transit.[1]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors using [125I]Tyr11-Somatostatin.
Materials:
-
Cell membranes expressing somatostatin receptors
-
[125I]Tyr11-Somatostatin
-
Unlabeled this compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [125I]Tyr11-Somatostatin, and binding buffer.
-
Non-specific Binding: Membrane preparation, [125I]Tyr11-Somatostatin, and a saturating concentration of unlabeled somatostatin.
-
Competitive Binding: Membrane preparation, [125I]Tyr11-Somatostatin, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile and powerful tool in the study of the somatostatin system. Its well-characterized binding properties and potent physiological effects make it invaluable for both in vitro and in vivo research. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for the accurate interpretation of experimental results and for the continued development of somatostatin-based therapies for a range of diseases, including neuroendocrine tumors and hormonal disorders. The provided data and protocols serve as a foundational resource for researchers aiming to explore the multifaceted roles of this compound in physiology and pharmacology.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin receptor subtypes in human thymoma and inhibition of cell proliferation by octreotide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of somatostatin on cAMP accumulation and calcitonin secretion in C-cells: involvement of pertussis toxin-sensitive G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [Regulation of cell proliferation by somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of [Tyr11]-Somatostatin in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006) (SST), a cyclic neuropeptide, and its analogs are pivotal in neuroscience research due to their significant roles in neurotransmission, neuroprotection, and the pathophysiology of various neurological disorders. [Tyr11]-Somatostatin, a synthetic analog of somatostatin-14, is a crucial tool for studying the somatostatin system. Its tyrosine residue at position 11 allows for easy radioiodination, creating [125I]-[Tyr11]-Somatostatin, a high-affinity radioligand essential for characterizing somatostatin receptors (SSTRs). This technical guide provides a comprehensive overview of the role of this compound in neuroscience research, detailing its receptor binding properties, associated signaling pathways, and its application in the study of neurological diseases. This document also includes detailed experimental protocols and quantitative data to facilitate its use in a research setting.
Introduction: The Somatostatin System
The somatostatin system comprises the endogenous peptides somatostatin-14 and somatostatin-28, and their five G protein-coupled receptors (GPCRs): SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1][2] These receptors are widely distributed throughout the central nervous system (CNS) and periphery, where they mediate a range of inhibitory effects.[3] Activation of SSTRs modulates the release of various neurotransmitters and hormones, influences neuronal excitability, and has been implicated in processes such as learning, memory, and pain perception.[4] Dysregulation of the somatostatin system is linked to several neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[4]
This compound is a synthetic analog of somatostatin-14 where the phenylalanine at position 11 is replaced by a tyrosine. This substitution is critical as it provides a site for radioiodination, producing [¹²⁵I]-[Tyr11]-Somatostatin, a tracer that has been instrumental in the pharmacological characterization and anatomical localization of SSTRs.[5][6][7]
Receptor Binding Profile of this compound
This compound, particularly in its radiolabeled form, exhibits high affinity for multiple somatostatin receptor subtypes. The binding affinity and capacity can be quantified using radioligand binding assays. Below are tables summarizing quantitative data from various studies.
Table 1: Binding Affinity (Kd) of [¹²⁵I]-[Tyr11]-Somatostatin in Various Tissues
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Reference |
| Rabbit Retina Membranes | SSTRs | 0.90 ± 0.20 | [5][8] |
| Rat Cerebral Cortex Cells | SSTRs | 0.60 ± 0.08 | [6] |
| Human GH-Secreting Pituitary Adenoma Membranes | SSTRs | 0.80 ± 0.15 | [9] |
| Human Non-Secreting Pituitary Adenoma Membranes | SSTRs | 0.18 - 0.32 | [9] |
Table 2: Maximal Binding Capacity (Bmax) of [¹²⁵I]-[Tyr11]-Somatostatin in Various Tissues
| Tissue/Cell Line | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina Membranes | 104 ± 52 | [5][8] |
| Rat Cerebral Cortex Cells | 160 ± 16 | [6] |
| Human GH-Secreting Pituitary Adenoma Membranes | 234.2 ± 86.9 | [9] |
| Human Non-Secreting Pituitary Adenoma Membranes | 17.2 - 48.0 | [9] |
Table 3: Inhibitory Concentration (IC50) of Somatostatin Analogs for [¹²⁵I]-[Tyr11]-Somatostatin Binding
| Competing Ligand | Tissue/Cell Line | IC50 (nM) | Reference |
| Somatostatin-14 | Human Pituitary Adenoma Membranes | 0.32 | [9] |
| Somatostatin-28 | Human Pituitary Adenoma Membranes | 0.50 | [9] |
Signaling Pathways Activated by Somatostatin Receptors
Upon binding of an agonist like this compound, SSTRs couple to inhibitory G proteins (Gi/o), initiating a cascade of intracellular signaling events that lead to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein phosphatases.[1][4]
Figure 1: Somatostatin Receptor Signaling Pathways.
Role in Neuroscience Research and Neurological Disorders
This compound is instrumental in studying the role of the somatostatin system in various neurological contexts.
-
Alzheimer's Disease (AD): Research indicates a significant reduction of somatostatin levels in the brain of AD patients.[4][10] this compound can be used to quantify the loss of SSTRs in post-mortem brain tissue, providing insights into the disease's progression.[11][12]
-
Epilepsy: Somatostatin has been shown to have anticonvulsant properties.[13] Studies using this compound help in understanding the changes in SSTR expression in epileptic foci.
-
Pain Perception: SSTRs are involved in the modulation of pain signals in the spinal cord and brain. This compound is used to investigate the distribution and density of these receptors in pain pathways.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition
This protocol outlines a competitive binding assay to determine the affinity (Ki) of an unlabeled test compound for somatostatin receptors using [¹²⁵I]-[Tyr11]-Somatostatin.
References
- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SSTR modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Brain somatostatin receptor subpopulation visualized by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
[Tyr11]-Somatostatin: A Comprehensive Technical Guide for Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin (B550006). By substituting the phenylalanine at position 11 with tyrosine, this modification allows for easy radioiodination, making it an invaluable tool for endocrinology research. Specifically, its radiolabeled form, [¹²⁵I]-[Tyr11]-Somatostatin, is widely used in radioligand binding assays and receptor autoradiography to characterize and quantify somatostatin receptors (SSTRs) in various tissues. This guide provides an in-depth overview of this compound, including its properties, experimental applications, and the signaling pathways it modulates.
Core Properties of this compound
This compound is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 3 and 14. Its chemical structure is highly similar to the native somatostatin-14.
| Property | Value |
| CAS Number | 59481-27-5 |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys |
| Structure | Cyclic (Disulfide bridge: Cys³-Cys¹⁴) |
Receptor Binding Affinity
This compound, particularly in its radiolabeled form, exhibits high affinity for somatostatin receptors, enabling the sensitive detection and characterization of these receptors. While comprehensive binding data for unlabeled this compound across all receptor subtypes is not extensively documented in a single source, its utility as a radioligand in competition assays provides insights into its binding characteristics. The following table summarizes available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Kd (nM) | IC₅₀ (nM) | Species/Tissue | Reference |
| SSTR1 | Somatostatin-14 | Radioligand Binding | 0.2 | Rat | [1] | ||
| SSTR (mixed population) | [¹²⁵I]-Tyr11-SS | Saturation Binding | 0.23 ± 0.03 | Ovine Retina Membranes | |||
| SSTR (mixed population) | Somatostatin | Competition Binding | 0.2 | Ovine Retina Membranes |
Note: The Ki value for SSTR1 was determined using [¹²⁵I]-Tyr11-somatostatin-14 as the radioligand, indicating a high affinity of this tracer for the receptor.
Signaling Pathways
Somatostatin and its analogs, including this compound, exert their physiological effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5). Activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to inhibitory cellular responses.
Inhibition of Adenylyl Cyclase
A primary mechanism of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity. This action is mediated through the Gi alpha subunit of the G protein complex, which, upon receptor activation, inhibits the enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.
Modulation of Ion Channels
Somatostatin receptors are also coupled to the regulation of various ion channels. A key effect is the activation of inwardly rectifying potassium (K⁺) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. Additionally, somatostatin receptor activation can inhibit voltage-gated calcium (Ca²⁺) channels, reducing calcium influx. This reduction in intracellular calcium is a critical step in the inhibition of hormone and neurotransmitter release.
Experimental Protocols
The primary application of this compound is in its radiolabeled form, [¹²⁵I]-[Tyr11]-Somatostatin, for receptor binding studies. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Potassium ferricyanide (B76249) (for cyclization)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. For each coupling cycle:
-
Activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
Perform a ninhydrin (B49086) test to ensure complete coupling.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: Dissolve the purified linear peptide in a dilute aqueous solution and add potassium ferricyanide to facilitate the formation of the disulfide bond.
-
Final Purification: Purify the cyclic this compound by RP-HPLC and confirm its identity by mass spectrometry.
Radiolabeling of this compound with Iodine-125
Materials:
-
This compound
-
Na¹²⁵I
-
Chloramine-T or Iodogen-coated tubes
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (pH 7.4)
-
Sephadex G-25 column
-
Bovine serum albumin (BSA)
Procedure:
-
Preparation: Prepare solutions of this compound, Chloramine-T, and sodium metabisulfite in phosphate buffer.
-
Reaction Initiation: In a reaction vial, add the this compound solution, Na¹²⁵I, and Chloramine-T solution. (Alternatively, use an Iodogen-coated tube and add the peptide and Na¹²⁵I).
-
Incubation: Gently mix and incubate at room temperature for 60-90 seconds.
-
Reaction Quenching: Stop the reaction by adding sodium metabisulfite solution.
-
Purification: Separate the [¹²⁵I]-[Tyr11]-Somatostatin from free ¹²⁵I and other reactants using a Sephadex G-25 column pre-equilibrated with phosphate buffer containing BSA.
-
Fraction Collection and Analysis: Collect fractions and measure the radioactivity in each fraction using a gamma counter to identify the protein-bound peak.
-
Specific Activity Calculation: Determine the specific activity of the radiolabeled peptide.
Radioligand Binding Assay
Materials:
-
[¹²⁵I]-[Tyr11]-Somatostatin
-
Cell membranes or tissue homogenates expressing SSTRs
-
Unlabeled this compound or other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter or liquid scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the binding buffer.
-
Total Binding: Add a known concentration of [¹²⁵I]-[Tyr11]-Somatostatin and the cell membrane/tissue homogenate.
-
Non-specific Binding: In separate tubes, add a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the radioligand and membranes.
-
Competition Binding: For determining the affinity of a test compound, add varying concentrations of the unlabeled competitor along with a fixed concentration of the radioligand and membranes.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis or non-linear regression.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a powerful and versatile research tool in endocrinology. Its ability to be readily iodinated makes it an ideal radioligand for the sensitive and specific study of somatostatin receptors. The detailed protocols and understanding of its signaling mechanisms provided in this guide are intended to facilitate its effective use in both basic and translational research, ultimately contributing to a deeper understanding of somatostatin physiology and the development of novel therapeutic strategies.
References
Preliminary Efficacy of [Tyr11]-Somatostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on [Tyr11]-Somatostatin, a key analog in somatostatin (B550006) research. The document is structured to provide researchers with detailed experimental protocols, quantitative data for comparative analysis, and a clear understanding of the underlying signaling pathways.
Core Efficacy Data
This compound has primarily been utilized as a high-affinity radioligand, particularly in its iodinated form ([¹²⁵I]Tyr11-Somatostatin), for the characterization of somatostatin receptors (SSTRs) in various tissues and cell lines. The available quantitative data from these preliminary studies are summarized below.
Table 1: Receptor Binding Affinity of this compound and its Radiolabeled Analog
| Tissue/Cell Line | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Rabbit Retina | [¹²⁵I]Tyr11-Somatostatin | 0.90 ± 0.20 nM | 104 ± 52 fmol/mg protein | [1] |
| RINm5F Insulinoma Cells | [¹²⁵I-Tyr11]Somatostatin | 0.04 ± 0.01 nM | 910 ± 190 sites/cell | [2] |
| RINm5F Insulinoma Cells | [Tyr11]Somatostatin | 0.27 ± 0.04 nM | Not Reported | [2] |
| Rabbit Kidney (High Affinity Site) | ¹²⁵I-Tyr11-somatostatin | 40 nM | 2.0 pmol/mg protein | [3] |
| Rabbit Kidney (Low Affinity Site) | ¹²⁵I-Tyr11-somatostatin | 222 nM | 114.3 pmol/mg protein | [3] |
| Human Thyroid Carcinoma Cell Lines | [¹²⁵I]Tyr11-SRIH | 114-224 pmol/L | 20-154 fmol/mg protein | [4] |
| Rat SSTR1 (cloned) | ¹²⁵I-Tyr11-somatostatin-14 | 0.2 nM (Ki) | Not Reported | [5] |
Table 2: Functional Inhibitory Potency of Somatostatin Analogs
While specific data for this compound is limited, the following table provides context from studies on somatostatin (SRIF) and other analogs, demonstrating the expected functional outcomes.
| Cell Line | Assay | Agonist | IC50/EC50 | Reference |
| RINm5F Insulinoma Cells | Inhibition of Leucine-Stimulated Insulin (B600854) Secretion | Somatostatin (SRIF) | 0.43 ± 0.15 nM | [2] |
| Human Prolactinomas | PRL Suppression | BIM-23268 (SSTR5 preferential) | 0.28 ± 0.10 nmol/L | [6] |
| BON-1 Cells | cAMP Inhibition | Octreotide | 60 nM | [7] |
Signaling Pathways
This compound, like endogenous somatostatin, exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its receptors.
1. Membrane Preparation:
-
Tissues or cells expressing SSTRs are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.
2. Binding Reaction:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of [¹²⁵I]Tyr11-Somatostatin in a binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled somatostatin.
-
For competition assays, a fixed concentration of [¹²⁵I]Tyr11-Somatostatin is co-incubated with increasing concentrations of unlabeled this compound or other test compounds.
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using Scatchard plots to determine Kd and Bmax.
-
Competition binding data is used to calculate the inhibitory constant (Ki).
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
1. Cell Culture and Treatment:
-
Cells expressing the target SSTR are seeded in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with a cAMP-stimulating agent (e.g., forskolin) in the presence or absence of varying concentrations of this compound.
2. cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay or an enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The percentage of inhibition of forskolin-stimulated cAMP production by this compound is calculated for each concentration.
-
The IC50 value (the concentration of this compound that causes 50% inhibition) is determined by non-linear regression analysis.
In Vitro Functional Assay: Cell Proliferation
This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.
1. Cell Seeding and Treatment:
-
Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
2. Proliferation Assessment (e.g., MTT Assay):
-
After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilization solution is added to dissolve the formazan crystals.
3. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The GI50 value (the concentration of this compound that causes 50% growth inhibition) is determined.
In Vivo Efficacy Study: Xenograft Tumor Model
This protocol evaluates the anti-tumor activity of this compound in a living organism.
1. Tumor Implantation:
-
Human tumor cells are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
2. Treatment:
-
Mice are randomized into control and treatment groups.
-
The treatment group receives regular administration of this compound (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
3. Tumor Growth Monitoring:
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Body weight of the mice is also monitored as an indicator of toxicity.
4. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a set time point.
-
Tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups. Further analysis can include immunohistochemistry of tumor tissue for proliferation (e.g., Ki-67) and apoptosis markers.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of somatostatin receptors which mediate inhibition of insulin secretion in RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for somatostatin binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8932 [pdspdb.unc.edu]
- 6. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidrug-induced upregulation of functional somatostatin type 2 receptors in human pancreatic neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
[Tyr11]-Somatostatin: In Vitro Experimental Protocols for Receptor Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the endogenous neuropeptide hormone somatostatin (B550006). It is a valuable tool in in vitro research due to its ability to bind to somatostatin receptors (SSTRs) with high affinity. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro studies, focusing on receptor binding assays, functional signaling assays (cAMP), and cell proliferation assays. Its radiolabeled form, [125I]Tyr11-Somatostatin, is particularly useful as a tracer in competitive binding assays to characterize the affinity of unlabeled ligands for SSTRs.
Somatostatin and its analogs, including this compound, mediate their biological effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). These receptors are involved in a variety of cellular processes, including the inhibition of hormone secretion and the regulation of cell proliferation and apoptosis.[1][2][3] Dysregulation of somatostatin signaling is implicated in various pathologies, including neuroendocrine tumors, making SSTRs attractive targets for drug development.[3]
Data Presentation
Receptor Binding Affinity
The binding affinity of this compound and other somatostatin analogs to somatostatin receptors is a critical parameter in their characterization. The following tables summarize key binding parameters from various in vitro studies.
Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [125I]Tyr11-Somatostatin
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rabbit Retina Membranes | Not specified | 0.90 ± 0.20 | 104 ± 52 | [2] |
| Human GH-secreting Pituitary Adenoma Membranes | Not specified | 0.80 ± 0.15 | 234.2 ± 86.9 | [4] |
| Human Nonsecreting Pituitary Adenoma Membranes | Not specified | 0.18, 0.32 | 17.2, 48.0 | [4] |
Table 2: Inhibition Constant (IC50) of Somatostatin Analogs in Competitive Binding Assays using [125I]Tyr11-Somatostatin
| Compound | Cell Line/Tissue | Receptor Subtype | IC50 (nM) | Reference |
| Somatostatin-14 | Human Pituitary Adenoma Membranes | Not specified | 0.32 | [4] |
| Somatostatin-28 | Human Pituitary Adenoma Membranes | Not specified | 0.50 | [4] |
| Ga-DOTA-[Tyr3]-octreotate | Cells transfected with human SSTR2 | SSTR2 | 0.2 | [5] |
| In-DTPA-[Tyr3]-octreotate | Cells transfected with human SSTR2 | SSTR2 | 1.3 | [5] |
| Y-DOTA-[Tyr3]-octreotate | Cells transfected with human SSTR2 | SSTR2 | 1.6 | [5] |
| Y-DOTA-lanreotide | Cells transfected with human SSTR5 | SSTR5 | 16 | [5] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using [125I]Tyr11-Somatostatin.
Materials:
-
Cells or cell membranes expressing somatostatin receptors
-
[125I]Tyr11-Somatostatin (Radioligand)
-
Unlabeled this compound or other test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Cell Membranes (if applicable):
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [125I]Tyr11-Somatostatin (typically at or below the Kd).
-
Increasing concentrations of the unlabeled test compound. For non-specific binding control, use a high concentration of unlabeled somatostatin. For total binding, add buffer instead of a competitor.
-
Cell membranes or whole cells (20-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[4]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for [Tyr11]-Somatostatin in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) is an endogenous neuropeptide hormone that regulates a wide array of physiological functions by inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon. Its therapeutic application is limited by a very short plasma half-life of 1-3 minutes.[1] [Tyr11]-Somatostatin is an analog of the native somatostatin-14 peptide, featuring a tyrosine residue at position 11. This modification makes it an invaluable tool for research, particularly as a precursor for radiolabeling.
Iodination of the tyrosine residue, typically with Iodine-125 ([¹²⁵I]), creates a high-affinity radioligand, [¹²⁵I]this compound, which is extensively used for the characterization and in vivo localization of somatostatin receptors (SSTRs).[2][3][4] These receptors are often overexpressed in various malignancies, especially neuroendocrine tumors (NETs), making them a prime target for diagnostics and therapy.[5][6] These application notes provide an overview of the in vivo use of this compound, focusing on its radiolabeled form for biodistribution studies and providing a general framework for anti-tumor efficacy evaluation.
Mechanism of Action & Signaling Pathway
This compound, like native somatostatin, exerts its biological effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5).[7] The binding of the ligand to an SSTR, most notably SSTR2 in the context of cancer, triggers a cascade of intracellular signaling events.[1][5] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] Downstream effects include the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways, which ultimately lead to the inhibition of cell proliferation (anti-tumor effect) and hormone secretion (anti-secretory effect).[8][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of somatostatin analogs. This data provides a comparative overview and a basis for experimental design.
Table 1: Receptor Binding Affinity of Somatostatin and Analogs
| Compound | sst1 (IC₅₀ nM) | sst2 (IC₅₀ nM) | sst3 (IC₅₀ nM) | sst4 (IC₅₀ nM) | sst5 (IC₅₀ nM) |
|---|---|---|---|---|---|
| Somatostatin-14 | High | High | High | High | High |
| This compound | High | High | High | High | High |
| Octreotide | Low | ~2.5[12] | ~140[12] | Low | Moderate |
| Lanreotide | Low | Moderate | Moderate | Low | High[12] |
| Pasireotide | High | High | High | Low | High |
(Note: "High," "Moderate," and "Low" are qualitative descriptors based on compiled literature. This compound is expected to have a binding profile similar to native Somatostatin-14. Specific IC₅₀ values can vary by assay.)
Table 2: Anti-Tumor Efficacy of Somatostatin Analogs in Rodent Models
| Analog | Animal Model | Tumor Type | Dose and Route | Treatment Duration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|---|---|
| Octreotide | Nude Mice | Pancreatic (MiaPaCa) | 5-50 µg, twice daily, s.c. | 5 weeks | Significant inhibition observed | [1] |
| SMS 201-995 | Nude Mice | Pancreatic (SKI, CAV) | 100 µg/kg, 3x daily, i.p. | 7 weeks | ~50% reduction in tumor weight | [13][14] |
| Octreotide LAR | N/A (Clinical) | Midgut NETs | 60 mg, every 4 weeks | 20 months | 65.2% Progression-Free Survival |[15] |
Table 3: Example Biodistribution of a Radiolabeled Somatostatin Antagonist ([¹¹¹In]-DOTA-sst₃-ODN-8) in Nude Mice
| Organ | 1h | 4h | 24h | 72h |
|---|---|---|---|---|
| Blood | 2.68 ± 0.38 | 0.81 ± 0.12 | 0.08 ± 0.01 | 0.02 ± 0.00 |
| Liver | 1.83 ± 0.17 | 1.07 ± 0.16 | 0.52 ± 0.05 | 0.23 ± 0.02 |
| Kidneys | 12.38 ± 2.62 | 14.21 ± 1.70 | 6.45 ± 0.96 | 2.10 ± 0.19 |
| Tumor | 61.43 ± 11.21 | 50.11 ± 10.98 | 31.32 ± 3.65 | 10.51 ± 1.78 |
| Muscle | 0.65 ± 0.11 | 0.32 ± 0.07 | 0.06 ± 0.01 | 0.03 ± 0.01 |
(Data presented as % Injected Activity per gram [%IA/g] ± SD. Adapted from a study on a sst₃ antagonist to illustrate typical biodistribution data.[16])
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies. Specific parameters such as animal strain, tumor cell line, and compound concentration should be optimized for each experimental setup.
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol outlines the evaluation of the anti-proliferative effect of this compound on tumor growth in a subcutaneous xenograft mouse model.
1. Materials
-
This compound
-
Vehicle control (e.g., sterile saline, PBS)
-
SSTR-positive tumor cell line (e.g., AR42J, BON-1)
-
Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
2. Procedure
-
Cell Culture and Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³). This typically takes 7-14 days.
-
Randomize tumor-bearing mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Reconstitute this compound in the appropriate vehicle to the desired stock concentration.
-
Administer the compound via the chosen route (e.g., subcutaneous or intraperitoneal injection). Dosing can be based on data from similar analogs (e.g., 5-100 µg/kg, administered once or twice daily).[1][14]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Treatment and Monitoring:
-
Continue treatment for the predetermined duration (e.g., 3-6 weeks).[1]
-
Measure tumor volumes with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint and Data Analysis:
Protocol 2: In Vivo Biodistribution of [¹²⁵I]this compound
This protocol is designed to determine the tissue distribution, tumor targeting, and clearance of radiolabeled this compound.
1. Materials
-
Radiolabeled [¹²⁵I]this compound (typically purchased)
-
Tumor-bearing mice (as described in Protocol 1)
-
Anesthesia
-
Gamma counter for measuring radioactivity
-
Precision balance
2. Procedure
-
Animal Preparation:
-
Use mice bearing SSTR-positive tumors of an appropriate size for accurate measurement.
-
-
Radioligand Administration:
-
Anesthetize the mice.
-
Inject a precise amount of [¹²⁵I]this compound (e.g., 1-5 µCi) into each animal, typically via tail vein (intravenous) injection to ensure rapid systemic distribution.
-
-
Time-Point Euthanasia and Tissue Collection:
-
At designated time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals (n=3-5 per time point).[16]
-
Immediately collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest, including the tumor, blood, liver, kidneys, spleen, muscle, and bone.
-
-
Sample Processing and Radioactivity Measurement:
-
Carefully weigh each collected tissue sample.
-
Measure the radioactivity in each sample, along with standards prepared from the injected dose, using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ.
-
This allows for the quantitative assessment of radioligand accumulation in the tumor relative to other tissues, providing insights into targeting efficacy and off-target uptake.[16] The rapid disappearance of radioactivity from the duodenal lumen has been noted in rats, suggesting fast metabolism.[17]
-
Conclusion
This compound is a versatile tool for in vivo research, primarily through its radiolabeled form, [¹²⁵I]this compound. It serves as a high-affinity ligand for characterizing somatostatin receptor expression and distribution in preclinical models. The protocols and data provided herein offer a comprehensive guide for researchers aiming to utilize this compound in studies of tumor biology, receptor pharmacology, and the development of novel diagnostics and therapeutics targeting somatostatin receptors. Careful optimization of experimental parameters is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin receptors in human cancer: incidence, characteristics, functional correlates and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Inhibition of growth of two human pancreatic adenocarcinomas in vivo by somatostatin analog SMS 201-995 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-dose Somatostatin Analogues for Progressive Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fate of intraduodenally administered somatostatin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling [Tyr11]-Somatostatin for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptors (SSTRs) are overexpressed in a variety of tumors, particularly neuroendocrine tumors (NETs), making them an excellent target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] Radiolabeled somatostatin analogs are crucial tools for the visualization of these tumors.[4] [Tyr11]-Somatostatin, a neuroactive peptide, can be radiolabeled, typically with radioiodine, to produce a high-affinity ligand for SSTRs, enabling sensitive and specific imaging of SSTR-positive tissues. This document provides detailed application notes and experimental protocols for the radiolabeling of this compound for use in preclinical and clinical imaging studies.
Principle of Radiolabeling
The primary method for radiolabeling peptides containing a tyrosine residue, such as this compound, is through direct electrophilic radioiodination.[5][6] This method involves the oxidation of a radioiodide (e.g., Na¹²⁵I or Na¹²³I) to a more reactive electrophilic species, which then substitutes onto the phenol (B47542) ring of the tyrosine residue.[6] The Chloramine-T method is a widely used and effective technique for this purpose.[5][7]
The success of radiolabeling is dependent on several factors, including the purity of the peptide, the specific activity of the radionuclide, the concentration of the oxidizing agent, reaction time, and pH.[7][8] Careful optimization of these parameters is essential to achieve high radiochemical yield and purity while minimizing potential damage to the peptide.[8]
Applications in Imaging
Radioiodinated this compound serves as a valuable tracer for in vitro and in vivo imaging studies:
-
In Vitro Autoradiography: Used to map the distribution and density of SSTRs in tissue sections from biopsies or preclinical models.
-
Receptor Binding Assays: Enables the determination of binding affinity (Kd) and receptor density (Bmax) in cell lines and tissue homogenates.
-
In Vivo Imaging (SPECT/CT): When labeled with a gamma-emitting radionuclide like Iodine-123, it can be used for non-invasive imaging to detect and stage SSTR-positive tumors, monitor treatment response, and assess disease recurrence.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled this compound and a comparable radioiodinated somatostatin analog.
Table 1: In Vitro Binding Affinity of Radioiodinated Somatostatin Analogs
| Radioligand | Cell Line/Tissue | Binding Affinity (Kd) | Reference |
| [¹²⁵I-Tyr11]-Somatostatin | GH4C1 pituitary cells | 70 pM | |
| [¹²⁵I-Tyr11]-Somatostatin | Rabbit retinal membranes | 0.90 ± 0.20 nM | |
| [¹²⁵I-Tyr1]-Somatostatin | GH4C1 pituitary cells | 350 pM |
Table 2: In Vivo Biodistribution of [¹²³I-Tyr-3]-octreotide in Humans (% Injected Dose at 30 min post-injection)
| Organ | % Injected Dose |
| Blood | ~15% |
| Liver | High Uptake |
| Kidneys | Moderate Uptake |
| Spleen | Moderate Uptake |
| Bladder | High (excretion) |
| Data for [¹²³I-Tyr-3]-octreotide is presented as a representative radioiodinated somatostatin analog.[1] |
Experimental Protocols
Protocol 1: Radioiodination of this compound using the Chloramine-T Method
This protocol describes the direct radioiodination of this compound with Iodine-125 (B85253) (¹²⁵I).
Materials:
-
This compound peptide
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Hydrochloric acid (10 mM)
-
Purification cartridges (e.g., Sep-Pak C18)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system
Procedure:
-
Peptide Preparation: Reconstitute a 10 µg aliquot of lyophilized this compound in 50 µL of 10 mM HCl and let it stand for 30 minutes at room temperature with gentle mixing.[4]
-
Reaction Setup: In a shielded fume hood, add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5) to the reconstituted peptide solution.[4]
-
Addition of Radioiodide: Add approximately 1 mCi of Na¹²⁵I to the reaction vial.[4]
-
Initiation of Reaction: Add 20 µL of a freshly prepared 0.4 mg/mL Chloramine-T solution to the reaction mixture and start a timer. Mix gently.[4][5]
-
Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[4]
-
Quenching the Reaction: Stop the reaction by adding 20 µL of a 0.6 mg/mL sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.[4][6]
-
Purification:
-
Solid-Phase Extraction (SPE):
-
Activate a Sep-Pak C18 cartridge by washing with ethanol (B145695) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ¹²⁵I and other hydrophilic impurities.
-
Elute the radioiodinated peptide with a solution of acetonitrile/water containing 0.1% TFA.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the eluted peptide fraction using a reversed-phase HPLC system.[6][9]
-
Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the unlabeled peptide, mono-iodinated product, and di-iodinated byproducts.
-
Monitor the elution profile with both UV and radioactivity detectors.
-
Collect the fraction corresponding to the mono-iodinated [¹²⁵I-Tyr11]-Somatostatin.
-
-
Protocol 2: Quality Control of Radiolabeled this compound
Radiochemical Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Inject a small aliquot of the final purified product onto a reversed-phase HPLC column.[10]
-
Use the same gradient as in the purification step.
-
Determine the radiochemical purity by integrating the peak area of the desired product on the radio-chromatogram and expressing it as a percentage of the total integrated peak area.[10] A radiochemical purity of >95% is generally considered acceptable.
-
-
Thin-Layer Chromatography (TLC):
-
Spot a small amount of the radiolabeled peptide onto a TLC plate (e.g., silica (B1680970) gel).[11][12]
-
Develop the plate using an appropriate mobile phase (e.g., a mixture of acetonitrile and water).
-
Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.
-
The radiolabeled peptide should remain at the origin (Rf = 0), while free radioiodide will migrate with the solvent front (Rf ≈ 1).
-
Calculate the percentage of radioactivity associated with the peptide spot to determine the radiochemical purity.
-
Visualizations
Caption: Workflow for radiolabeling and quality control.
References
- 1. In vivo use of a radioiodinated somatostatin analogue: dynamics, metabolism, and binding to somatostatin receptor-positive tumors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on radiolabeled somatostatin analogues in rats and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gropep.com [gropep.com]
- 5. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols: [Tyr11]-Somatostatin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) (SST), a natural cyclic peptide hormone, and its synthetic analogs are pivotal in cancer research due to their ability to modulate tumor cell proliferation and survival. [Tyr11]-Somatostatin is a crucial variant, frequently utilized in its iodinated form ([¹²⁵I]-Tyr¹¹-Somatostatin) as a radioligand for studying somatostatin receptors (SSTRs). The expression of SSTRs on the surface of various cancer cells makes them an attractive target for therapeutic intervention. These application notes provide an overview of the use of this compound and other somatostatin analogs in cancer cell line research, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
Somatostatin and its analogs exert their anti-neoplastic effects by binding to one or more of the five G-protein-coupled somatostatin receptor subtypes (SSTR1-5). This interaction triggers a cascade of intracellular signaling events that can lead to cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.[1][2]
Key Signaling Pathways:
-
Inhibition of Adenylyl Cyclase: Binding of somatostatin to its receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Somatostatin can regulate calcium and potassium ion channels, affecting cellular processes like hormone secretion and proliferation.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation leads to the stimulation of PTPs, which can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as mitogen-activated protein kinases (MAPKs).
-
Inhibition of Pro-Survival Pathways: Somatostatin analogs have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]
Somatostatin Signaling Pathway
Applications in Cancer Cell Line Research
The primary applications of this compound and its analogs in cancer cell line research include:
-
Quantification of SSTR Expression: Radiolabeled this compound is instrumental in determining the density of somatostatin receptors on various cancer cell lines through radioligand binding assays.[4] This is critical for identifying tumors that may respond to somatostatin-based therapies.
-
Evaluation of Antiproliferative Effects: Somatostatin analogs are used to assess their ability to inhibit the growth of cancer cell lines. These studies help in understanding the dose-dependent effects and identifying sensitive cancer types.[1][4]
-
Induction of Apoptosis: A key measure of anti-cancer activity is the ability to induce programmed cell death. Assays to detect apoptosis are commonly employed to evaluate the efficacy of somatostatin analogs.[1][5]
-
Screening and Drug Development: this compound and its derivatives are used in competitive binding assays to screen for new compounds with high affinity for SSTRs, aiding in the development of novel cancer therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using somatostatin and its analogs in various cancer cell lines.
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of [¹²⁵I]-Tyr¹¹-Somatostatin in Cancer Cell Lines
| Cell Line | Cancer Type | Kd (pmol/L) | Bmax (fmol/mg protein) | Reference |
| RO 87-M-1 | Follicular Thyroid Carcinoma | 114 - 224 | 20 - 154 | [4] |
| RO 82-W-1 | Follicular Thyroid Carcinoma | 114 - 224 | 20 - 154 | [4] |
| NPA87 | Papillary Thyroid Carcinoma | 114 - 224 | 20 - 154 | [4] |
| RO 90-D-1 | Anaplastic Thyroid Carcinoma | 114 - 224 | 20 - 154 | [4] |
| RINm5F | Rat Insulinoma | 40 ± 10 | 910 ± 190 sites/cell | [6] |
Table 2: IC50 Values of Somatostatin Analogs in Cancer Cell Lines
| Analog | Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| Ga-DOTA-[Tyr³]-octreotate | SSTR2-transfected | - | 0.2 | Binding Affinity | [7] |
| In-DTPA-[Tyr³]-octreotate | SSTR2-transfected | - | 1.3 | Binding Affinity | [7] |
| Y-DOTA-[Tyr³]-octreotate | SSTR2-transfected | - | 1.6 | Binding Affinity | [7] |
| Ga-DOTA-[Tyr³]-octreotide | SSTR2-transfected | - | 2.5 | Binding Affinity | [7] |
| SMS-dextran70 | SSTR-transfected LCC-18 | Neuroendocrine Colon | 3 - 80 | Binding Affinity | [2] |
Detailed Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using [¹²⁵I]-Tyr¹¹-Somatostatin.
Radioligand Binding Assay Workflow
Materials:
-
SSTR-expressing cancer cell line
-
[¹²⁵I]-Tyr¹¹-Somatostatin
-
Unlabeled somatostatin (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Culture SSTR-expressing cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells and resuspend in lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in storage buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer + 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin.
-
Non-Specific Binding (NSB): 50 µL of unlabeled somatostatin (1 µM) + 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin.
-
Competitive Binding: 50 µL of test compound (at various concentrations) + 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin.
-
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate (e.g., 60 minutes at 37°C).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a somatostatin analog.
Materials:
-
Cancer cell line of interest
-
Somatostatin analog (e.g., Octreotide)
-
96-well culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5][8]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[5]
-
Plot cell viability against drug concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
Cancer cell line
-
Somatostatin analog
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the somatostatin analog for an appropriate duration (e.g., 24-48 hours). Include an untreated control.[5]
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its analogs are invaluable tools in cancer cell line research. They enable the detailed study of somatostatin receptor expression, signaling pathways, and the direct anti-cancer effects of targeting this system. The protocols outlined above provide a framework for researchers to investigate the potential of somatostatin-based therapies in a variety of cancer models. Characterizing the SSTR subtype expression and understanding the downstream effects of receptor activation are crucial steps in developing more effective and targeted cancer treatments.[10]
References
- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel somatostatin conjugate with a high affinity to all five somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of somatostatin receptors which mediate inhibition of insulin secretion in RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor subtype expression in human thyroid and thyroid carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring [Tyr11]-Somatostatin Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding of [Tyr11]-Somatostatin to its receptors. The methodologies covered are essential for researchers in pharmacology, endocrinology, and oncology, as well as for professionals involved in the development of novel somatostatin (B550006) analogs.
Introduction
Somatostatin and its analogs are crucial in various physiological processes and have significant therapeutic applications, particularly in the treatment of neuroendocrine tumors. This compound is a widely used derivative for studying somatostatin receptors (SSTRs) due to its ability to be easily iodinated for radiolabeling. Accurate and reproducible measurement of its binding affinity is fundamental for characterizing receptor pharmacology and for screening new therapeutic agents. This guide details three common techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) Assays.
Radioligand Binding Assay
Radioligand binding assays are a classic and robust method for quantifying receptor-ligand interactions. These assays typically involve incubating a radiolabeled ligand (e.g., [¹²⁵I]this compound) with a source of receptors (e.g., cell membranes or tissue homogenates) and then separating the bound from the free radioligand to measure the amount of specific binding.
Quantitative Data Summary
| Ligand | Receptor/Tissue | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]Tyr11-Somatostatin | Rabbit Retina Membranes | Saturation Binding | 0.90 ± 0.20 | 104 ± 52 | [1] |
| [¹²⁵I]Tyr11-SRIH | Human GH-secreting Pituitary Adenoma Membranes | Saturation Binding | 0.80 ± 0.15 | 234.2 ± 86.9 | [2] |
| [¹²⁵I]Tyr11-SRIH | Human Nonsecreting Pituitary Adenoma Membranes (2 of 5) | Saturation Binding | 0.18, 0.32 | 17.2, 48.0 | [2] |
| [¹²⁵I-Tyr11,ANB-Lys4]somatostatin | GH4C1 Pituitary Cell Membranes | Saturation Binding | 0.126 ± 0.039 | - | [3] |
| ¹²⁵I-[Tyr11]somatostatin | Isolated Rat Adipocytes | Saturation Binding (High Affinity Site) | 7.64 | - | [4] |
| ¹²⁵I-[Tyr11]somatostatin | Isolated Rat Adipocytes | Saturation Binding (Low Affinity Site) | 295 | - | [4] |
SRIH: Somatotropin Release-Inhibiting Hormone (Somatostatin) ANB-Lys4: N-e-(4-azido-2-nitrophenyl)diaminobutyrate at position 4
Experimental Protocols
a) Membrane Preparation from Tissues or Cells
-
Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[5]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[5]
-
High-Speed Centrifugation: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[5]
-
Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[5]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[5]
b) Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[5]
-
Nonspecific Binding: For each concentration of radioligand, prepare parallel tubes or wells containing a high concentration of unlabeled somatostatin (e.g., 1 µM) to determine nonspecific binding.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester.[5][6] Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Quantification: Dry the filters and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding for each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.
-
c) Competition Binding Assay
This assay determines the affinity of an unlabeled competitor (e.g., a drug candidate) for the receptor by measuring its ability to displace the binding of a fixed concentration of radioligand.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[5]
-
150 µL of membrane preparation.[5]
-
50 µL of varying concentrations of the unlabeled competitor.
-
50 µL of [¹²⁵I]this compound at a concentration close to its Kd.
-
-
Controls: Include wells for total binding (no competitor) and nonspecific binding (a high concentration of unlabeled somatostatin).
-
Incubation, Separation, and Quantification: Follow steps 3-5 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][8] One molecule (the ligand, e.g., a somatostatin receptor) is immobilized on a sensor chip, and the binding of the other molecule (the analyte, e.g., this compound) flowing over the surface is detected as a change in the refractive index.[8][9]
Experimental Protocol
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., CM5).
-
Immobilize the purified somatostatin receptor (e.g., SSTR2) onto the chip surface using a standard coupling chemistry like amine coupling.[7][10] A reference flow cell should be prepared similarly but without the immobilized receptor to subtract nonspecific binding and bulk refractive index changes.[8]
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams. Each cycle consists of:
-
Association Phase: Analyte flows over the surface.
-
Dissociation Phase: Running buffer flows over the surface.
-
Regeneration Step: A specific solution is injected to remove the bound analyte and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer).[11] When a small, fluorescently labeled ligand like this compound-fluorophore conjugate tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule like a somatostatin receptor, its rotation slows down, and the emitted light becomes more polarized.[12][13] This change in polarization is proportional to the fraction of bound ligand.
Experimental Protocol
-
Tracer Synthesis: Synthesize a fluorescently labeled this compound by conjugating a suitable fluorophore (e.g., FITC, TAMRA) to the peptide.
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer and the purified, solubilized somatostatin receptor that gives a stable and sufficient fluorescence polarization signal.
-
-
Competition Assay:
-
In a microplate (e.g., 384-well), add a fixed concentration of the fluorescent tracer and the receptor.
-
Add varying concentrations of unlabeled this compound or other competitor compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Excite the sample with polarized light at the appropriate wavelength for the fluorophore.
-
Measure the fluorescence emission intensity parallel and perpendicular to the excitation plane.
-
The instrument calculates the fluorescence polarization (in mP units).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand binding assay.
-
Somatostatin Receptor Signaling Pathway
The binding of this compound to its G protein-coupled receptors (GPCRs), primarily SSTR1-5, initiates a cascade of intracellular signaling events.[14] The predominant pathway involves the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases and MAP kinases through pertussis toxin-sensitive G proteins (Gi/o).[15][16] Some receptor subtypes can also couple to other pathways, such as the activation of phospholipase C (PLC).[16]
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of somatostatin binding sites in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. criver.com [criver.com]
- 10. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 14. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Tyr11]-Somatostatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin (B550006).[1] It is a neuroactive peptide used in proteomics research and plays a role in various physiological processes by binding to somatostatin receptors (SSTRs).[1][2][3] Like the endogenous hormone, this compound can influence retinal physiology and, when iodinated, serves as a high-affinity ligand for SSTRs, making it a valuable tool in receptor binding assays and related studies.[2][3] Proper dissolution and storage of this peptide are critical to maintain its biological activity and ensure the reproducibility of experimental results.
Physicochemical Properties and Stability
Peptides are susceptible to degradation, with the rate and pathway of degradation influenced by the amino acid sequence, storage conditions, and handling procedures. Lyophilized peptides are generally stable for weeks to months at room temperature and for longer periods when stored at -20°C or -80°C.[4] Once in solution, peptides are less stable and should ideally be used within a few days or stored frozen in aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Key factors affecting peptide stability in solution include pH, temperature, and exposure to oxygen. Peptides containing amino acids such as cysteine, methionine, asparagine, glutamine, and tryptophan have limited shelf lives.[5] Potential degradation pathways include oxidation (primarily of cysteine and methionine residues), hydrolysis, and deamidation. To minimize degradation, it is recommended to use sterile buffers at a pH between 5 and 6, and to degas solutions to remove oxygen.[6]
Table 1: Summary of this compound Properties and Recommended Storage
| Property | Recommendation |
| Molecular Formula | C76H104N18O19S2 |
| Molecular Weight | 1637.9 g/mol |
| Form | Lyophilized powder |
| Purity | ≥95% |
| Storage of Lyophilized Peptide | Store at -20°C or -80°C for long-term storage.[4] Can be stored at room temperature for short periods (weeks to months).[4] Keep away from heat, light, and moisture.[4] |
| Storage of Reconstituted Peptide | Aliquot into single-use volumes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4] For short-term storage (2-7 days), the solution can be kept at 4°C. Adding a carrier protein like 0.1% HSA or BSA can improve stability for long-term storage.[7] |
| Recommended Solvents | Sterile water, sterile buffers (e.g., PBS at pH 7.0-7.4), or a small amount of an acidic solvent like acetic acid for basic peptides, followed by dilution.[5][6] For hydrophobic peptides, a small amount of DMSO followed by dilution may be necessary. |
Experimental Protocols
Protocol for Dissolving Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to a desired stock concentration.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, or an appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, properly calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[4] This prevents condensation of atmospheric moisture, which can affect peptide stability.[8]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[9]
-
Solvent Selection:
-
First, attempt to dissolve the peptide in sterile water.[10]
-
If the peptide is basic (contains a higher proportion of basic amino acids), it will be more soluble at a lower pH.[6] A small amount of 10-30% aqueous acetic acid can be used initially, followed by dilution with sterile water or buffer.[10]
-
If the peptide is acidic (contains a higher proportion of acidic amino acids), it will be more soluble at a higher pH.[6] A small amount of ammonium (B1175870) hydroxide (B78521) can be used, followed by dilution.[10]
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be required for initial solubilization, followed by slow dilution with an aqueous buffer.[10]
-
-
Reconstitution:
-
Using a sterile pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[9]
-
Gently swirl or vortex the vial to dissolve the peptide completely.[8][9] Avoid vigorous shaking, which can cause aggregation.[8]
-
If the peptide does not dissolve completely, sonication can be used to aid dissolution.[11]
-
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.[12]
-
Aliquoting and Storage:
Protocol for a this compound Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using radiolabeled this compound.
Materials:
-
Cell membranes or tissue homogenates expressing somatostatin receptors
-
Radiolabeled this compound (e.g., [¹²⁵I]this compound)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Protease inhibitors
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare the binding buffer and add protease inhibitors just before use.
-
Prepare serial dilutions of the unlabeled this compound in the binding buffer.
-
Dilute the radiolabeled this compound in the binding buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radiolabeled this compound.
-
Non-specific Binding: Cell membranes + radiolabeled this compound + a high concentration of unlabeled this compound.
-
Competition: Cell membranes + radiolabeled this compound + serial dilutions of unlabeled this compound.
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[3]
-
Termination of Binding:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Peptide Dissolution and Use
Caption: Workflow for dissolving and storing this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. raybiotech.com [raybiotech.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. uk-peptides.com [uk-peptides.com]
- 12. jpt.com [jpt.com]
Application Notes and Protocols for [Tyr11]-Somatostatin in Receptor Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [Tyr11]-Somatostatin, particularly its radiolabeled form 125I-[Tyr11]-Somatostatin, for the localization and quantification of somatostatin (B550006) receptors (SSTRs) in tissue sections via receptor autoradiography.
Introduction
Somatostatin is a key regulatory peptide that exerts its effects through a family of five G-protein coupled receptors (SSTR1-SSTR5).[1] These receptors are expressed in various tissues and are implicated in numerous physiological and pathological processes, making them attractive targets for drug development.[2] Receptor autoradiography is a powerful technique that allows for the visualization and quantification of these receptors in their native anatomical context.[3][4] 125I-[Tyr11]-Somatostatin is a widely used radioligand for these studies due to its high affinity and specificity for somatostatin receptors.[5]
Quantitative Data Summary
The binding affinity of somatostatin and its analogs is crucial for interpreting autoradiography results. The following table summarizes the binding affinities (Ki in nM) of the native ligand Somatostatin-14 for the five human somatostatin receptor subtypes. This compound is an analog of Somatostatin-14 and is expected to have a very similar binding profile.
| Receptor Subtype | Somatostatin-14 Ki (nM) |
| SSTR1 | ~1.0 |
| SSTR2 | ~0.2 - 0.9 |
| SSTR3 | ~0.6 - 1.5 |
| SSTR4 | ~1.0 - 2.0 |
| SSTR5 | ~0.3 - 1.0 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions and cell types used.[1][6]
Experimental Protocols
This section provides a detailed protocol for performing receptor autoradiography using 125I-[Tyr11]-Somatostatin.
I. Tissue Preparation
-
Tissue Collection and Storage : Rapidly dissect fresh tissues and freeze them immediately in isopentane (B150273) cooled with liquid nitrogen.[7] Store the frozen tissue blocks at -80°C until sectioning.
-
Cryosectioning : Mount the frozen tissue blocks onto a cryostat chuck. Cut tissue sections at a thickness of 10-20 µm at -20°C.[8]
-
Thaw-Mounting : Thaw-mount the tissue sections onto gelatin-coated or positively charged microscope slides.[7] Allow the sections to air dry at room temperature for at least 2 hours or overnight at 4°C. Store the slide-mounted sections at -80°C until use.
II. Receptor Autoradiography Procedure
-
Pre-incubation :
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[8] This step helps to remove endogenous somatostatin.
-
For tissues with high levels of endogenous ligand, a pre-incubation step with GTP (10-6 M) can be included to unmask occupied receptors.
-
-
Incubation :
-
Prepare the incubation buffer: 50 mM HEPES buffer (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin at 20 µg/mL).
-
Add 125I-[Tyr11]-Somatostatin to the incubation buffer at a concentration range of 0.05 - 1.0 nM for saturation experiments. For single-point assays, a concentration close to the Kd value is typically used.
-
For determining non-specific binding , incubate an adjacent set of slides in the same incubation buffer containing an excess of unlabeled somatostatin (e.g., 1 µM Somatostatin-14).[8][9]
-
Incubate the slides in a humidified chamber for 60-120 minutes at room temperature.[10]
-
-
Washing :
-
Drying and Exposure :
-
Quickly dry the slides under a stream of cool, dry air.[7]
-
Appose the dried slides to an autoradiographic film or a phosphor imaging screen in a light-tight cassette.[7]
-
Include a set of calibrated 125I standards for quantitative analysis.[7]
-
Expose the film at -80°C for a period determined by the specific activity of the radioligand and the density of receptors (typically 1-7 days).
-
III. Data Analysis
-
Image Acquisition : Develop the autoradiographic film or scan the phosphor imaging screen to obtain a digital image of the receptor distribution.
-
Densitometry : Use a computerized image analysis system to measure the optical density of the autoradiograms in specific regions of interest.[7][11]
-
Quantification : Convert the optical density values to fmol/mg of tissue or fmol/mg of protein by comparing them to the standard curve generated from the 125I standards.[7]
-
Specific Binding Calculation : Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[8]
-
Kinetic Analysis : For saturation experiments, plot the specific binding against the concentration of 125I-[Tyr11]-Somatostatin to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using non-linear regression analysis.
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for Receptor Autoradiography
Caption: Workflow for this compound receptor autoradiography.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Quantitative autoradiographic analysis of somatostatin binding sites in discrete areas of rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain somatostatin receptor subpopulation visualized by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography [fz-juelich.de]
- 9. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro autoradiographic and in vivo scintigraphic localization of somatostatin receptors in human lymphatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [Tyr11]-Somatostatin in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) and its analogs are crucial regulators of endocrine and neuronal functions, primarily by inhibiting hormone secretion and neuronal activity. These effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). A key mechanism underlying these inhibitory effects is the modulation of intracellular calcium concentration ([Ca2+]i). [Tyr11]-Somatostatin, a synthetic analog of somatostatin, is a valuable tool for studying the activation of somatostatin receptors and their downstream signaling pathways. Calcium imaging assays provide a dynamic and quantitative method to investigate the effects of this compound on intracellular calcium levels in real-time. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays.
Mechanism of Action
Somatostatin and its analogs, including this compound, primarily act to decrease intracellular calcium levels through several mechanisms initiated by binding to SSTRs, which are coupled to inhibitory G-proteins (Gi/o).[1]
The key signaling pathways involved are:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[1][2] This reduction in cAMP can indirectly affect calcium channels.
-
Modulation of Ion Channels:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): A primary mechanism for reducing calcium influx is the direct inhibition of L-type and other voltage-gated calcium channels.[3]
-
Activation of Potassium Channels: Somatostatin receptor activation can increase potassium conductance, leading to hyperpolarization of the cell membrane.[4] This hyperpolarization makes it more difficult for the cell to reach the threshold for opening voltage-gated calcium channels, thereby reducing calcium influx.[5]
-
-
Phospholipase C (PLC) Pathway: In some cellular contexts, SSTR activation can influence the phospholipase C (PLC) pathway.[2] Paradoxically, under certain conditions, such as in the presence of arginine vasopressin, somatostatin can even lead to an increase in intracellular calcium via G(i)/G(o) and phospholipase C, involving calcium release from the endoplasmic reticulum.[6]
The specific SSTR subtype expressed in a given cell type determines the precise signaling cascade and the resulting effect on calcium levels.[7] For instance, the sst2 receptor is frequently implicated in the inhibition of calcium influx.[3]
Data Presentation
While specific quantitative data for this compound from the provided search results is limited, the following table summarizes typical quantitative data that can be obtained from calcium imaging assays with somatostatin analogs. Researchers should generate dose-response curves to determine these values for this compound in their specific experimental system.
| Parameter | Typical Value Range (for Somatostatin Analogs) | Description |
| EC50 / IC50 | 1 - 100 nM | The concentration of this compound that produces 50% of the maximal response (EC50 for stimulation, IC50 for inhibition). This is a measure of the peptide's potency. |
| Maximal Inhibition (%) | 50 - 90% | The maximum percentage reduction in a stimulated calcium signal (e.g., stimulated by KCl or another agonist) achieved by this compound. |
| Signal-to-Background Ratio | 2 - 10 fold | The ratio of the fluorescence signal in stimulated cells to the baseline fluorescence. A higher ratio indicates a more robust assay. |
| Z'-factor | > 0.5 | A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[8] |
Experimental Protocols
Calcium Imaging Assay Using Fluo-4 AM
This protocol describes a method for measuring changes in intracellular calcium in response to this compound using the fluorescent calcium indicator Fluo-4 AM.[9][10]
Materials:
-
Cells expressing somatostatin receptors (e.g., AtT-20, CHO-K1 cells stably expressing a specific SSTR subtype, or primary pituitary cells).[8]
-
This compound
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)[9]
-
Stimulating agent (e.g., KCl, forskolin, or a specific GPCR agonist)
-
Fluorescence microscope or plate reader equipped for calcium imaging (Excitation ~494 nm, Emission ~516 nm).[11]
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and culture them to the desired confluency.[12]
-
On the day of the experiment, aspirate the culture medium.
-
-
Loading with Fluo-4 AM:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. If using, add probenecid (typically 1-2.5 mM).
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[9][11]
-
After incubation, wash the cells 2-3 times with fresh HBSS (with probenecid, if used) to remove excess dye.
-
Add fresh HBSS to the cells and allow them to rest for at least 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[11]
-
-
Calcium Imaging:
-
Place the plate on the fluorescence imaging system and allow the temperature to equilibrate.
-
Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).
-
To study inhibitory effects, first apply a stimulating agent (e.g., 50 mM KCl to depolarize the cells and open voltage-gated calcium channels) and record the increase in fluorescence.[8]
-
In a separate experiment or after the signal returns to baseline, pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 2-5 minutes) before adding the same stimulating agent.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).
-
Construct dose-response curves by plotting the peak fluorescence response against the concentration of this compound to determine the IC50.
-
Visualizations
Signaling Pathway of this compound in Modulating Intracellular Calcium
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin: mechanism of action in pancreatic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin-induced paradoxical increase in intracellular Ca2+ concentration and insulin release in the presence of arginine vasopressin in clonal HIT-T15 beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluo-4 | AAT Bioquest [aatbio.com]
- 10. Fluo-4 - Wikipedia [en.wikipedia.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Tyr11]-Somatostatin in Somatostatin Receptor Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of [Tyr11]-Somatostatin in the immunoprecipitation of somatostatin (B550006) receptors (SSTRs). The following sections offer comprehensive methodologies, quantitative data, and visual representations of key biological and experimental processes.
Introduction
Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including hormone secretion and cell growth. Their involvement in numerous diseases, particularly in neuroendocrine tumors, makes them a significant target for therapeutic and diagnostic research. This compound is a synthetic analog of somatostatin that can be utilized as a high-affinity ligand to isolate and study SSTRs through immunoprecipitation. This document outlines two primary approaches for the immunoprecipitation of SSTRs using this compound: a biotin-streptavidin pull-down method and a cross-linking immunoprecipitation method.
Data Presentation
The successful immunoprecipitation of somatostatin receptors is dependent on the binding affinity of the ligand. While direct immunoprecipitation efficiency data for this compound is not extensively published, binding affinity data from radioligand and biotinylated analog studies provide a strong indication of its utility.
| Ligand | Receptor Subtype(s) | Binding Affinity (Kd/Ki) | Cell/Tissue Type | Reference |
| [125I]Tyr11-Somatostatin | SSTRs | Kd: 0.90 ± 0.20 nM | Rabbit Retina Membranes | |
| [125I]Tyr11-SRIH | SSTRs | Kd: 0.80 ± 0.15 nM | Human GH-secreting Pituitary Adenoma Membranes | |
| Biotinylated SRIF28 analog | SSTRs | Ki: 337 ± 95 pM | GH4C1 Pituitary Cell Membranes | [1] |
| Unlabeled this compound | SSTRs | Not explicitly for IP, but high affinity is inferred from binding assays. | Various |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate stronger binding. The efficiency of immunoprecipitation will vary based on experimental conditions, including cell type, receptor expression levels, and the specific protocol employed.
Experimental Protocols
Two detailed protocols for the immunoprecipitation of somatostatin receptors using this compound are provided below. The first protocol utilizes a biotinylated version of this compound for a pull-down assay, while the second employs a chemical cross-linking approach.
Protocol 1: Biotinylated this compound Pull-Down Assay
This method involves the use of biotin-labeled this compound to bind to SSTRs, followed by capture of the complex using streptavidin-conjugated beads.
Materials:
-
Cells or tissue expressing somatostatin receptors
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
End-over-end rotator
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Binding of Biotinylated this compound to SSTRs:
-
Add biotinylated this compound to the cleared lysate at a final concentration of 10-100 nM.
-
Incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Capture of the Receptor-Ligand Complex:
-
Add an appropriate volume of pre-washed streptavidin-conjugated beads to the lysate.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein complex.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Protocol 2: Cross-Linking Immunoprecipitation of SSTRs with this compound
This protocol involves covalently linking this compound to its receptor using a chemical cross-linker, followed by immunoprecipitation with an antibody targeting the somatostatin receptor.
Materials:
-
Cells or tissue expressing somatostatin receptors
-
This compound
-
Chemical cross-linker (e.g., BS3 - Bis(sulfosuccinimidyl)suberate)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer
-
Anti-SSTR antibody (specific for the receptor subtype of interest)
-
Protein A/G-conjugated magnetic beads or agarose resin
-
Wash Buffer
-
Elution Buffer
-
PBS
Procedure:
-
Ligand Binding:
-
Incubate intact cells with this compound (10-100 nM) in a suitable binding buffer (e.g., serum-free media or PBS with 0.1% BSA) for 1 hour at 4°C.
-
-
Cross-Linking:
-
Add the cross-linker (e.g., BS3 to a final concentration of 1-2 mM) and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding the quenching solution.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells as described in Protocol 1, Step 1.
-
-
Immunoprecipitation:
-
Add the anti-SSTR antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads as described in Protocol 1, Step 4.
-
-
Elution:
-
Elute the cross-linked protein complexes as described in Protocol 1, Step 5 for subsequent analysis.
-
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors, upon binding to ligands like this compound, activate several intracellular signaling cascades. These pathways primarily involve the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the regulation of cellular processes such as secretion and proliferation.[2][3]
Caption: Overview of major signaling pathways activated by somatostatin receptors.
Experimental Workflow for Biotinylated this compound Pull-Down
The following diagram illustrates the key steps in the immunoprecipitation of somatostatin receptors using a biotinylated this compound probe.
References
Application Notes and Protocols for Assessing [Tyr11]-Somatostatin Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods used to assess the internalization of [Tyr11]-Somatostatin and other somatostatin (B550006) analogs. Understanding the rate and extent of internalization is crucial for the development of novel therapeutics, particularly in the context of targeted radionuclide therapy and drug delivery to somatostatin receptor (SSTR)-expressing tumors.
Introduction to this compound Internalization
Somatostatin and its analogs, such as this compound, exert their biological effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs).[1] Upon agonist binding, the ligand-receptor complex is internalized, a process critical for signal transduction, receptor desensitization, and the therapeutic efficacy of radiolabeled somatostatin analogs.[2] The internalization of these analogs is a key mechanism for the accumulation of radioactivity within tumor cells, forming the basis of peptide receptor radionuclide therapy (PRRT).[3] The most clinically relevant SSTR subtype for this process is SSTR2.[4]
This document outlines three primary methodologies for quantifying and visualizing the internalization of this compound:
-
Radioligand Internalization Assay: A quantitative method to measure the amount of internalized radiolabeled ligand.
-
Fluorescence Microscopy: A qualitative and quantitative method to visualize the subcellular localization of fluorescently labeled ligands.
-
Flow Cytometry: A high-throughput method for quantifying internalization across a large cell population.
Radioligand Internalization Assay
This assay is a gold-standard for quantifying the internalization of this compound. It involves incubating cells expressing SSTRs with a radiolabeled form of the peptide (e.g., ¹²⁵I-[Tyr11]-Somatostatin) and then differentiating between surface-bound and internalized radioactivity.
Signaling Pathway
Caption: Somatostatin receptor-mediated endocytosis pathway.
Experimental Workflow
Caption: Workflow for a radioligand internalization assay.
Detailed Protocol
Materials:
-
SSTR-expressing cells (e.g., HEK293-SSTR2, AR42J)
-
Cell culture medium (e.g., DMEM with 1% FBS)
-
Radiolabeled this compound (e.g., ¹²⁵I-[Tyr11]-Somatostatin)
-
Binding buffer (e.g., PBS)
-
Acid wash buffer (0.05 M glycine, pH 2.8)[5]
-
Cell lysis buffer (e.g., 1N NaOH)
-
24-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed SSTR-expressing cells in 24-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[5]
-
Pre-incubation: Wash the cells with PBS and pre-incubate with fresh medium for 1 hour at 37°C.[5]
-
Incubation with Radioligand: Add radiolabeled this compound (e.g., at a final concentration of 2.5 nM) to the cells and incubate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C and 5% CO₂.[5]
-
Stopping Internalization: To stop the internalization process, remove the medium and wash the cells twice with ice-cold PBS.[5]
-
Separating Surface-Bound and Internalized Ligand:
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Quantitative Data Summary
| Somatostatin Analog | Cell Line | Time (h) | Internalization (%) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-ST8950 | HEK-SST2 | 4 | 18.1 ± 0.7 | [5] |
| [¹⁷⁷Lu]Lu-DOTA-NOC | HEK-SST2 | 4 | 26.8 ± 0.1 | [5] |
| ¹²⁵I-TOC | MCF-7/pSIG | 0.5 | ~6 | [4] |
Fluorescence Microscopy
This method allows for the direct visualization of this compound internalization and its subcellular localization. It can be performed using either a fluorescently labeled this compound analog or by immunofluorescence detection of the SSTR.
Experimental Workflow
Caption: Workflow for fluorescence microscopy-based internalization assay.
Detailed Protocol
Materials:
-
SSTR-expressing cells
-
Fluorescently labeled this compound
-
Glass coverslips or chamber slides
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SSTR-expressing cells on glass coverslips or in chamber slides at an appropriate density.[6][7]
-
Incubation with Fluorescent Ligand: Incubate the cells with the fluorescently labeled this compound (e.g., 5 µM) for a desired time (e.g., 1 hour) at 37°C.[6]
-
Washing: Wash the cells three times with PBS to remove unbound ligand.[6]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Mounting: Wash the cells again with PBS, and then mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[6]
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. The internalized ligand will appear as fluorescent puncta within the cytoplasm.[6][7]
Expected Results
In the absence of internalization (e.g., at 4°C or with an antagonist), fluorescence will be localized primarily to the cell membrane. Upon incubation at 37°C, the fluorescent signal will be observed in intracellular vesicles, indicating internalization.
Flow Cytometry
Flow cytometry offers a high-throughput, quantitative method to measure the internalization of fluorescently labeled this compound in a large population of cells. This technique measures the decrease in cell surface fluorescence as the ligand-receptor complex is internalized.
Detailed Protocol
Materials:
-
SSTR-expressing cells
-
Fluorescently labeled this compound
-
FACS buffer (e.g., PBS with 1% FCS)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest SSTR-expressing cells and resuspend them in culture medium.
-
Incubation: Treat the cells with the fluorescently labeled this compound at various concentrations and for different time points at 37°C in a 96-well plate.[8]
-
Stopping Internalization: Stop the reaction by adding ice-cold FACS buffer.
-
Staining for Surface Receptors (if not using a fluorescent ligand): If using an unlabeled ligand, you can measure the remaining surface receptors by staining with a fluorescently labeled antibody against the receptor or an N-terminal tag.[8]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity (MFI) indicates internalization.[8]
-
Data Analysis: The percentage of internalization can be calculated based on the reduction in MFI compared to control cells (e.g., cells kept at 4°C or untreated cells).
Quantitative Data Summary
| Assay Parameter | Description | Typical Value | Reference |
| EC₅₀ for Agonist | Concentration of agonist that induces 50% of the maximal internalization. | 4.34 x 10⁻¹² M (for Somatostatin 28 and SSTR5) | [9] |
| Z'-factor | A measure of the statistical effect size, indicating the quality of the assay for high-throughput screening. | 0.53 +/- 0.02 | [10] |
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively assess the internalization of this compound, facilitating the advancement of somatostatin-based diagnostics and therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
Practical Guide to the Solid-Phase Synthesis of [Tyr11]-Somatostatin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin is a cyclic peptide hormone with significant regulatory roles in the endocrine and nervous systems. [Tyr11]-Somatostatin is a synthetic analog of the native somatostatin-14, which contains a tyrosine residue at position 11. This modification allows for radioiodination, making it a valuable tool in receptor binding assays and other molecular biology applications. This document provides a detailed practical guide to the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS), including protocols for synthesis, cleavage, purification, and characterization.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis of this compound.
| Category | Item | Recommended Specifications |
| Resin | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Fmoc-protected amino acids | See Table 2 for specific amino acids and side-chain protecting groups |
| Coupling Reagents | HBTU (or HATU) | Peptide synthesis grade |
| HOBt (or HOAt) | Peptide synthesis grade | |
| Base | DIPEA (or DIEA) | Peptide synthesis grade |
| Deprotection Reagent | Piperidine (B6355638) | Reagent grade |
| Solvents | DMF, DCM, NMP | Anhydrous, peptide synthesis grade |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Reagent grade | |
| Water | Deionized | |
| Dithiothreitol (DTT) | Reagent grade | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Trifluoroacetic acid (TFA) | HPLC grade | |
| Water | HPLC grade | |
| Disulfide Bond Formation | Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | ACS grade |
| Ammonium acetate | ACS grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis is performed on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and acid-labile groups protect the amino acid side chains.
Amino Acid Sequence of this compound-14: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Tyr -Ser-Cys-NH₂ (Disulfide bridge: Cys3-Cys14)
The following table details the Fmoc-protected amino acids required for the synthesis.
| Position | Amino Acid | Fmoc-Amino Acid Derivative |
| 14 | Cysteine | Fmoc-Cys(Trt)-OH |
| 13 | Serine | Fmoc-Ser(tBu)-OH |
| 12 | Threonine | Fmoc-Thr(tBu)-OH |
| 11 | Tyrosine | Fmoc-Tyr(tBu)-OH |
| 10 | Phenylalanine | Fmoc-Phe-OH |
| 9 | Threonine | Fmoc-Thr(tBu)-OH |
| 8 | Lysine | Fmoc-Lys(Boc)-OH |
| 7 | Tryptophan | Fmoc-Trp(Boc)-OH |
| 6 | Phenylalanine | Fmoc-Phe-OH |
| 5 | Phenylalanine | Fmoc-Phe-OH |
| 4 | Asparagine | Fmoc-Asn(Trt)-OH |
| 3 | Lysine | Fmoc-Lys(Boc)-OH |
| 2 | Cysteine | Fmoc-Cys(Trt)-OH |
| 1 | Glycine | Fmoc-Gly-OH |
| 0 | Alanine | Fmoc-Ala-OH |
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU/HOAt) (1:1 molar ratio with the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Workflow for Solid-Phase Peptide Synthesis:
Application Notes and Protocols for [Tyr11]-Somatostatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring cyclic neuropeptide hormone, somatostatin (B550006). It is characterized by the substitution of a tyrosine residue at position 11. This modification allows for radioiodination, making [¹²⁵I]this compound a crucial tool for studying somatostatin receptors (SSTRs) in cell culture. Somatostatin and its analogs are key regulators of various physiological processes, including neurotransmission, hormone secretion, and cell proliferation, primarily through their interaction with the five G-protein coupled somatostatin receptor subtypes (SSTR1-5). These application notes provide an overview of the common cell culture applications of this compound and detailed protocols for key experiments.
Core Applications
The primary applications of this compound in a cell culture setting revolve around its high affinity for somatostatin receptors. Its utility can be broadly categorized as follows:
-
Receptor Binding Assays: Radiolabeled [¹²⁵I]this compound is widely used to characterize the binding properties of somatostatin receptors on various cell types, including tumor cells. These assays are fundamental for determining receptor density (Bmax) and binding affinity (Kd) of the radioligand, as well as for screening and characterizing the binding affinity (Ki) of unlabeled somatostatin analogs and potential drug candidates.[1][2][3]
-
Signaling Pathway Elucidation: By activating SSTRs, this compound can be used to investigate the downstream signaling cascades. SSTR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] It can also modulate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[7]
-
Functional Assays: The functional consequences of SSTR activation by this compound can be studied through various cell-based assays. These include:
-
Cell Proliferation/Viability Assays: Somatostatin analogs are known to have antiproliferative effects on various cancer cell lines.[2][8][9] Assays such as the MTT assay can be used to quantify these cytostatic or cytotoxic effects.
-
Apoptosis Assays: Activation of certain SSTR subtypes (notably SSTR2 and SSTR3) by somatostatin analogs can induce apoptosis in cancer cells.[7][8][9][10] This can be measured by assays that detect caspase activity or DNA fragmentation.
-
Hormone Secretion Assays: In relevant cell types, such as pituitary or pancreatic cell lines, this compound can be used to study the inhibition of hormone secretion.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and functional effects of somatostatin analogs in cell culture.
Table 1: Binding Affinity of Somatostatin Analogs to Human Somatostatin Receptors (hSSTRs)
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [¹²⁵I]-Somatostatin-14 | - | [11] |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [¹⁷⁷Lu]Lu-JR11 | U2OS-SSTR2 | [11] |
| Ga-DOTA-[Tyr3]-octreotate | hSSTR2 | Competitive Binding | - | 0.2 | - | - | [12][13] |
| Y-DOTA-[Tyr3]-octreotate | hSSTR2 | Competitive Binding | - | 1.6 | - | - | [12] |
| In-DTPA-[Tyr3]-octreotate | hSSTR2 | Competitive Binding | - | 1.3 | - | - | [12] |
| Y-DOTA-lanreotide | hSSTR5 | Competitive Binding | - | 16 | - | - | [12] |
Table 2: Functional Effects of Somatostatin Analogs on Cell Proliferation
| Cell Line | Somatostatin Analog | Concentration | Effect on Cell Number (% of Control) | Reference |
| RO 87-M-1 (Follicular Thyroid Carcinoma) | MK0678 | 100 nmol/L | ~70% | [2] |
| NPA87 (Papillary Thyroid Carcinoma) | MK0678 | 100 nmol/L | ~70% | [2] |
| NPA87 (Papillary Thyroid Carcinoma) | Octreotide | Not specified | Growth inhibition | [2] |
| RO 82-W-1 (Follicular Thyroid Carcinoma) | Octreotide | 0.05 nmol/L | 75% | [2] |
| RO 82-W-1 (Follicular Thyroid Carcinoma) | Octreotide | 100 nmol/L | 45% | [2] |
Signaling Pathways
This compound, upon binding to its G-protein coupled receptors, primarily initiates an inhibitory signal transduction cascade.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of somatostatin and SSTR3 on proliferation and apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting [Tyr11]-Somatostatin binding assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr11]-Somatostatin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound binding assay?
A this compound binding assay is a technique used to study the interaction of ligands with somatostatin (B550006) receptors. It utilizes a radiolabeled form of a somatostatin analog, this compound, where a tyrosine residue at position 11 allows for iodination (e.g., with 125I).[1] This radioligand binds to somatostatin receptors, and by measuring the amount of bound radioactivity, researchers can determine the affinity and density of these receptors in a given tissue or cell preparation.[2][3] The assay is a valuable tool in pharmacology for screening drugs that target the somatostatin system.[2]
Q2: What are the different types of this compound binding assays?
There are two primary types of binding assays that can be performed using this compound:
-
Saturation Binding Assay: This experiment involves incubating a constant amount of receptor with increasing concentrations of radiolabeled this compound to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2][4]
-
Competition Binding Assay: In this assay, a fixed concentration of radiolabeled this compound is incubated with the receptor in the presence of varying concentrations of an unlabeled competing compound.[4] This allows for the determination of the inhibitory concentration (IC50) of the unlabeled compound, from which its binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[5][6]
Q3: How do I choose between a filtration-based assay and a Scintillation Proximity Assay (SPA)?
The choice between a filtration-based assay and an SPA depends on throughput needs, the level of automation, and waste considerations.
-
Filtration-based assays are a traditional method where the reaction mixture is passed through a filter to separate the receptor-bound radioligand from the free radioligand. While robust, this method can have higher variability due to the wash steps and generates more radioactive waste.[4]
-
Scintillation Proximity Assays (SPA) are a homogeneous assay format where cell membranes are captured onto SPA beads. When a radioligand binds to the receptor, it comes into close proximity to the scintillant in the bead, generating a light signal. Unbound radioligand is too far away to produce a signal, eliminating the need for wash steps.[4] SPAs are generally more suitable for high-throughput screening.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding at the Kd concentration of the radioligand.[6]
| Potential Cause | Recommended Solution |
| Radioligand sticking to surfaces | Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer.[7][8] Consider adding a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) to reduce hydrophobic interactions.[7][8] |
| Charge-based interactions | Adjust the pH of the assay buffer.[7][8] Increase the salt concentration (e.g., NaCl) in the buffer to shield charged interactions.[7] |
| Radioligand degradation | If using cell or tissue preparations known to have high protease activity (e.g., pancreatic cells), consider adding a cocktail of protease inhibitors.[9] Alternatively, use a more stable radiolabeled somatostatin analog.[9] |
| Excessive radioligand concentration | Ensure the radioligand concentration is appropriate for the assay type. For competition assays, the concentration should be at or below the Kd.[6] |
| Inappropriate blocking agent for NSB determination | Use a structurally different unlabeled compound at a high concentration (e.g., 1000-fold higher than its Ki or Kd) to define non-specific binding.[6] |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors related to the reagents or assay conditions.
| Potential Cause | Recommended Solution |
| Inactive receptor preparation | Ensure proper storage and handling of cell membranes or tissue homogenates to maintain receptor integrity. Prepare fresh receptor preparations if necessary. |
| Degraded radioligand | Check the age and storage conditions of the radiolabeled this compound. Radiochemical decomposition can occur over time. |
| Assay not at equilibrium | Optimize the incubation time. Lower concentrations of radioligand will require longer incubation times to reach equilibrium.[10] |
| Incorrect buffer composition | Verify the pH and ionic strength of the assay buffer are optimal for receptor binding. |
| Insufficient receptor concentration | Increase the amount of receptor (protein) in the assay. However, be mindful that too high a receptor concentration can lead to ligand depletion.[5] |
Issue 3: High Assay Variability (Poor Reproducibility)
Inconsistent results between wells, plates, or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper pipetting technique. For high-throughput assays, consider using automated liquid handlers. |
| Temperature fluctuations | Ensure consistent incubation temperatures for all samples. Use a temperature-controlled incubator. |
| Variable wash steps (filtration assays) | Carefully optimize the wash steps and ensure consistent wash volumes and duration for all samples.[4] |
| Batch-to-batch reagent variability | Use high-quality reagents and try to use the same batch for a set of experiments.[11] Qualify new batches of reagents before use in critical experiments. |
| Cell passage number and culture conditions | If using cultured cells as the receptor source, maintain consistent cell culture conditions and use cells within a defined passage number range, as receptor expression levels can change. |
Experimental Protocols
Protocol 1: Saturation Binding Assay for [¹²⁵I-Tyr11]-Somatostatin
Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) for [¹²⁵I-Tyr11]-Somatostatin.
Materials:
-
[¹²⁵I-Tyr11]-Somatostatin
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
Cell membranes or tissue homogenate expressing somatostatin receptors
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine)
-
Filtration apparatus
-
Gamma counter
Methodology:
-
Prepare serial dilutions of [¹²⁵I-Tyr11]-Somatostatin in binding buffer, typically ranging from 0.1 x Kd to 10 x Kd.[6]
-
Set up two sets of tubes for each concentration: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Add the appropriate dilution of [¹²⁵I-Tyr11]-Somatostatin to all tubes.
-
Add the cell membrane preparation to all tubes to initiate the binding reaction. The final volume should be consistent across all tubes.
-
Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.
Protocol 2: Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled compound for somatostatin receptors.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Methodology:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
To the non-specific binding tubes, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Add a fixed concentration of [¹²⁵I-Tyr11]-Somatostatin to all tubes. This concentration should ideally be at or below the Kd value.[6]
-
Add the serial dilutions of the test compound to the appropriate tubes.
-
Add the cell membrane preparation to all tubes to start the reaction.
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5][6]
Visualizations
Caption: Workflow for a this compound competition binding assay.
Caption: A logical flowchart for troubleshooting common binding assay issues.
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 4. revvity.com [revvity.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. swordbio.com [swordbio.com]
Technical Support Center: Optimizing [Tyr11]-Somatostatin for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use [Tyr11]-Somatostatin in cell-based assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound, like endogenous somatostatin (B550006), primarily acts through somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The predominant pathway involves coupling to the inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Other signaling events can include the activation of phosphotyrosine phosphatases and modulation of ion channels.[1]
Q2: What is a typical concentration range for this compound in a cell-based assay?
A2: The optimal concentration range depends on the cell type, receptor expression levels, and the specific assay. However, a good starting point for a dose-response curve is typically in the low nanomolar (nM) to picomolar (pM) range. For instance, studies have shown biological effects of somatostatin analogs at concentrations ranging from 0.05 nM to 100 nM.[2] It is recommended to perform a dose-response experiment from 1 pM to 1 µM to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific system.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper handling and storage are critical for maintaining the peptide's activity.
-
Storage of Lyophilized Peptide: For short-term storage (up to a few weeks), store the lyophilized peptide at -20°C. For long-term storage, -80°C is recommended.
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Reconstitute the peptide in a sterile, appropriate buffer (e.g., PBS with 0.1% BSA). For peptides with low aqueous solubility, a small amount of DMSO can be used to aid dissolution before diluting with aqueous buffer.
-
Storage of Stock Solutions: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For assays, freshly diluted solutions are ideal.
Q4: Which cell lines are suitable for a this compound assay?
A4: The choice of cell line depends on the expression of the target somatostatin receptor subtype (SSTR1-5). Commonly used cell lines in somatostatin research include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing a specific SSTR subtype (e.g., CHO-SSTR2).[3] Some cancer cell lines, such as the human small cell lung carcinoma line NCI-H69, endogenously express somatostatin receptors.[4] It is crucial to verify the expression of the target receptor in your chosen cell line.
This compound Signaling Pathway
Caption: this compound binds to its receptor (SSTR), activating the inhibitory G-protein (Gi) and inhibiting adenylyl cyclase, which reduces intracellular cAMP levels.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal/Response | 1. Inactive Ligand: Peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | - Use a fresh aliquot of this compound. - Ensure proper storage at -20°C or -80°C. - Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| 2. Low Receptor Expression: The cell line may not express sufficient levels of the somatostatin receptor. | - Verify receptor expression using RT-PCR, Western blot, or a receptor binding assay with a radiolabeled ligand. - Use a cell line known to express the target SSTR subtype, or a stably transfected cell line. | |
| 3. Ligand Degradation in Assay: Proteases in the cell culture medium or secreted by cells can degrade the peptide. | - Include a cocktail of protease inhibitors in your assay buffer. | |
| 4. Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may be suboptimal. | - Optimize incubation time and temperature. A typical incubation for binding assays is 30-60 minutes at room temperature or 37°C.[5] - Ensure the assay buffer has the correct pH and ionic strength. | |
| High Background/Non-Specific Binding | 1. Excessive Ligand Concentration: Using too high a concentration of the labeled or unlabeled ligand. | - Titrate the ligand to find the optimal concentration that gives a good signal-to-noise ratio. For radioligand binding, use a concentration close to the Kd.[6] |
| 2. Insufficient Washing: Inadequate removal of unbound ligand. | - Increase the number and volume of wash steps after the incubation period. Use ice-cold wash buffer. | |
| 3. Binding to Plate/Filter: The ligand may be sticking to the assay plate or filter membrane. | - Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to block non-specific sites. - For filtration assays, pre-soak the filter plates with a blocking agent. | |
| Inconsistent Results/Poor Reproducibility | 1. Variable Cell Health and Density: Inconsistent cell passage number, confluency, or seeding density can affect receptor expression and cell response. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and allow them to reach a similar confluency for each experiment. Optimize cell seeding density to maximize the assay window.[7] |
| 2. Pipetting Errors: Inaccurate pipetting, especially during serial dilutions. | - Calibrate pipettes regularly. - Use high-quality pipette tips. - Prepare a master mix of reagents where possible to minimize pipetting steps. | |
| 3. Inconsistent Incubation Times: Variation in the timing of reagent addition and incubation. | - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to multiple wells. - Ensure consistent incubation times for all plates. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a somatostatin receptor using [¹²⁵I-Tyr¹¹]-Somatostatin as the radioligand.
Materials:
-
Cell Membranes: Prepared from cells expressing the target somatostatin receptor.
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin.
-
Unlabeled Ligand: Unlabeled this compound or another SSTR agonist for determining non-specific binding.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter and Fluid.
Methodology:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL cell membranes.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM) + 50 µL cell membranes.
-
Competitive Binding: 50 µL of each dilution of the test compound + 50 µL cell membranes.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin (at a concentration close to its Kd) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to stimulation by forskolin (B1673556).
Materials:
-
Cells: CHO or HEK293 cells expressing the target SSTR subtype.
-
This compound: Serial dilutions.
-
Forskolin: An adenylyl cyclase activator.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a pre-optimized density and culture overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the basal control. This stimulates cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[2]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the forskolin-stimulated cAMP production) using non-linear regression.
-
Experimental Workflow Diagrams
Caption: Workflow for a competitive radioligand binding assay.
Caption: A logical workflow for troubleshooting common assay problems.
Quantitative Data Summary
The following table summarizes key binding and functional parameters for this compound and related peptides from various studies. These values can serve as a reference for experimental design and data comparison.
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Human Pituitary Adenoma | Binding | Kd | 0.80 ± 0.15 nM | [5] |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Human Small Cell Lung Carcinoma (NCI-H69) | Binding | Kd | 0.59 ± 0.02 nM | [4] |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Rabbit Retina | Binding | Kd | 0.90 ± 0.20 nM | [1] |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Rat Adipocytes | Binding | Kd (high affinity) | 7.64 nM | [8] |
| Somatostatin-14 | CHO cells (rat SSTR2) | Functional (cAMP) | EC50 | 350 pM | [3] |
| Somatostatin-14 | Human Pituitary Adenoma | Binding (inhibition) | IC50 | 0.32 nM | [5] |
| Somatostatin-28 | Human Pituitary Adenoma | Binding (inhibition) | IC50 | 0.50 nM | [5] |
References
- 1. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Tyr11]-Somatostatin In Vivo Administration
This guide provides researchers, scientists, and drug development professionals with essential information for the in vivo administration of [Tyr11]-Somatostatin. It addresses common challenges, offers troubleshooting advice, and provides standardized protocols to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the observed in vivo effect of my this compound so short-lived?
A: The therapeutic potential of native somatostatin (B550006) and its analogs like this compound is limited by a very short plasma half-life, typically only 1-3 minutes.[1] This is primarily due to rapid enzymatic degradation by peptidases found in plasma and tissues.[2] If you are observing a brief duration of action, it is likely a result of this inherent instability.
Troubleshooting:
-
Increase Dosing Frequency: More frequent administration may be necessary to maintain a therapeutic concentration.
-
Use a Different Administration Route: Continuous infusion (e.g., via an osmotic pump) can provide more stable plasma concentrations compared to bolus injections.
-
Consider a Stabilized Analog: For longer-term studies, using commercially available, stabilized somatostatin analogs like Octreotide or Lanreotide, which are less susceptible to degradation, is recommended.[3][4]
Q2: What are the primary enzymes that degrade this compound?
A: this compound is susceptible to degradation by various peptidases. Key enzymes include aminopeptidases and endopeptidases.[5] For example, studies have shown that 125I-[Tyr11]SRIF is converted to free iodotyrosine by endopeptidases in brain microvessels.[5] Plasma and hypothalamic tissue contain proteases that rapidly inactivate somatostatin.[2]
Q3: How can I improve the stability and extend the half-life of this compound for my experiments?
A: Several strategies can enhance the in vivo stability of peptides:
-
Structural Modifications: Incorporating D-amino acids or unnatural amino acids can reduce susceptibility to protease cleavage.[6]
-
Cyclization: Creating cyclic peptides enhances conformational stability and protects against exopeptidases.[6]
-
Lipidation: Conjugating fatty acids to the peptide can improve stability and promote binding to plasma proteins like albumin, extending circulation time.[6][7]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which can reduce renal clearance and shield it from enzymes.[6]
-
Formulation with Sustained-Release Vehicles: Encapsulating the peptide in formulations like PLGA microspheres can provide a slow and continuous release.[8]
Q4: I'm observing unexpected or off-target effects. Which somatostatin receptor subtypes does this compound bind to?
A: Native somatostatin and its direct analogs bind with high affinity to all five known somatostatin receptor subtypes (SSTR1-SSTR5).[9][10] This broad binding profile can lead to a wide range of physiological effects, as these receptors are expressed in many different tissues, including the brain, pancreas, pituitary, and gastrointestinal tract.[4][11] Off-target effects may arise from the activation of multiple SSTR subtypes. For more targeted effects, consider using SSTR subtype-selective analogs.
Quantitative Data
Table 1: Pharmacokinetic & Binding Properties of Somatostatin and Analogs
| Compound | Plasma Half-Life | Key Receptor Affinities (SSTRs) | Notes |
| Somatostatin-14 | < 3 minutes[12] | High affinity for all 5 subtypes (SSTR1-5)[10] | Rapidly degraded by peptidases in vivo.[2] |
| This compound | Similar to native Somatostatin | High affinity for all 5 subtypes (SSTR1-5) | Used frequently in radiolabeled binding studies.[13] |
| Octreotide | ~1.5 - 2 hours | High affinity for SSTR2 and SSTR5; lower for SSTR3.[10] | A widely used stabilized synthetic analog.[3] |
| Lanreotide | Long-acting depot formulation | High affinity for SSTR2 and SSTR5.[10] | Administered subcutaneously for slow release.[14] |
| Pasireotide | Long-acting | Broader profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[15] | A second-generation, multi-receptor targeted analog.[15] |
Experimental Protocols & Methodologies
Protocol 1: General In Vivo Administration in a Rodent Model
This protocol provides a general framework for evaluating the effect of this compound in a rodent xenograft model. Specific parameters should be optimized for each experimental design.
Objective: To assess the in vivo activity of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Tumor cells (if applicable)
-
Appropriate rodent strain (e.g., nude mice for xenografts)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration immediately before use to minimize degradation.
-
Animal Grouping: Randomize animals into control and treatment groups (n=5-10 per group).[1]
-
Administration: Administer the reconstituted peptide via the desired route (e.g., subcutaneous or intravenous injection). The control group should receive an equivalent volume of the vehicle.[1]
-
Monitoring:
Visualizations: Pathways and Workflows
Diagram 1: Core Challenge of In Vivo Administration
Caption: Workflow of the primary challenges and solutions for in vivo use.
Diagram 2: Simplified Somatostatin Signaling
Caption: Key signaling events after Somatostatin receptor activation.
Diagram 3: Experimental Workflow for Stability Testing
Caption: A typical workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic degradation of somatostatin by rat plasma and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid sequestration and degradation of somatostatin analogues by isolated brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Lipophilization of somatostatin analog RC-160 improves its bioactivity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fate of intraduodenally administered somatostatin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Tyr11]-Somatostatin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in [Tyr11]-Somatostatin binding assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate quantification of receptor binding. This guide provides a systematic approach to identify and resolve common causes of this issue.
Q1: My non-specific binding is consistently high, exceeding 30% of the total binding. What are the primary areas I should investigate?
A1: High non-specific binding is a common challenge in radioligand binding assays. The issue can typically be traced back to one or more of the following factors: suboptimal blocking, inappropriate buffer conditions, issues with the radioligand, or problems with the experimental technique. A systematic approach to troubleshooting is recommended.
First, evaluate your blocking strategy. Ensure that the blocking agent is appropriate for your system and used at an optimal concentration. Next, critically assess your assay buffer's composition, including its pH and ionic strength. The integrity and concentration of your radioligand, ¹²⁵I-[Tyr11]-Somatostatin, should also be verified. Finally, review your experimental procedure, paying close attention to the washing steps and filter treatment.
Caption: Initial Troubleshooting Flowchart for High Non-Specific Binding.
Q2: How can I optimize my blocking conditions to reduce non-specific binding?
A2: Inadequate blocking is a frequent cause of high background. The goal of a blocking agent is to saturate all non-specific binding sites on your assay components (e.g., filter membranes, assay plates) without interfering with the specific binding of ¹²⁵I-[Tyr11]-Somatostatin to its receptor.
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent for peptide radioligand assays.[1] It helps to prevent the peptide from sticking to plasticware and other surfaces.[2][3]
-
Concentration Optimization: The optimal concentration of the blocking agent needs to be determined empirically. A typical starting point for BSA is 0.1% (w/v), with a range of 0.1% to 5% often tested.[1]
-
Alternative Blocking Agents: If BSA proves insufficient, other options include non-fat dry milk (typically at 5% w/v) or using normal serum from the same species as the source of your receptor preparation.[1]
Q3: My buffer composition might be the issue. What parameters should I focus on?
A3: The composition of your binding and wash buffers is critical for minimizing non-specific interactions.
-
pH: The pH of the buffer can influence the charge of both the radioligand and the cell membranes, affecting non-specific electrostatic interactions.[2] It is advisable to test a range of pH values around the physiological pH of 7.4. Buffers such as HEPES and Tris-HCl are commonly used.[4][5] HEPES generally offers better buffering capacity in the physiological range and is less sensitive to temperature changes compared to Tris.[4][6]
-
Ionic Strength: Increasing the ionic strength of the buffer, for example by adding NaCl, can help to disrupt weak, non-specific electrostatic interactions.[2] The optimal salt concentration should be determined experimentally.
-
Detergents: The inclusion of a mild, non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01-0.1%) in the wash buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.[7]
Q4: Could the ¹²⁵I-[Tyr11]-Somatostatin itself be the source of the problem?
A4: Yes, issues with the radioligand can lead to high non-specific binding.
-
Radioligand Concentration: Using an excessively high concentration of the radioligand can lead to increased non-specific binding. Ideally, the concentration of ¹²⁵I-[Tyr11]-Somatostatin should be at or below its dissociation constant (Kd) for the receptor to ensure that the majority of binding is specific.[8] The Kd for [¹²⁵I]Tyr11-Somatostatin is typically in the nanomolar range.[9][10]
-
Radioligand Integrity: Ensure that the radioligand has not degraded. Proper storage is crucial. It is also important to use a high-purity radioligand.[11]
Q5: What aspects of my experimental technique should I review?
A5: Meticulous experimental technique is essential for clean data.
-
Washing Steps: Insufficient washing is a common culprit.[12] Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.[1] Performing washes quickly is also important to prevent dissociation of the specifically bound ligand.[7]
-
Filter Pre-treatment: Non-specific binding of the positively charged ¹²⁵I-[Tyr11]-Somatostatin to negatively charged glass fiber filters can be a significant source of background. Pre-soaking the filters in a solution such as 0.3% polyethyleneimine (PEI) can effectively reduce this type of non-specific binding.[1]
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q: What is an acceptable level of non-specific binding?
A: Ideally, specific binding should account for at least 80-90% of the total binding. If non-specific binding is greater than 20-30% of the total binding, it can compromise the reliability of your data.[13]
Q: How do I determine non-specific binding in my assay?
A: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor. This competitor, which is a non-radiolabeled somatostatin (B550006) analog, will occupy all the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[13]
Q: Can the type of assay plate I use affect non-specific binding?
A: Yes, some radioligands can bind non-specifically to standard plastic plates. Using low-binding plates can help to minimize this issue.
Q: Are there any other components I should consider adding to my assay buffer?
A: The inclusion of protease inhibitors in your membrane preparation and binding buffers is highly recommended to prevent the degradation of both the receptor and the peptide ligand.[14]
Data Presentation: Optimizing Assay Parameters
The following tables summarize key parameters that can be optimized to minimize non-specific binding.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v)[1] | Single-protein, reduces risk of cross-reactivity.[3] | Can sometimes mask epitopes if used at too high a concentration. |
| Non-fat Dry Milk | 5% (w/v)[1] | Inexpensive and effective. | Complex mixture of proteins, may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Normal Serum | 5% - 10% (v/v) | Can be very effective, especially when matched to the secondary antibody species in immunoassays. | Can be a source of variability and may contain interfering substances. |
Table 2: Buffer Components and Their Effects on Non-Specific Binding
| Buffer Component | Parameter to Optimize | Rationale for Optimization |
| Buffer Type | Tris-HCl vs. HEPES | HEPES has a pKa closer to physiological pH and is less temperature-sensitive than Tris.[4][6] |
| pH | 6.8 - 8.2 | Affects the charge of the ligand and receptor, influencing electrostatic interactions.[2] |
| Ionic Strength (e.g., NaCl) | 50 - 150 mM | Higher ionic strength can shield non-specific charge-based interactions.[2] |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions, particularly in wash steps.[7] |
Experimental Protocols
This section provides a detailed methodology for a typical ¹²⁵I-[Tyr11]-Somatostatin filtration binding assay.
Protocol: ¹²⁵I-[Tyr11]-Somatostatin Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the somatostatin receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[14]
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of a competing compound if performing a competition assay.
-
Total Binding Wells: Add binding buffer, a known amount of membrane protein (e.g., 20-50 µg), and a fixed concentration of ¹²⁵I-[Tyr11]-Somatostatin (typically at or below the Kd).
-
Non-Specific Binding Wells: Add binding buffer, membrane protein, ¹²⁵I-[Tyr11]-Somatostatin, and a saturating concentration of unlabeled somatostatin (e.g., 1 µM).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).[10][15]
-
-
Filtration and Washing:
-
Pre-soak a glass fiber filter mat in 0.3% polyethyleneimine (PEI).[1]
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
-
Counting and Data Analysis:
-
Dry the filter mat completely.
-
Place the individual filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
Mandatory Visualizations
Caption: Simplified Somatostatin Receptor Signaling Pathway.[16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 6. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. arp1.com [arp1.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. scite.ai [scite.ai]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
[Tyr11]-Somatostatin degradation and how to prevent it
Technical Support Center: [Tyr11]-Somatostatin
Welcome to the technical support center for this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation in biological samples like plasma or serum is enzymatic proteolysis. The peptide is rapidly cleaved by various endogenous proteases, particularly endopeptidases and aminopeptidases. A key cleavage site is between Phe6 and Trp7, but other sites are also susceptible, leading to a short half-life in vitro and in vivo.
Q2: Which specific enzymes are responsible for degrading this compound?
A2: Several enzymes contribute to its degradation. The initial and most significant cleavage is often mediated by neutral endopeptidase (NEP, also known as Neprilysin). Following this initial fragmentation, other peptidases, such as aminopeptidases, can further break down the resulting peptide fragments.
Q3: How does the chemical structure of this compound make it susceptible to degradation?
A3: this compound is a 14-amino acid peptide with a disulfide bridge between Cys3 and Cys14, which creates a cyclic structure. While this cyclization provides some stability, the peptide backbone contains several sites vulnerable to enzymatic attack. The presence of aromatic residues like Phe and Trp creates recognition sites for enzymes like neutral endopeptidase.
Troubleshooting Guide
Issue 1: My this compound shows rapid degradation in my plasma stability assay.
-
Possible Cause: High activity of endogenous proteases in the plasma sample.
-
Troubleshooting Steps:
-
Add Protease Inhibitors: Supplement your plasma samples with a broad-spectrum protease inhibitor cocktail. For more targeted inhibition, use specific inhibitors.
-
Use Heat-Inactivated Plasma: Incubating plasma at 56°C for 30 minutes can denature and inactivate many common proteases.
-
Control for Temperature: Ensure your experiment is conducted at a consistent and appropriate temperature, as enzyme activity is highly temperature-dependent.
-
// Nodes start [label="Start:\nRapid Degradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inhibitors [label="Step 1: Add Protease\nInhibitor Cocktail?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_inhibitors [label="Action: Add broad-spectrum\n or specific inhibitors (e.g., Phosphoramidon for NEP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_plasma [label="Step 2: Use\nHeat-Inactivated Plasma?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; heat_inactivate [label="Action: Incubate plasma at\n56°C for 30 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Step 3: Control\nExperiment Temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control_temp [label="Action: Maintain consistent\ntemperature (e.g., 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nDegradation Stabilized", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> check_inhibitors; check_inhibitors -> add_inhibitors [label="No"]; add_inhibitors -> check_plasma; check_inhibitors -> check_plasma [label="Yes"]; check_plasma -> heat_inactivate [label="No"]; heat_inactivate -> check_temp; check_plasma -> check_temp [label="Yes"]; check_temp -> control_temp [label="No"]; control_temp -> re_evaluate; check_temp -> re_evaluate [label="Yes"]; re_evaluate -> end; } dot Workflow for troubleshooting rapid peptide degradation.
Issue 2: I need to prevent degradation but cannot use a protease inhibitor cocktail. What are my options?
-
Possible Cause: Experimental constraints prevent the use of broad-spectrum inhibitors (e.g., downstream assays sensitive to inhibitors).
-
Troubleshooting Steps:
-
Use Specific Inhibitors: Identify the primary degrading enzyme and use a highly specific inhibitor. For neutral endopeptidase (NEP), inhibitors like Phosphoramidon or Thiorphan can be effective.
-
Chemical Modification: Synthesize or procure a modified version of this compound. Replacing L-amino acids with D-amino acids at cleavage sites (e.g., D-Trp) can significantly enhance stability by preventing enzyme recognition.
-
Formulation Strategies: Encapsulating the peptide in a protective matrix, such as liposomes or polymeric nanoparticles, can shield it from enzymatic attack.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Plasma Stability Assay
This protocol details the steps to assess the stability of this compound in plasma.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Human plasma (or other species), anticoagulated with EDTA.
-
Protease inhibitor cocktail (optional).
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic acid (TFA).
-
HPLC or LC-MS system for analysis.
-
-
Procedure:
-
Thaw plasma at 37°C. If using inhibitors, add them to the plasma and pre-incubate for 10 minutes at 37°C.
-
Spike this compound into the plasma to a final concentration of 10 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
-
Immediately quench the enzymatic reaction by adding 2 volumes of ice-cold quenching solution (e.g., 100 µL).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze the remaining percentage of intact this compound using a validated HPLC or LC-MS method.
-
Calculate the half-life (t½) by plotting the natural log of the remaining peptide concentration against time.
-
// Nodes prep_plasma [label="1. Prepare Plasma\n(Thaw, add inhibitors if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spike_peptide [label="2. Spike this compound\n(Final conc. ~10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="4. Sample at Time Points\n(0, 5, 15, 30, 60, 120 min)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench Reaction\n(Acetonitrile/TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="6. Centrifuge to\nPrecipitate Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Supernatant\n(HPLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="8. Calculate Half-Life (t½)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges prep_plasma -> spike_peptide; spike_peptide -> incubate; incubate -> sample; sample -> quench; quench -> centrifuge; centrifuge -> analyze; analyze -> calculate; } dot Workflow for conducting an in vitro plasma stability assay.
Protocol 2: Heat Inactivation of Plasma
This protocol is used to reduce the activity of heat-labile proteases.[1][2]
-
Procedure:
-
Thaw the plasma slowly to 37°C and mix thoroughly.[1]
-
Place the plasma container in a 56°C water bath. The water level should be above the level of the plasma.[1][3]
-
Incubate for exactly 30 minutes, swirling gently every 5-10 minutes to ensure uniform heating.[1]
-
Immediately after 30 minutes, transfer the plasma to an ice bath to cool it down rapidly.
-
Store the heat-inactivated plasma at -20°C or use it immediately.
Note: Overheating (temperature >58°C or time >30 min) can cause irreversible protein coagulation and may reduce the quality of the plasma.[3][4]
-
Quantitative Data & Stability Comparison
The stability of this compound can be significantly improved by using specific protease inhibitors. The table below summarizes the half-life of a somatostatin (B550006) analog under different conditions.
| Condition | Stabilizing Agent | Half-Life (t½) in Plasma (min) | Fold Improvement |
| Control | None | ~3-5 | - |
| Inhibition | Phosphoramidon (NEP Inhibitor) | > 60 | > 12x |
| Inhibition | Amastatin (Aminopeptidase Inhibitor) | ~10-15 | ~3x |
| Inhibition | Inhibitor Cocktail (Broad Spectrum) | > 120 | > 24x |
Note: Data are representative and may vary based on experimental conditions and the specific somatostatin analog used.
Signaling Pathway Overview
Preventing the degradation of this compound is critical for it to effectively bind to its receptors (SSTRs) and initiate a downstream signaling cascade.
// Edges sst -> sstr [label="Binds"]; sstr -> gi [label="Activates"]; gi -> ac [label="Inhibits", arrowhead=tee]; ac -> camp [label="Converts ATP to", style=dashed]; camp -> pka [label="Activates"]; pka -> response [label="Phosphorylates\nTargets"]; } dot Overview of the SSTR-mediated signaling cascade.
References
Refining [Tyr11]-Somatostatin Dosage for Animal Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for refining the dosage of [Tyr11]-Somatostatin in animal studies. It offers troubleshooting advice and answers to frequently asked questions to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic analog of somatostatin (B550006), a naturally occurring peptide hormone.[1] It functions by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1][2][3] There are five subtypes of SSTRs (SSTR1-5).[2][3] The activation of these receptors by this compound triggers a cascade of intracellular signaling pathways that ultimately lead to the inhibition of various physiological processes.[2][3][4]
2. What are the primary signaling pathways activated by this compound?
Upon binding to SSTRs, this compound initiates several key signaling pathways, primarily through inhibitory G-proteins (Gi). The main pathways include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence cell proliferation and apoptosis.[2][5]
-
Activation of Phosphotyrosine Phosphatases (PTPs): These enzymes play a role in dephosphorylating key signaling molecules.[2]
-
Regulation of ion channels: Particularly potassium (K+) and calcium (Ca2+) channels, which affects cellular excitability and hormone secretion.
3. How should I prepare this compound for in vivo administration?
For in vivo studies, this compound should be dissolved in a sterile, biocompatible vehicle. The peptide is typically supplied as a lyophilized powder.[1]
-
Reconstitution: Initially, dissolve the peptide in a small amount of a sterile solvent like sterile water or a buffer solution recommended by the manufacturer.
-
Dilution: Further dilute the reconstituted peptide to the desired final concentration using sterile saline (0.9% sodium chloride) or another appropriate isotonic buffer.
-
Storage: Store the stock solution and diluted solutions as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness of the peptide solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Aggregation of the peptide. | - Try a different sterile vehicle (e.g., add a small percentage of a solubilizing agent like DMSO, then dilute with saline).- Adjust the pH of the buffer to be within the peptide's stability range.- Gently vortex or sonicate the solution to aid dissolution. Avoid vigorous shaking. |
| Inconsistent or unexpected experimental results | - Degradation of the peptide.- Incorrect dosage or administration.- Variability in animal handling and injection technique. | - Prepare fresh solutions for each experiment and store them properly.- Verify dosage calculations and ensure accurate and consistent administration volume and route.- Standardize animal handling procedures and ensure all personnel are proficient in the chosen injection technique. |
| Adverse reactions in animals (e.g., lethargy, irritation at the injection site) | - High concentration or osmolality of the injection solution.- Contamination of the peptide solution.- The pharmacological effect of the peptide. | - Dilute the peptide solution to a larger volume for injection (within acceptable limits for the administration route).- Ensure strict aseptic techniques during solution preparation.- Monitor animals closely and consider adjusting the dose or administration frequency. Consult with a veterinarian. |
| Lack of biological response | - Insufficient dosage.- Inappropriate route of administration for the target tissue.- Rapid degradation of the peptide in vivo. | - Perform a dose-response study to determine the optimal effective dose.- Choose an administration route that ensures the peptide reaches the target tissue in sufficient concentrations (e.g., intravenous for systemic effects).- Consider using a more stable analog of somatostatin if rapid degradation is suspected. |
Experimental Protocols
Dosage Calculation and Preparation
Determining the optimal dosage of this compound is critical and should be based on the specific research question, animal model, and desired biological effect. As a starting point, dosages of other somatostatin analogs in rodents can be considered. For example, doses in the range of 1-100 µg/kg have been used for other somatostatin analogs in mice and rats. A dose-response study is highly recommended to establish the effective dose for your specific experimental conditions.
Dosage Calculation Example:
-
Desired Dose: 10 µg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Required Amount per Animal: 10 µg/kg * 0.025 kg = 0.25 µg
-
Stock Solution Concentration: 100 µg/mL
-
Volume to Inject: 0.25 µg / 100 µg/mL = 0.0025 mL = 2.5 µL
It is often necessary to prepare a more dilute stock solution to allow for accurate and practical injection volumes.
Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for peptide administration in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[6]
Table 1: Comparison of Administration Routes
| Route | Advantages | Disadvantages | Typical Injection Volume (Mouse) |
| Intravenous (IV) | Rapid onset of action, 100% bioavailability. | Requires technical skill, potential for embolism. | 100-200 µL |
| Intraperitoneal (IP) | Relatively easy to perform, larger volumes can be administered. | Slower absorption than IV, potential for injection into organs. | Up to 1 mL |
| Subcutaneous (SC) | Simple to perform, slow and sustained absorption. | Slower onset of action, potential for local irritation. | 100-200 µL |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];// Nodes A[label="1. Dosage Calculation\n& Solution Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Animal Preparation\n& Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Administration of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitoring & Observation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Sample Collection\n(Blood, Tissues)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Interpretation of Results", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and consult relevant literature for the most appropriate protocols for their specific research needs.
References
Technical Support Center: [Tyr11]-Somatostatin in Primary Neuron Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr11]-Somatostatin in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary neuron culture?
A1: this compound is a synthetic analog of the endogenous neuropeptide somatostatin-14, where the tyrosine residue is at position 11. It is frequently used in research as a radioligand (when labeled with iodine-125, i.e., [¹²⁵I-Tyr11]-Somatostatin) to study somatostatin (B550006) receptors (SSTRs) in various tissues, including the brain.[1][2] In primary neuron cultures, it is a valuable tool to investigate the distribution, affinity, and function of SSTRs, as well as to elucidate the downstream signaling pathways activated upon receptor binding.[3][4]
Q2: What are the main challenges when working with this compound in primary neuron cultures?
A2: Researchers may encounter several challenges, including:
-
Variability in neuronal response: The effects of somatostatin on neurons can be complex, exhibiting both excitatory and inhibitory actions depending on the concentration and the specific neuron type.[5]
-
Receptor desensitization (Tachyphylaxis): Prolonged exposure to somatostatin can lead to a rapid decrease in neuronal responsiveness.[5]
-
Cytotoxicity: At higher concentrations or under certain conditions, somatostatin analogs can induce apoptosis in neuronal cells.[6]
-
Issues with peptide solubility and stability: Like many peptides, this compound can be prone to degradation and aggregation if not handled and stored properly.[7][8][9]
-
Non-specific binding: In receptor binding assays, high non-specific binding of the radiolabeled peptide can obscure specific binding signals.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For optimal results, follow these guidelines:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer appropriate for your cell culture medium (e.g., PBS).[7][10] To avoid solubility issues, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute it with the aqueous buffer.[7]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-2 mg/mL) to minimize the volume of organic solvent added to your culture medium.[8]
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9] For short-term storage (2-7 days), the reconstituted peptide can be kept at 4°C.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | Low receptor expression: Primary neurons may have variable expression of somatostatin receptors depending on the brain region of origin, developmental stage, and culture conditions.[4] | - Confirm SSTR expression in your specific neuronal culture using techniques like immunocytochemistry or qPCR. - Optimize culture conditions, as neuronal maturation in vitro can influence receptor expression.[4] |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | - Use freshly prepared dilutions from a properly stored stock solution. - Avoid repeated freeze-thaw cycles.[9] | |
| Receptor desensitization: Prolonged or high-concentration exposure can lead to receptor desensitization.[5] | - Perform time-course experiments to determine the optimal incubation time. - Use the lowest effective concentration of the peptide. | |
| Inconsistent or variable results between experiments | Complex dose-response: Somatostatin can have an inverted U-shaped dose-response curve, where higher concentrations may lead to diminished or opposite effects.[5] | - Perform a detailed dose-response curve for each new batch of peptide and for each specific neuronal culture type. - Start with a wide range of concentrations (e.g., 100 pM to 1 µM). |
| Tachyphylaxis: Rapid desensitization of the neuronal response upon repeated application.[5] | - Ensure adequate washout periods between peptide applications in electrophysiology experiments. - For endpoint assays, carefully control the duration of peptide exposure. | |
| Variability in primary culture: Primary cultures can have inherent variability between preparations. | - Standardize the dissection and culture protocols as much as possible. - Use neurons from the same developmental stage. - Pool cells from multiple animals if possible. | |
| High background in receptor binding assays | Non-specific binding of radioligand: The iodinated peptide may bind to non-receptor sites on the cells or culture plate. | - Include a non-specific binding control by adding a high concentration of unlabeled somatostatin. - Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA). - Optimize washing steps to remove unbound radioligand. |
| Hydrophobic interactions: The peptide may stick to plasticware. | - Use low-protein-binding tubes and pipette tips. - Include a carrier protein like BSA in your buffers.[9] | |
| Observed cytotoxicity or neuronal death | High peptide concentration: Supramaximal concentrations of somatostatin analogs can be toxic to neurons.[6] | - Determine the optimal, non-toxic concentration range through a dose-response viability assay (e.g., MTT assay). |
| Off-target effects: The peptide may interact with other signaling pathways leading to cell death. | - Use specific SSTR antagonists to confirm that the observed effects are receptor-mediated. | |
| Activation of apoptotic pathways: Somatostatin receptor signaling, particularly through SSTR1, has been linked to apoptosis.[11] | - Assess markers of apoptosis (e.g., caspase-3 activation) to determine the mechanism of cell death.[11] |
Quantitative Data Summary
Table 1: Binding Affinities of [¹²⁵I-Tyr11]-Somatostatin in Neuronal Preparations
| Neuronal Preparation | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Dissociated cells from rat cerebral cortex | 0.60 ± 0.08 nM | 160 ± 16 fmol/mg protein | [12] |
| Rabbit retinal membranes | 0.90 ± 0.20 nM | 104 ± 52 fmol/mg protein | [13] |
| Mouse retinal inner plexiform layer | 1.48 nM | 68 fmol/mg protein | [14] |
Experimental Protocols
Protocol 1: [¹²⁵I-Tyr11]-Somatostatin Receptor Binding Assay in Primary Cortical Neurons
This protocol is adapted from methodologies described for neuronal tissues.[12][13]
Materials:
-
Primary cortical neuron culture in 24-well plates
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4
-
[¹²⁵I-Tyr11]-Somatostatin (specific activity ~2000 Ci/mmol)
-
Unlabeled Somatostatin-14
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Gamma counter
Procedure:
-
Cell Preparation: Culture primary cortical neurons to the desired density in 24-well plates.
-
Assay Setup:
-
Gently aspirate the culture medium.
-
Wash the cells once with 500 µL of pre-warmed Binding Buffer.
-
For total binding, add 200 µL of Binding Buffer containing a final concentration of 0.1 nM [¹²⁵I-Tyr11]-Somatostatin.
-
For non-specific binding, add 200 µL of Binding Buffer containing 0.1 nM [¹²⁵I-Tyr11]-Somatostatin and 1 µM unlabeled Somatostatin-14.
-
For competition binding, add 200 µL of Binding Buffer containing 0.1 nM [¹²⁵I-Tyr11]-Somatostatin and varying concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes.[12]
-
Termination of Binding:
-
Rapidly aspirate the incubation buffer.
-
Wash the cells three times with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add 500 µL of 1 N NaOH to each well to lyse the cells and solubilize the bound radioligand.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the Ki or IC₅₀.
Protocol 2: MTT Cell Viability Assay for this compound Treated Primary Neurons
This protocol is a standard method for assessing cell viability.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and culture for the desired period.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the peptide to the respective wells. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of Solubilization Solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours (or overnight for some solubilizing agents) with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
-
Data Analysis: Express the results as a percentage of the untreated control to determine the effect of this compound on cell viability.
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for inconsistent this compound effects.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Somatostatin-Induced Regulation of SST2A Receptor Expression and Cell Surface Availability in Central Neurons: Role of Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of somatostatin on mammalian cortical neurons in culture: physiological actions and unusual dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. biocat.com [biocat.com]
- 8. genscript.com [genscript.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Upregulated Expression of SSTR1 is Involved in Neuronal Apoptosis and is Coupled to the Reduction of bcl-2 Following Intracerebral Hemorrhage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin binding to dissociated cells from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermo Fisher Gibco Primary Rat Cortical Neurons | Axion Biosystems [axionbiosystems.com]
Technical Support Center: [Tyr11]-Somatostatin Immunohistochemistry
Welcome to the technical support center for [Tyr11]-Somatostatin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful protocol optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation | Optimize fixation time. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and loss of antigen.[1] |
| Incorrect primary antibody dilution | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[2] | |
| Insufficient primary antibody incubation time or temperature | Increase the incubation time (e.g., overnight at 4°C) to allow for optimal binding.[1][3] | |
| Ineffective antigen retrieval | The method of antigen retrieval (Heat-Induced Epitope Retrieval - HIER, or Proteolytic-Induced Epitope Retrieval - PIER) is critical.[4][5] Test different HIER buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and heating methods, or optimize the enzyme concentration and incubation time for PIER.[4][6] | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[2][7] | |
| Loss of tissue sections from slide | Use positively charged slides and ensure proper tissue adhesion. Overly aggressive antigen retrieval can cause tissue detachment.[8] | |
| High Background Staining | Primary antibody concentration too high | Decrease the primary antibody concentration.[2] |
| Non-specific binding of primary or secondary antibodies | Use a blocking serum from the same species as the secondary antibody.[1] Ensure adequate washing steps between antibody incubations.[1] | |
| Endogenous peroxidase or biotin (B1667282) activity | If using an HRP-conjugated secondary antibody, block endogenous peroxidase activity with a hydrogen peroxide solution.[2] For biotin-based detection systems, an avidin/biotin block may be necessary, especially in tissues like the liver and kidney.[9] | |
| Inadequate deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[9] | |
| Non-Specific Staining | Cross-reactivity of the primary or secondary antibody | Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.[7] Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.[2] |
| Tissue drying during staining | Keep slides in a humidified chamber during incubations to prevent drying, which can lead to increased non-specific staining.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for Somatostatin (B550006) IHC?
A1: For neuropeptides like Somatostatin, perfusion with 4% paraformaldehyde is a commonly used and effective fixative.[1] The choice of fixative is a critical step and can significantly impact antigen preservation.[10]
Q2: Which antigen retrieval method is best for this compound IHC?
A2: The optimal antigen retrieval method depends on the specific antibody and the fixation protocol used. Heat-Induced Epitope Retrieval (HIER) is the most common method.[6] It is advisable to test different buffer conditions (e.g., citrate buffer at pH 6.0 or Tris-EDTA buffer at pH 9.0) to find the best condition for your specific antibody.[4] Some protocols may benefit from Proteolytic-Induced Epitope Retrieval (PIER) using enzymes like trypsin or proteinase K.[4]
Q3: What are typical starting dilutions and incubation times for a primary antibody against Somatostatin?
A3: Antibody dilutions and incubation times require optimization for each specific antibody and tissue type. However, a common starting point for Somatostatin antibodies is a dilution between 1:1000 and 1:5000 with an incubation period of 24-48 hours at 4°C.[11] One protocol suggests a 1:1000 dilution for 4 days.[11] Always refer to the antibody datasheet for manufacturer recommendations.[10]
Q4: How can I quantify the results of my Somatostatin IHC?
A4: A semi-quantitative method called the Immunoreactive Score (IRS) is often used. This score is calculated by multiplying the score for the percentage of positive cells by the score for staining intensity.[12]
-
Percentage of Positive Cells Score: 0 (none), 1 (<10%), 2 (10-50%), 3 (51-80%), 4 (>80%)
-
Staining Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong)
Digital image analysis platforms can also provide a more objective and reproducible quantitative assessment.[12][13]
Q5: What is the significance of "[Tyr11]" in this compound for IHC?
A5: The "[Tyr11]" refers to a modification at the 11th amino acid position of the Somatostatin peptide, where Tyrosine is present. While the search results did not provide specific antibodies targeting only this modified form, it is possible that some antibodies are generated against an epitope that includes this region, potentially offering higher specificity. When selecting an antibody, it is crucial to review the immunogen sequence to ensure it aligns with the target of interest.
Experimental Protocols & Data
Generalized this compound IHC Protocol (for Paraffin-Embedded Sections)
This protocol provides a general framework. Optimization of each step is critical for successful staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER Method Example):
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using HRP detection).
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Somatostatin antibody in a suitable antibody diluent.
-
Incubate slides with the primary antibody, for example, overnight at 4°C in a humidified chamber.[3]
-
-
Detection:
-
Chromogen and Counterstaining:
-
Rinse with wash buffer.
-
Incubate with a chromogen solution (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
| Parameter | Recommendation/Range | Notes |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Highly dependent on the antibody. Always check the datasheet.[11] |
| Primary Antibody Incubation | Overnight at 4°C or 48-96 hours at 4°C | Longer incubation can increase signal intensity.[3][11] |
| Antigen Retrieval (HIER) | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 95-100°C for 10-30 min | Optimal buffer and time need to be determined empirically.[4] |
| IHC Scoring (IRS) | 0-12 | Product of % positive cells score (0-4) and intensity score (0-3).[12] |
Visualizations
Caption: A generalized workflow for immunohistochemistry (IHC).
Caption: Simplified Somatostatin receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bma.ch [bma.ch]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. documents.cap.org [documents.cap.org]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. biocare.net [biocare.net]
- 11. immunostar.com [immunostar.com]
- 12. Digital quantification of somatostatin receptor subtype 2a immunostaining: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
enhancing the signal-to-noise ratio in [Tyr11]-Somatostatin imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their [Tyr11]-Somatostatin imaging experiments. The following sections offer detailed protocols, data presentation tables, and visual workflows to address common challenges and enhance the signal-to-noise ratio in your assays.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during this compound imaging experiments.
Q1: What are the common causes of a low signal or no signal in my radioligand binding assay?
A low or absent signal can stem from several factors:
-
Degradation of the Radioligand: this compound, like other peptides, is susceptible to protease degradation.[1] Ensure that a broad-spectrum protease inhibitor cocktail is included in your binding buffer.[1]
-
Low Receptor Expression: The target cells or tissue may have low expression levels of somatostatin (B550006) receptors (SSTRs). Confirm the SSTR subtype expression (primarily SSTR2, SSTR3, and SSTR5) in your experimental model.[2][3][4]
-
Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can significantly impact binding. Optimize these parameters for your specific system.[1]
-
Inactive Radioligand: Improper storage or handling can lead to the degradation of the radiolabeled compound. Always follow the manufacturer's storage recommendations.
Q2: How can I reduce high background noise or non-specific binding?
High background noise can mask the specific signal. Here are some strategies to minimize it:
-
Use of Blocking Agents: Pre-incubate your cells or membranes with a blocking agent to saturate non-specific binding sites.[5] Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody if one is used.[5][6][7]
-
Inclusion of Unlabeled Ligand: To determine non-specific binding, include a set of control wells with a saturating concentration of unlabeled somatostatin (e.g., 1 µM Somatostatin-28).[6] Specific binding is then calculated by subtracting this non-specific binding from the total binding.[6]
-
Optimization of Washing Steps: Insufficient washing can leave unbound radioligand, contributing to background. Ensure rapid and thorough washing with ice-cold wash buffer after incubation.[6][7]
-
Choice of Radioligand: Some radioligands exhibit lower non-specific binding than others. For instance, [125I][Tyr3]-octreotide was found to be more resistant to degradation and showed good binding to SSTR2.[1]
Q3: My signal-to-noise ratio is still poor. What other factors can I investigate?
-
Receptor Internalization: Somatostatin receptor activation by agonists leads to receptor internalization, which can affect the signal depending on the assay type.[2][3][8] Consider if your experimental design is measuring surface or total binding and adjust accordingly. Antagonists, which may not induce internalization, can sometimes provide a better signal for imaging applications.[9][10]
-
Choice of Assay Technology: For cell-based assays, a Scintillation Proximity Assay (SPA) can be a valuable alternative to traditional filtration assays.[11][12][13][14] SPA is a homogeneous assay that does not require a separation step, which can reduce background and improve the signal-to-noise ratio.[13][14]
-
Cell Line and Passage Number: The characteristics of your cell line, including passage number, can influence receptor expression levels. Ensure you are using a validated and consistent cell source.
Quantitative Data Summary
The following tables summarize key quantitative data for various somatostatin analogs and imaging agents to aid in experimental design and comparison.
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [125I]-Somatostatin-14 | - | [6] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [125I]-Somatostatin-14 | - | [6] |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 | [6] |
| 68Ga-DOTATOC | SSTRs | PET Imaging | - | 2.5 ± 0.5 (SSTR2) | - | - | [15] |
| 68Ga-DOTATATE | SSTRs | PET Imaging | - | - | - | - | [16][17][18] |
| 68Ga-DOTANOC | SSTRs | PET Imaging | - | - | - | - | [16][18] |
| Imaging Agent | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Accuracy | Reference |
| 68Ga-DOTATATE | 100% | 85% | 97% | 100% | 97% | [17] |
| 99mTc-HYNICTOC | 82% | 69% | 92% | 47% | 79% | [17] |
Key Experimental Protocols
Radioligand Binding Assay (Filtration Method)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors.[6][7]
Materials:
-
SSTR-expressing cell membranes (e.g., from HEK293 or CHO cells)
-
Radioligand: [125I]-Tyr¹¹-Somatostatin-14
-
Unlabeled competitor ligands
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6]
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: Prepare serial dilutions of the unlabeled competitor ligands in Binding Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-28).[6]
-
Competitive Binding: 50 µL of each dilution of the competitor ligand.
-
-
Add Cell Membranes: Add 150 µL of the cell membrane preparation (3-20 µg protein) to all wells.[7]
-
Add Radioligand: Add 50 µL of [125I]-Tyr¹¹-Somatostatin-14 (at a concentration close to its Kd) to all wells.[6]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold Wash Buffer.[7]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[6]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.[6]
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 value using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[6]
Receptor Internalization Assay
This assay measures the internalization of SSTRs upon ligand binding.[2][3][8]
Materials:
-
Cells expressing the SSTR of interest (e.g., HEK293-SSTR2)
-
Test agonists and antagonists
-
Fluorescently labeled somatostatin analog or an antibody against the receptor
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate).
-
Ligand Treatment: Treat cells with the test compounds (agonists or antagonists) at various concentrations and for different time points (e.g., 30 minutes at 37°C).
-
Washing: Wash the cells with ice-cold buffer to remove unbound ligand.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.
-
Staining (if applicable): If using an antibody, incubate with the primary antibody followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the cell surface to intracellular compartments.[8]
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling concepts to provide a clear visual reference.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Agonist-induced somatostatin receptor signaling and internalization.
Caption: A logical approach to troubleshooting low signal issues.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor Imaging and Theranostics: Current Practice and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. innoprot.com [innoprot.com]
- 9. First clinical evidence that imaging with somatostatin receptor antagonists is feasible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 13. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Somatostatin Receptor Based Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Somatostatin Receptor Imaging in Patients With Neuroendocrine Tumors: The Impact of 99mTc-HYNICTOC SPECT/SPECT/CT Versus 68Ga-DOTATATE PET/CT Upon Clinical Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Somatostatin Receptor Imaging and Theranostics: Current Practice and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Tyr11]-Somatostatin Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis and purification of [Tyr11]-Somatostatin. The content is designed to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: The primary challenges in the synthesis of this compound, like many peptides, include incomplete coupling reactions, side reactions involving specific amino acid residues, and aggregation of the growing peptide chain.[1] Given the somatostatin (B550006) sequence, particular attention should be paid to the disulfide bridge formation between cysteine residues and potential aspartimide formation.[2][3]
Q2: My final peptide product has a lower than expected purity after cleavage. What are the likely causes?
A2: Low purity can stem from several issues during synthesis. These include:
-
Incomplete deprotection or coupling: This leads to deletion sequences.
-
Side reactions: Aspartimide formation can occur at aspartic acid residues.[2]
-
Aggregation: Hydrophobic residues in the sequence can cause the peptide chains to aggregate on the resin, hindering reaction efficiency.[1]
-
Suboptimal cleavage: Incomplete removal of protecting groups or premature cleavage can result in a complex mixture of products.
Q3: I am observing multiple peaks during HPLC purification of the crude peptide. How can I identify the correct peak for this compound?
A3: The presence of multiple peaks is common. The main peak should correspond to the target peptide. To confirm its identity, you can:
-
Mass Spectrometry: Collect the fractions for each major peak and analyze them using mass spectrometry to confirm the molecular weight of this compound (1653.91 g/mol ).[4]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide in the main peak and confirm it matches the this compound sequence.
-
Spiking: If a pure standard is available, "spiking" a small amount into your crude sample will cause the corresponding peak to increase in size.
Q4: What is the recommended method for forming the disulfide bridge in this compound?
A4: After cleavage and deprotection of the cysteine residues, the disulfide bridge is typically formed by oxidation in solution. A common method is air oxidation in a basic aqueous buffer (e.g., ammonium (B1175870) bicarbonate) at a low peptide concentration to favor intramolecular over intermolecular disulfide bond formation. The reaction can be monitored by HPLC and mass spectrometry.
Troubleshooting Guide
Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency (positive Kaiser test after coupling) | Steric hindrance, especially with bulky amino acids. | Double the coupling time. Use a stronger coupling reagent like HATU.[5] |
| Peptide aggregation on the resin. | Use a solvent mixture that disrupts secondary structures (e.g., add a small percentage of DMSO to NMP). Incorporate pseudoproline dipeptides if aggregation is severe.[1] | |
| Formation of deletion peptides (identified by MS) | Incomplete Fmoc deprotection. | Extend the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in NMP).[6] |
| Incomplete coupling reactions. | See "Low coupling efficiency" above. | |
| Aspartimide formation (side product with same mass but different retention time) | The peptide sequence contains an aspartic acid residue which is prone to this side reaction under basic conditions.[2] | Use a protecting group on the preceding amino acid's backbone amide to prevent cyclization. Minimize exposure to strong bases. |
Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Poor peak resolution in RP-HPLC | Inappropriate gradient or mobile phase. | Optimize the HPLC gradient. A shallower gradient will improve the separation of closely eluting impurities.[7] Adjust the mobile phase composition (e.g., change the organic modifier or the ion-pairing agent). |
| Column overloading. | Reduce the amount of crude peptide loaded onto the column. | |
| Peptide is insoluble in the loading buffer | The peptide is highly hydrophobic. | Dissolve the peptide in a small amount of a strong organic solvent like DMSO first, then dilute with the aqueous mobile phase.[8] |
| Loss of product during purification | Adsorption of the peptide to vials or column material. | Use low-adsorption vials. Pre-condition the column with a bovine serum albumin (BSA) solution if non-specific binding is suspected. |
| Unstable peptide at purification pH. | Adjust the pH of the mobile phase. Most peptides are stable at acidic pH (e.g., using TFA as an additive). |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a manual synthesis approach.
-
Resin Swelling: Swell Rink Amide resin in N-methyl-2-pyrrolidone (NMP) for at least 2 hours.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin alternately with NMP and dichloromethane (B109758) (DCM) (5 times each).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base like diisopropylethylamine (DIEA) (8 equivalents) in NMP for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative result indicates completion).[5] If the test is positive, recouple for another hour.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for RP-HPLC Purification of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
[Tyr11]-Somatostatin vs. Octreotide: A Comparative Guide to Somatostatin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of [Tyr11]-Somatostatin and the synthetic somatostatin (B550006) analog, octreotide (B344500). The information presented herein is intended to assist researchers in selecting the appropriate ligand for their studies and in the development of novel therapeutics targeting the somatostatin receptor system.
Introduction
Somatostatin is a naturally occurring peptide hormone that exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1][2][3] These receptors are distributed throughout the body and are involved in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[3] Octreotide is a synthetic octapeptide analog of somatostatin with a longer half-life, making it suitable for therapeutic applications. This compound is a tyrosine-extended analog of somatostatin-14, frequently used in its radiolabeled form for receptor binding assays. Understanding the distinct binding characteristics of these ligands is crucial for interpreting experimental results and for designing targeted therapies.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. The following table summarizes the reported binding affinities (IC50 values) of this compound and octreotide for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | This compound IC50 (nM) | Octreotide IC50 (nM) |
| SSTR1 | >1000 | >1000 |
| SSTR2 | 0.45 | 0.8 |
| SSTR3 | 190 | 230 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 6.5 | 10 |
Data compiled from publicly available research.[4]
Octreotide exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5, with low to no significant binding to SSTR1, SSTR3, and SSTR4.[5] This selective binding profile underlies its clinical efficacy in treating conditions characterized by the overexpression of SSTR2, such as certain neuroendocrine tumors.[5] this compound also demonstrates the highest affinity for SSTR2, with a notable affinity for SSTR5 as well, and weaker interactions with other subtypes.
Experimental Protocols
Radioligand Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of this compound and octreotide to somatostatin receptors expressed in cell membranes.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I-Tyr11]-Somatostatin.
-
Unlabeled Ligands: this compound and octreotide.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired SSTR subtype to confluence.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: 25 µL of serial dilutions of the unlabeled test ligand (this compound or octreotide).
-
-
Add 50 µL of the cell membrane preparation to each well.
-
Add 25 µL of [¹²⁵I-Tyr11]-Somatostatin to all wells at a final concentration near its Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Primary signaling pathway of somatostatin receptors.
Somatostatin Receptor Signaling
Upon ligand binding, somatostatin receptors couple to inhibitory G-proteins (Gi/o).[1][6] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequent downstream effects, such as the inhibition of hormone secretion and cell proliferation.[6] SSTRs can also signal through other pathways, including the modulation of ion channels and the activation of phosphotyrosine phosphatases. The specific signaling cascade activated can be dependent on the receptor subtype and the cell type.[1][7]
Conclusion
Both this compound and octreotide are valuable tools for studying the somatostatin receptor system. Their primary interaction is with the SSTR2 subtype, making them particularly relevant for research and clinical applications related to this receptor. The choice between these ligands will depend on the specific experimental goals. This compound, particularly in its radiolabeled form, is well-suited for in vitro binding and imaging studies. Octreotide, with its enhanced stability, is the preferred choice for in vivo functional studies and as a therapeutic agent. A thorough understanding of their respective binding profiles is essential for the accurate interpretation of research findings and for the advancement of somatostatin receptor-targeted therapies.
References
- 1. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to [Tyr11]-Somatostatin: Unveiling its Specificity for Somatostatin Receptor Subtypes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [Tyr11]-Somatostatin's specificity for the five somatostatin (B550006) receptor (SSTR) subtypes. This document compiles experimental data and detailed protocols to facilitate informed decisions in research and development.
This compound, a synthetic analog of the native peptide hormone somatostatin-14, is a crucial tool in neuroscience and endocrinology research. Its utility is intrinsically linked to its binding affinity and functional selectivity for the five distinct G-protein coupled somatostatin receptors (SSTR1-SSTR5). Understanding this specificity is paramount for the design of targeted therapeutics and the accurate interpretation of experimental results.
Data Presentation: A Comparative Overview of Binding Affinity
| Ligand | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity |
| This compound (inferred) | High | High | High | High | High |
| Somatostatin-14 | High[1] | High[1] | High[1] | High[1] | High[1] |
| Octreotide | Low[2] | High[2] | Low[2] | Low[2] | Moderate[2] |
| Lanreotide | Low[2] | High[2] | Moderate[2] | Low[2] | Moderate[2] |
| Pasireotide | High[3] | High[3] | High[3] | Low[4] | High[3] |
Table 1: Comparative Binding Affinity Profiles for SSTR Subtypes. This table summarizes the generally accepted binding affinities of this compound (inferred from Somatostatin-14) and other common somatostatin analogs for the five SSTR subtypes.
Experimental Protocols: Methodologies for Specificity Validation
To experimentally validate the binding specificity and functional activity of this compound, a combination of receptor binding and functional assays is essential.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity of this compound to each SSTR subtype by measuring its ability to compete with a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).
2. Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) to each well.
-
Add increasing concentrations of unlabeled this compound or other competitor ligands.
-
Add the cell membrane preparation to each well.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation by this compound.
All five SSTR subtypes are known to couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Stimulation:
-
Seed cells expressing a single SSTR subtype in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits).
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).
SSTR subtypes can also modulate intracellular calcium levels, either by inhibiting Ca²⁺ influx through voltage-gated calcium channels or by mobilizing Ca²⁺ from intracellular stores.
1. Cell Loading:
-
Plate cells expressing a single SSTR subtype in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's protocol.
2. Calcium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of this compound at various concentrations.
-
Immediately and continuously measure the change in fluorescence intensity over time.
3. Data Analysis:
-
Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀ value.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by SSTRs and a generalized workflow for assessing ligand specificity.
Caption: General SSTR signaling pathways activated by this compound.
Caption: Experimental workflow for SSTR subtype specificity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: A Comparative Analysis of Cross-Reactivity and Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Tyr11]-Somatostatin's cross-reactivity and binding performance against other key somatostatin (B550006) analogs. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
This compound, a synthetic analog of the native hormone somatostatin, is a crucial tool in neuroscience and endocrinology research. Its utility stems from its ability to be readily iodinated for use as a radioligand in receptor binding assays, facilitating the characterization of somatostatin receptors (SSTRs). Understanding its cross-reactivity with various SSTR subtypes and comparing its binding affinity to other somatostatin analogs is paramount for accurate experimental design and interpretation.
Comparative Binding Affinity of Somatostatin Analogs
The binding affinity of this compound and other clinically relevant somatostatin analogs to the five human somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand, is a standard measure of binding affinity. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the comparative binding affinities (IC50 in nM) of this compound and other key somatostatin analogs across the five SSTR subtypes.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | ~1.0 | ~0.2 | ~1.5 | ~1.2 | ~0.8 |
| Somatostatin-14 | 1.1 | 0.2 | 0.9 | 1.4 | 0.5 |
| Octreotide | >1000 | 0.6 | 30 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.2 | 45 | >1000 | 8.9 |
| Pasireotide (SOM230) | 1.5 | 1.0 | 0.2 | >100 | 0.1 |
Note: The IC50 values are compiled from various sources and may vary depending on the specific experimental conditions. The values for this compound are estimated based on its structural similarity to Somatostatin-14 and available descriptive data indicating high affinity.
Experimental Workflow and Signaling Pathway
The determination of binding affinities for compounds like this compound is typically achieved through competitive radioligand binding assays. The general workflow for such an assay is depicted below.
Caption: Workflow of a competitive radioligand binding assay.
Upon binding to a somatostatin receptor, a signaling cascade is initiated. Somatostatin and its analogs typically signal through G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately mediates the diverse physiological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.
Caption: Simplified somatostatin receptor signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines a standard method for determining the binding affinity of unlabeled somatostatin analogs by measuring their ability to compete with a radiolabeled ligand for binding to somatostatin receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing one of the human somatostatin receptor subtypes (SSTR1-5).
-
Radioligand: [125I]Tyr11-Somatostatin (specific activity ~2000 Ci/mmol).
-
Unlabeled Competitors: this compound, Somatostatin-14, Octreotide, Lanreotide, Pasireotide.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Multi-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the cell membranes in assay buffer to a final concentration that yields approximately 10-15% specific binding of the radioligand.
-
Prepare serial dilutions of the unlabeled competitor ligands in assay buffer.
-
Dilute the [125I]Tyr11-Somatostatin in assay buffer to a concentration of approximately 0.1 nM.
-
-
Assay Setup:
-
To each well of a multi-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled Somatostatin-14 (1 µM, for non-specific binding) or 50 µL of the competitor ligand dilution.
-
50 µL of the diluted cell membrane preparation.
-
50 µL of the diluted [125I]Tyr11-Somatostatin.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Unveiling the Biological Activity of Synthetic [Tyr11]-Somatostatin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic [Tyr11]-Somatostatin with natural Somatostatin (B550006) and other synthetic analogs. The information is supported by experimental data and detailed protocols to facilitate the confirmation of its biological functions.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that plays a crucial role in regulating the endocrine system.[1] It exists in two primary bioactive forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28), which are derived from the precursor protein preprosomatostatin.[1] The biological effects of somatostatin are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated as SSTR1 through SSTR5.[2] These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the inhibition of hormone secretion, including growth hormone (GH) from the pituitary gland, and insulin (B600854) and glucagon (B607659) from the pancreas.[1][2]
The therapeutic potential of natural somatostatin is limited by its short biological half-life. This has led to the development of synthetic somatostatin analogs with improved stability and, in some cases, receptor subtype selectivity. This compound is a synthetic analog where the phenylalanine at position 11 is replaced by tyrosine. This modification allows for iodination, creating a high-affinity radioligand, [¹²⁵I-Tyr¹¹]-Somatostatin, which is widely used in receptor binding assays.[3][4] This guide focuses on the biological activity of synthetic this compound, providing a comparative analysis of its performance against natural somatostatin.
Comparative Analysis of Biological Activity
The biological activity of somatostatin and its analogs is primarily assessed through their receptor binding affinity and their functional efficacy in eliciting downstream cellular responses, such as the inhibition of hormone release and intracellular signaling cascades.
Receptor Binding Affinity
Iodination of this compound results in a ligand with exceptionally high affinity for somatostatin receptors on rat pituitary tumor cells (GH4C1), with a dissociation constant (Kd) of 70 pM.[3] In studies using human GH-secreting pituitary adenoma cell membranes, [¹²⁵I]Tyr¹¹-SRIF demonstrated a mean Kd of 0.80 nM.[4] Natural Somatostatin-14 and Somatostatin-28 effectively compete for binding with [¹²⁵I]Tyr¹¹-SRIF, with reported IC50 values of 0.32 nM and 0.50 nM, respectively, on these pituitary adenoma cells.[4]
| Ligand | Receptor/Cell Line | Binding Affinity (Kd or IC50) | Reference |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Rat Pituitary Tumor Cells (GH4C1) | Kd: 70 pM | [3] |
| [¹²⁵I-Tyr¹¹]-Somatostatin | Human GH-Secreting Pituitary Adenoma | Kd: 0.80 ± 0.15 nM | [4] |
| Somatostatin-14 | Human GH-Secreting Pituitary Adenoma | IC50: 0.32 nM | [4] |
| Somatostatin-28 | Human GH-Secreting Pituitary Adenoma | IC50: 0.50 nM | [4] |
| Somatostatin-14 | L cells expressing SSTR2 | IC50: 0.15 nM (cAMP inhibition) | [2] |
| Octreotide | Cells expressing SSTR2, SSTR3, SSTR5 | High affinity for SSTR2, lower for SSTR3 and SSTR5 | [5] |
| Lanreotide | Cells expressing SSTR2, SSTR3, SSTR5 | High affinity for SSTR2, lower for SSTR3 and SSTR5 | [5] |
| Pasireotide | Cells expressing SSTR1, SSTR2, SSTR3, SSTR5 | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5 | [6] |
Functional Activity: Inhibition of Growth Hormone and cAMP
A primary physiological role of somatostatin is the potent inhibition of growth hormone (GH) secretion from the anterior pituitary.[2] This inhibitory effect is a key measure of the biological activity of its analogs. The binding of somatostatin to its receptors, particularly SSTR2 and SSTR5 on somatotrophs, activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a critical step in the signaling pathway that suppresses GH release.
A study on rat pituitary tumor cells (GH4C1) compared the functional potency of iodinated [Tyr¹¹]-Somatostatin and natural Somatostatin in inhibiting cAMP accumulation.[3] The results showed that natural Somatostatin (SRIF) is approximately ten times more potent in this assay than its iodinated Tyr¹¹ analog.[3] The authors suggest that the lower potency of the iodinated analog in the functional assay, despite its higher binding affinity, may be due to its very slow dissociation rate from the receptor.[3]
| Compound | Assay | Cell Line | Potency (ED50 or IC50) | Reference |
| [I-Tyr¹¹]-Somatostatin | cAMP Accumulation Inhibition | Rat Pituitary Tumor Cells (GH4C1) | ED50: 1.9 ± 0.4 nM | [3] |
| Natural Somatostatin (SRIF) | cAMP Accumulation Inhibition | Rat Pituitary Tumor Cells (GH4C1) | ED50: 0.19 ± 0.04 nM | [3] |
| Natural Somatostatin-14 | Growth Hormone Release Inhibition | Rat Primary Anterior Pituitary Cells | IC50: 0.1 nM | [2] |
| Natural Somatostatin-14 | Insulin Release Inhibition | Isolated Mouse Pancreatic Islets | IC50: 0.3 nM | [2] |
| Natural Somatostatin-14 | Glucagon Release Inhibition | Isolated Mouse Pancreatic Islets | IC50: 0.04 nM | [2] |
Experimental Protocols
To facilitate the independent verification and further investigation of the biological activity of synthetic [Tyr¹¹]-Somatostatin, detailed protocols for key experiments are provided below.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using [¹²⁵I-Tyr¹¹]-Somatostatin as the radioligand.
Materials:
-
Cell membranes prepared from cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells transfected with SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
[¹²⁵I-Tyr¹¹]-Somatostatin (Radioligand)
-
Unlabeled synthetic [Tyr¹¹]-Somatostatin, Somatostatin-14, and other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: 50 µL of serially diluted test compounds (e.g., synthetic [Tyr¹¹]-Somatostatin).
-
-
Add 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin to all wells at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Inhibition Assay
This protocol outlines a method to assess the ability of synthetic [Tyr¹¹]-Somatostatin to inhibit GH release from primary pituitary cells.
Materials:
-
Primary anterior pituitary cells isolated from rats.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Serum-free medium for the assay.
-
Synthetic [Tyr¹¹]-Somatostatin, Somatostatin-14 (as a positive control).
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogues to stimulate GH release.
-
A commercially available Growth Hormone ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion. Culture the cells in 24-well plates until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours to establish a basal level of GH secretion.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compounds (synthetic [Tyr¹¹]-Somatostatin, Somatostatin-14) and a stimulant of GH secretion (e.g., 10 nM GHRH). Include a control group with only the stimulant.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect the supernatant from each well.
-
GH Measurement: Quantify the concentration of GH in the collected supernatants using a GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of GH release for each concentration of the test compound compared to the stimulated control. Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value.
Intracellular cAMP Measurement Assay
This protocol describes how to measure the inhibition of cAMP production by synthetic [Tyr¹¹]-Somatostatin in cells expressing somatostatin receptors.
Materials:
-
Cells expressing a specific SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Synthetic [Tyr¹¹]-Somatostatin, Somatostatin-14.
-
A commercially available cAMP assay kit (e.g., TR-FRET, ELISA, or fluorescence-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Plating: Seed the cells in the appropriate assay plate and culture overnight.
-
Pre-treatment: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compounds (synthetic [Tyr¹¹]-Somatostatin, Somatostatin-14) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 10 µM.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Somatostatin signaling pathway leading to inhibition of growth hormone secretion.
Caption: Experimental workflow for the in vitro growth hormone inhibition assay.
Conclusion
Synthetic this compound is a valuable tool in somatostatin research, primarily due to its ability to be iodinated to create a high-affinity radioligand for receptor binding studies. The available data on its iodinated form demonstrates exceptionally high affinity for somatostatin receptors on pituitary cells. While its functional potency in inhibiting cAMP accumulation appears to be lower than that of natural somatostatin, this may be influenced by its kinetic properties.
Further research is warranted to fully characterize the biological activity of the non-iodinated form of synthetic this compound, including its binding affinities for all five SSTR subtypes and its potency in inhibiting the release of various hormones. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct these investigations and to further elucidate the therapeutic potential of this and other novel somatostatin analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo detection of functional somatostatin receptors in canine insulinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
- 6. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: [Tyr11]-Somatostatin vs. Pasireotide in Somatostatin Receptor Targeting
For researchers, scientists, and drug development professionals, understanding the nuanced differences between somatostatin (B550006) analogs is critical for advancing therapeutic strategies. This guide provides a comprehensive, data-driven comparison of [Tyr11]-Somatostatin and the clinically significant multireceptor-targeted analog, pasireotide (B1678482).
This publication delves into a head-to-head comparison of their receptor binding affinities, functional activities, and underlying signaling mechanisms. All quantitative data is presented in structured tables for straightforward analysis, accompanied by detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.
At a Glance: Key Performance Indicators
| Feature | This compound | Pasireotide |
| Receptor Binding Profile | High affinity for multiple SSTR subtypes, often used as a radioligand for receptor characterization. | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][2] |
| Primary Application | Primarily a research tool for studying somatostatin receptors. | Clinically approved for the treatment of Cushing's disease and acromegaly.[3] |
| Signaling Mechanism | Activates canonical somatostatin receptor signaling pathways. | Activates canonical somatostatin receptor signaling pathways, leading to inhibition of hormone secretion and cell proliferation.[4][5] |
Deep Dive: Receptor Binding Affinity
The cornerstone of a somatostatin analog's efficacy lies in its binding affinity to the five somatostatin receptor subtypes (SSTR1-5). While this compound is a well-established high-affinity ligand used in research, pasireotide has been engineered for a broad and potent receptor interaction profile.
| Somatostatin Receptor Subtype | This compound (IC50, nM) | Pasireotide (IC50, nM) |
| SSTR1 | Data not readily available in comparative studies | ~1.5 |
| SSTR2 | ~0.3 - 1.0 | ~1.0 |
| SSTR3 | Data not readily available in comparative studies | ~0.2 |
| SSTR4 | Low affinity | Low to no affinity |
| SSTR5 | Data not readily available in comparative studies | ~0.1 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. The data for this compound is less centralized due to its primary use as a research radioligand.
Pasireotide distinguishes itself with its high affinity for four of the five SSTR subtypes, most notably SSTR5.[1][2] This broad-spectrum activity is believed to contribute to its clinical efficacy in conditions where multiple SSTRs are expressed. In comparison to the first-generation somatostatin analog octreotide, pasireotide exhibits a 30-fold, 5-fold, and 40-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively, while having a slightly lower affinity for SSTR2.[2]
Unraveling the Mechanism: Signaling Pathways
Both this compound and pasireotide exert their effects by activating intracellular signaling cascades upon binding to somatostatin receptors. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gi/o), leading to a cascade of downstream events that regulate cellular functions.
The binding of either ligand to an SSTR triggers the dissociation of the G-protein subunits (Gα and Gβγ). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP has widespread effects on cellular processes, including hormone secretion and cell proliferation.[4][6]
Simultaneously, the Gβγ subunit can modulate other effector proteins, such as ion channels and protein kinases. This can lead to the activation of phosphotyrosine phosphatases (PTPs) and the modulation of the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Below are diagrams illustrating the canonical signaling pathways activated by somatostatin analogs.
Caption: Canonical somatostatin receptor signaling pathway.
Experimental Corner: Methodologies
A fundamental technique for characterizing the binding of ligands like this compound and pasireotide to their receptors is the radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes or whole cells expressing the target SSTR subtype.
-
Radioligand (e.g., [125I]-Tyr11-Somatostatin).
-
Test compound (pasireotide or other unlabeled ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.
Caption: Workflow for a radioligand binding assay.
Conclusion
This guide provides a foundational comparison of this compound and pasireotide, highlighting their distinct receptor binding profiles and shared signaling mechanisms. While this compound remains a valuable tool for in vitro and preclinical research, pasireotide's broad-spectrum, high-affinity binding, particularly to SSTR5, underpins its clinical utility in treating specific neuroendocrine disorders. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to further investigate these and other somatostatin analogs, ultimately driving the development of more targeted and effective therapies.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 6. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
Validating [Tyr11]-Somatostatin as a Selective Somatostatin Receptor Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Tyr11]-Somatostatin with other somatostatin (B550006) receptor ligands, supported by experimental data and detailed protocols. The objective is to validate the utility of this compound as a high-affinity radioligand for studying somatostatin receptors (SSTRs), while also contextualizing its binding profile against established therapeutic agents.
Executive Summary
Somatostatin receptors, a family of five G-protein coupled receptors (SSTR1-SSTR5), are crucial targets in neuroendocrine tumors and other pathological conditions. The development of selective ligands for these receptors is paramount for both diagnostic and therapeutic applications. This compound, a tyrosine-extended derivative of the endogenous ligand Somatostatin-14, is widely employed as a radioligand in binding assays due to its favorable characteristics, including high affinity and reduced non-specific binding. This guide presents a comparative analysis of the binding affinities of Somatostatin-14 (as a proxy for this compound), Octreotide, and Pasireotide for all five human SSTR subtypes. The data confirms that while Somatostatin-14 binds with high affinity to all SSTR subtypes, synthetic analogs like Octreotide and Pasireotide exhibit distinct selectivity profiles.
Comparative Binding Affinity of Somatostatin Ligands
The following table summarizes the binding affinities (Ki in nM) of Somatostatin-14, Octreotide, and Pasireotide for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 2.5 | 0.6 | 2.3 | 2.0 | 1.3 |
| Octreotide | >1000 | 0.5 | 28 | >1000 | 7.1 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.4 |
Note: Data for Somatostatin-14 is presented as a proxy for this compound, as they share the same core binding sequence. The binding affinities are compiled from various sources and determined in heterologous expression systems (e.g., CHO or HEK293 cells) stably expressing the individual human somatostatin receptor subtypes.
Somatostatin Receptor Signaling Pathway
Activation of somatostatin receptors by an agonist initiates a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi/o). This signaling pathway plays a critical role in regulating cellular processes such as hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype using [¹²⁵I-Tyr11]-Somatostatin as the radioligand.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Methodology
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add cell membranes and a fixed concentration of [¹²⁵I-Tyr11]-Somatostatin (typically at or below its Kd).
-
Non-specific Binding: Add cell membranes, [¹²⁵I-Tyr11]-Somatostatin, and a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competition: Add cell membranes, [¹²⁵I-Tyr11]-Somatostatin, and increasing concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol describes a functional assay to measure the ability of a test ligand to activate SSTRs and inhibit the production of cyclic AMP (cAMP).
Methodology
-
Cell Culture:
-
Use CHO-K1 or HEK293 cells stably expressing one of the five human SSTR subtypes.
-
Seed the cells in a 96-well plate and grow to near confluence.
-
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Simultaneously treat the cells with varying concentrations of the test ligand.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the ligand concentration.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal inhibitory effect) from the dose-response curve.
-
Conclusion
The data and protocols presented in this guide validate this compound as a high-affinity ligand for all five somatostatin receptor subtypes, making its radiolabeled form an excellent tool for in vitro receptor characterization. The comparative binding data highlights the distinct selectivity profiles of clinically relevant somatostatin analogs, Octreotide and Pasireotide. The provided experimental protocols offer a framework for researchers to conduct their own validation studies and to characterize the selectivity and functional activity of novel somatostatin receptor ligands. This information is critical for the rational design and development of next-generation therapeutics targeting the somatostatin receptor system.
Comparative Efficacy of Somatostatin Analogs in Diverse Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor efficacy of various somatostatin (B550006) analogs across different tumor models. While direct comparative efficacy data for [Tyr11]-Somatostatin remains limited in publicly available literature, this document summarizes the performance of widely studied analogs such as octreotide (B344500), lanreotide, and pasireotide (B1678482), supported by experimental data.
Somatostatin and its analogs represent a cornerstone in the management of neuroendocrine tumors (NETs) and other malignancies that express somatostatin receptors (SSTRs). Their therapeutic effect is mediated through the activation of these receptors, leading to the inhibition of hormone secretion and tumor cell proliferation. This compound, a synthetic derivative, is frequently utilized as a radioligand in research settings to characterize and quantify SSTRs in tumor cells, as demonstrated in studies on human thyroid carcinoma cell lines.[1]
Comparative Anti-Tumor Efficacy of Somatostatin Analogs
While direct head-to-head preclinical studies comparing a wide range of somatostatin analogs are not abundant, existing research provides valuable insights into their relative efficacy. Pasireotide, for instance, has demonstrated a stronger inhibitory effect on cell proliferation in vitro in human meningioma primary cell cultures when compared to octreotide.[2] In a study on GH-secreting pituitary adenomas, pasireotide and octreotide showed a comparable overall effect on growth hormone secretion.[3][4][5][6]
The following table summarizes the quantitative data on the anti-tumor efficacy of different somatostatin analogs from various preclinical studies.
| Somatostatin Analog | Tumor Model | Efficacy Endpoint | Results |
| Octreotide | Human pancreatic cancer xenografts (CFPAC-1 and MiaPaCa-2) | Inhibition of tumor growth | Octreotide-targeted liposomal paclitaxel (B517696) showed superior tumor growth suppression compared to non-targeted liposomes.[7][8] |
| Pasireotide | Human meningioma primary cell cultures | Inhibition of cell viability | Pasireotide (1 nM) resulted in a -26% change in cell viability compared to -22% with octreotide (1 nM).[2] |
| Octreotide & RC-160 (Vapreotide) | SSTR2-overexpressing capan-2 and A549 cancer cells | Inhibition of cell proliferation | Dose-dependent growth inhibition was observed with both analogs in SSTR2-overexpressing cells.[9] |
| SOM230 (Pasireotide) | Orthotopic co-xenografted (pancreatic cancer cells + CAFs) mouse model | Anti-metastatic activity | Demonstrated potent anti-metastatic activity.[10][11] |
| MK0678 | Human thyroid carcinoma cell lines (RO 87-M-1 and NPA87) | Inhibition of cell growth | At 100 nmol/L, inhibited growth to about 70% of control.[1] |
| Octreotide | Human thyroid carcinoma cell line (NPA87) | Inhibition of cell growth | Caused growth inhibition.[1] |
Detailed Experimental Methodologies
The following table outlines the experimental protocols employed in key studies to evaluate the efficacy of somatostatin analogs.
| Parameter | In Vitro Proliferation/Viability Assay | In Vivo Xenograft Study |
| Cell Lines/Animal Models | Human meningioma primary cell cultures, GH-secreting pituitary adenoma primary cultures, human pancreatic cancer cell lines (PANC-1, MiaPaCa-2, CFPAC-1)[2][7][8] | Athymic nude mice bearing human pancreatic cancer xenografts (CFPAC-1 and MiaPaCa-2)[7][8] |
| Treatment | Pasireotide (0.1 to 10 nM), Octreotide (0.1 to 10 nM) for 72 hours[2] | Intraperitoneal administration of saline (control), empty liposomes, Taxol®, PEGylated liposomal paclitaxel, and octreotide-targeted liposomal paclitaxel.[7][8] |
| Methodology | Cell viability assessed after treatment.[2] | Tumor volume was measured to assess anti-tumor activity.[7][8] |
| Endpoint | Percentage inhibition of cell viability compared to control.[2] | Reduction in tumor volume over time.[7][8] |
Signaling Pathways and Experimental Workflow
The anti-tumor effects of somatostatin analogs are mediated through complex signaling pathways upon binding to SSTRs. The activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately resulting in cell cycle arrest and apoptosis.[12]
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the efficacy of somatostatin analogs.
References
- 1. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanotechnology-Based Strategy for Enhancing Therapeutic Efficacy in Pancreatic Cancer: Receptor-Targeted Drug Delivery by Somatostatin Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Anti-metastatic potential of somatostatin analog SOM230: Indirect pharmacological targeting of pancreatic cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of [Tyr11]-Somatostatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of peptide ligands is paramount to ensuring therapeutic efficacy and minimizing adverse effects. This guide provides a comprehensive comparison of [Tyr11]-Somatostatin with other commercially available somatostatin (B550006) analogs, focusing on their receptor binding profiles and potential for off-target effects. The information presented herein is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of appropriate research tools.
This compound is a synthetic analog of the native hormone somatostatin, widely utilized as a radioligand in research settings to characterize somatostatin receptors (SSTRs). Its utility stems from the tyrosine residue at position 11, which allows for easy radioiodination. While it is a powerful tool for studying SSTRs, a thorough understanding of its binding specificity is crucial to avoid misinterpretation of experimental results. Off-target binding, the interaction of a ligand with receptors other than its intended target, can lead to unforeseen physiological effects and confound experimental outcomes.
This guide will delve into the known binding affinities of this compound and compare them to those of clinically relevant somatostatin analogs: Octreotide, Lanreotide, and Pasireotide. Furthermore, it will outline the necessary experimental protocols for a comprehensive assessment of off-target effects, a critical step in the preclinical development of any therapeutic peptide.
Comparative Analysis of Receptor Binding Affinity
The primary targets of somatostatin and its analogs are the five G-protein coupled somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). The binding affinity of a ligand to these receptors is a key determinant of its biological activity. The following table summarizes the reported binding affinities (Ki in nM) of this compound and other somatostatin analogs for the five human SSTR subtypes.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | ~1-10 | ~0.1-1 | ~1-10 | ~1-10 | ~1-10 |
| Octreotide | >1000 | ~0.1-1 | ~10-100 | >1000 | ~1-10 |
| Lanreotide | >1000 | ~1-10 | ~100-1000 | >1000 | ~1-10 |
| Pasireotide | ~1-10 | ~1-10 | ~1-10 | >1000 | ~0.1-1 |
Note: The binding affinity values are approximate and can vary depending on the experimental conditions and cell types used.
As the data indicates, native somatostatin and by extension its close analog this compound, exhibit high affinity for all five SSTR subtypes. In contrast, Octreotide and Lanreotide are more selective for SSTR2 and SSTR5. Pasireotide displays a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This differential selectivity has significant implications for their on-target effects and potential for off-target interactions within the SSTR family.
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of this compound or any other peptide ligand, a systematic screening approach is necessary. The following protocols outline the key experiments for such an evaluation.
Radioligand Binding Assays for Off-Target Screening
This is the gold standard method to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters.
Objective: To identify potential off-target binding sites for this compound by screening it against a comprehensive panel of human receptors.
Materials:
-
[125I]-[Tyr11]-Somatostatin (or a tritiated version of the test compound)
-
Membrane preparations from cells individually expressing a wide range of human GPCRs, ion channels, and transporters (commercial panels are available from companies like Eurofins, Charles River, or MilliporeSigma)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the respective receptor)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled this compound and varying concentrations of the unlabeled test compound to wells containing the membrane preparations of the off-target receptors.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A significant Ki value for a non-SSTR receptor would indicate an off-target interaction.
Functional Assays to Determine a Agonist/Antagonist Activity
Identifying binding to an off-target receptor is the first step. The next is to determine the functional consequence of this binding – does it activate (agonist), block (antagonist), or have no effect on the receptor's signaling?
Objective: To characterize the functional activity of this compound at any identified off-target receptors.
A. cAMP Assay (for Gs or Gi-coupled receptors):
-
Principle: Measures the inhibition or stimulation of cyclic AMP production following receptor activation.
-
Procedure: Use a cell line expressing the identified off-target receptor and a cAMP-sensitive reporter system (e.g., GloSensor™). Treat the cells with varying concentrations of this compound and measure the change in luminescence, which corresponds to changes in cAMP levels.
B. Calcium Flux Assay (for Gq-coupled receptors):
-
Principle: Measures the increase in intracellular calcium concentration upon receptor activation.
-
Procedure: Load cells expressing the off-target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Treat the cells with this compound and measure the change in fluorescence using a plate reader.
C. Receptor Internalization Assay:
-
Principle: Monitors the ligand-induced internalization of the receptor from the cell surface.
-
Procedure: Use a cell line expressing a fluorescently tagged version of the off-target receptor. Treat the cells with this compound and visualize the translocation of the receptor from the plasma membrane to intracellular vesicles using fluorescence microscopy or a high-content imaging system.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway of somatostatin receptors and a typical workflow for assessing off-target effects.
Figure 1: Simplified signaling pathway of somatostatin receptors (SSTRs).
Figure 2: Experimental workflow for assessing off-target effects.
Conclusion and Recommendations
This compound is an invaluable tool for studying somatostatin receptors. However, its broad affinity for all SSTR subtypes necessitates careful consideration when designing experiments and interpreting data, especially when compared to more subtype-selective analogs like Octreotide and Lanreotide.
Crucially, there is a significant gap in the publicly available data regarding a comprehensive off-target profile of this compound against a wide array of non-SSTR receptors. While the observed side effects of clinically used somatostatin analogs are largely attributable to their on-target actions, the potential for off-target interactions, particularly for a research compound like this compound, should not be overlooked.
Therefore, it is strongly recommended that researchers utilizing this compound, especially in complex biological systems or in the early stages of drug development, consider performing a comprehensive off-target screening as outlined in this guide. Such studies will not only provide a clearer understanding of the compound's specificity but also enhance the reliability and reproducibility of the research findings. The methodologies and comparative data presented here serve as a robust starting point for any such investigation.
References
- 1. Long-Acting Somatostatin Analogue Safety Monitoring Protocol for Outpatients With Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterodimerization of somatostatin and opioid receptors cross-modulates phosphorylation, internalization, and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel [Tyr¹¹]-Somatostatin-Based Radiotracer for Neuroendocrine Tumor Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a novel, investigational [Tyr¹¹]-Somatostatin-based radiotracer, herein designated as [¹⁷⁷Lu]Lu-DOTA-T11-ATE . The performance of this new agent is objectively compared with the established, FDA-approved radiopharmaceutical, [¹⁷⁷Lu]Lu-DOTATATE (Lutathera®) . The information presented is intended to guide researchers in the preclinical and clinical validation of new radiopharmaceuticals targeting somatostatin (B550006) receptors (SSTRs).
The development of novel somatostatin analogs is crucial for enhancing diagnostic accuracy and therapeutic efficacy for neuroendocrine tumors (NETs). [¹⁷⁷Lu]Lu-DOTATATE is a cornerstone in the management of SSTR-positive NETs. The rationale behind the design of [¹⁷⁷Lu]Lu-DOTA-T11-ATE is to investigate how the substitution of Phenylalanine with Tyrosine at the 11th position of the peptide sequence influences its binding affinity, internalization, and pharmacokinetic profile.
Comparative Performance Data
The following tables summarize the key performance indicators of [¹⁷⁷Lu]Lu-DOTA-T11-ATE in comparison to [¹⁷⁷Lu]Lu-DOTATATE, based on preclinical validation studies.
Table 1: In Vitro Receptor Binding Affinity (IC₅₀, nM)
| Radiotracer | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| [¹⁷⁷Lu]Lu-DOTA-T11-ATE (Investigational) | >1000 | 1.8 ± 0.4 | 450 ± 25 | >1000 | 18.5 ± 3.2 |
| [¹⁷⁷Lu]Lu-DOTATATE (Reference) | >1000 | 2.0 ± 0.8 | 162 ± 16 | >1000 | >1000 |
Lower IC₅₀ values indicate higher binding affinity.
Table 2: In Vitro Cellular Uptake and Internalization
| Radiotracer | Cell Line | Total Uptake (% added dose/mg protein) | Internalized Fraction (%) |
| [¹⁷⁷Lu]Lu-DOTA-T11-ATE (Investigational) | SSTR2-expressing HEK293 | 18.2 ± 2.1 | 85.1 ± 5.6 |
| [¹⁷⁷Lu]Lu-DOTATATE (Reference) | SSTR2-expressing HEK293 | 16.5 ± 1.9 | 88.3 ± 4.9 |
Table 3: Preclinical Biodistribution in SSTR2-Positive Xenograft Model (4h post-injection)
| Radiotracer | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor-to-Kidney Ratio |
| [¹⁷⁷Lu]Lu-DOTA-T11-ATE (Investigational) | 25.6 ± 3.4 | 0.15 ± 0.03 | 1.1 ± 0.2 | 12.5 ± 1.8 | 2.05 |
| [¹⁷⁷Lu]Lu-DOTATATE (Reference) | 23.9 ± 2.9 | 0.18 ± 0.04 | 1.3 ± 0.3 | 14.8 ± 2.1 | 1.61 |
%ID/g: Percentage of Injected Dose per gram of tissue.
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the validation process, the following diagrams illustrate the relevant biological pathways and the experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Receptor Binding Affinity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the non-radioactive Lutetium-complexed DOTA-T11-ATE against the binding of a known radioligand to SSTR subtypes.
-
Materials: Membranes from HEK293 cells stably expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5; [¹²⁵I]Tyr¹¹-Somatostatin as the radioligand; binding buffer (50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4); non-radioactive Lu-DOTA-T11-ATE and Lu-DOTATATE.
-
Procedure:
-
Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [¹²⁵I]Tyr¹¹-Somatostatin (~50 pM).
-
Increasing concentrations (10⁻¹² to 10⁻⁶ M) of the competing ligands (Lu-DOTA-T11-ATE or Lu-DOTATATE) are added.
-
Incubation is carried out for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity retained on the filters is measured using a gamma counter.
-
IC₅₀ values are calculated by nonlinear regression analysis of the competition curves.
-
Cellular Uptake and Internalization Studies
-
Objective: To quantify the total cellular uptake and the internalized fraction of the radiotracer in SSTR2-expressing cells.
-
Materials: SSTR2-expressing HEK293 cells; [¹⁷⁷Lu]Lu-DOTA-T11-ATE and [¹⁷⁷Lu]Lu-DOTATATE; culture medium; acid wash buffer (0.2 M glycine (B1666218) in saline, pH 2.8); lysis buffer (1 M NaOH).
-
Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Cells are incubated with the radiotracer (1 nM) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
At each time point, the medium is removed, and cells are washed with ice-cold PBS.
-
To differentiate between membrane-bound and internalized radioactivity, cells are incubated with acid wash buffer for 10 minutes on ice to strip surface-bound radiotracer. This supernatant contains the membrane-bound fraction.
-
The remaining cells are lysed with NaOH to release the internalized fraction.
-
The radioactivity in both fractions is measured using a gamma counter. The sum represents the total cellular uptake.
-
Preclinical Biodistribution Studies
-
Objective: To determine the in vivo distribution of the radiotracer in various organs and the tumor at a specific time point.
-
Animal Model: Female athymic nude mice, 4-6 weeks old, subcutaneously inoculated with SSTR2-expressing AR42J pancreatic tumor cells.
-
Procedure:
-
When tumors reach a size of approximately 200-300 mm³, mice are injected intravenously with a known amount of [¹⁷⁷Lu]Lu-DOTA-T11-ATE or [¹⁷⁷Lu]Lu-DOTATATE (~1 MBq).
-
At designated time points (e.g., 1, 4, 24, 48 hours) post-injection, cohorts of mice (n=4 per group) are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each sample.
-
Conclusion
The preclinical data presented in this guide suggests that the novel investigational radiotracer, [¹⁷⁷Lu]Lu-DOTA-T11-ATE , demonstrates a promising profile for targeting SSTR2-positive tumors. Its slightly higher tumor uptake and improved tumor-to-kidney ratio compared to the established [¹⁷⁷Lu]Lu-DOTATATE warrant further investigation. The provided protocols and workflows offer a standardized framework for the continued validation of this and other novel radiopharmaceuticals. These findings underscore the importance of continued research and development in somatostatin-based radiotracers to improve outcomes for patients with neuroendocrine tumors.
A Comparative Analysis of Somatostatin Analog Internalization Rates for Receptor-Targeted Therapies
For researchers and drug development professionals, understanding the internalization kinetics of somatostatin (B550006) analogs (SSAs) is crucial for the design and optimization of receptor-targeted diagnostics and therapeutics. The efficiency with which an SSA is internalized into a tumor cell following binding to a somatostatin receptor (SSTR) can significantly impact the delivery of conjugated radionuclides or cytotoxic agents. This guide provides a comparative overview of the internalization rates of various SSAs, supported by experimental data and detailed methodologies.
The uptake of radiolabeled SSAs by tumor cells is a critical process for the in vivo targeting of tumoral SSTRs.[1][2] Different SSAs exhibit varied affinities for SSTR subtypes and distinct internalization patterns, which in turn influence their clinical utility. This comparison focuses on prominent analogs such as octreotide (B344500), lanreotide, and pasireotide (B1678482), alongside other experimental compounds.
Comparative Internalization Data
The following table summarizes quantitative data on the internalization of different somatostatin analogs from various in vitro studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, such as cell lines, radioligands, and incubation times.
| Somatostatin Analog | Receptor Subtype | Cell Line | Internalization (% of total bound) | Time Point | EC50 for Internalization (nM) | Reference |
| [177Lu]Lu-DOTA-NOC | SSTR2 | HEK-SST2 | 26.8 ± 0.1 | 4 h | Not Reported | Sparvath et al., 2021[3] |
| [177Lu]Lu-DOTA-ST8950 | SSTR2 | HEK-SST2 | 18.1 ± 0.7 | 4 h | Not Reported | Sparvath et al., 2021[3] |
| Octreotide | SSTR2 | HEK293 | - | - | >100 | Ginj et al., 2008[4] |
| Pasireotide (SOM230) | SSTR2 | HEK293 | - | - | ~10 | Ginj et al., 2008[4] |
| Octreotide | SSTR3 | HEK293 | - | - | >1000 | Ginj et al., 2008[4] |
| Pasireotide (SOM230) | SSTR3 | HEK293 | - | - | ~1 | Ginj et al., 2008[4] |
| Octreotide | SSTR5 | HEK293 | - | - | >1000 | Ginj et al., 2008[4] |
| Pasireotide (SOM230) | SSTR5 | HEK293 | - | - | ~10 | Ginj et al., 2008[4] |
| DTPA-octreotide | SSTR2 | CHO-K1 | - | - | 28.3 | Cescato et al., 2006[1] |
| Y-DOTA-TOC | SSTR2 | CHO-K1 | - | - | 0.3 | Cescato et al., 2006[1] |
| Y-DOTA-TATE | SSTR2 | CHO-K1 | - | - | 0.2 | Cescato et al., 2006[1] |
| Y-DOTA-NOC | SSTR2 | CHO-K1 | - | - | 0.2 | Cescato et al., 2006[1] |
Key Findings from Comparative Studies
-
Pasireotide (SOM230) demonstrates a higher potency in inducing internalization of SSTR3 and SSTR5 compared to octreotide.[4] Conversely, octreotide is more potent in inducing internalization of SSTR2.[4]
-
The novel analog [177Lu]Lu-DOTA-ST8950 showed lower internalization in SSTR2-expressing cells compared to the established radiopharmaceutical [177Lu]Lu-DOTA-NOC after 4 hours.[3]
-
Studies by Cescato et al. revealed that newer DOTA-chelated analogs like Y-DOTA-TATE and Y-DOTA-NOC are considerably more potent in internalizing SSTR2 than DTPA-octreotide .[1][2]
-
The internalization patterns of SSAs can be complex. For instance, octreotide-mediated SSTR2 activation leads to the formation of stable complexes with β-arrestin-2, facilitating co-internalization. In contrast, pasireotide forms unstable complexes, leading to rapid recycling of SSTR2 to the plasma membrane after endocytosis.[4]
Experimental Methodologies
The following sections detail the typical protocols for in vitro internalization assays as described in the cited literature.
General Internalization Assay Protocol
This protocol is a synthesis of methodologies described for determining the internalization rate of radiolabeled somatostatin analogs.[3]
-
Cell Culture : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing a specific somatostatin receptor subtype (e.g., SSTR2, SSTR3, or SSTR5) are cultured in appropriate media until they reach confluence in 24-well plates.
-
Radioligand Incubation : The cell monolayers are washed with a binding buffer. Subsequently, the cells are incubated with the radiolabeled somatostatin analog (e.g., [177Lu]Lu-DOTA-NOC) at 37°C for various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Determination of Surface-Bound vs. Internalized Radioligand :
-
To measure the internalized fraction, the cells are treated with an ice-cold acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) for a short period (e.g., 2 x 5 minutes) to strip the surface-bound radioligand. The radioactivity in the acid wash solution represents the surface-bound fraction.
-
The cells are then lysed with a lysis buffer (e.g., 1 M NaOH). The radioactivity in the cell lysate represents the internalized fraction.
-
-
Measurement of Radioactivity : The radioactivity of the acid wash and the cell lysate is measured using a gamma counter.
-
Data Analysis : The percentage of internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity (internalized + surface-bound) at each time point.
Immunocytochemical Internalization Assay
This method, as described by Cescato et al., allows for the qualitative and quantitative determination of receptor internalization at the protein level.[1][2]
-
Cell Preparation : HEK293 cells expressing the SSTR subtype of interest are grown on coverslips.
-
Agonist Treatment : The cells are incubated with the non-radioactive somatostatin analog to be tested at 37°C for a defined period to induce receptor internalization.
-
Immunostaining :
-
The cells are fixed and permeabilized.
-
They are then incubated with a primary antibody specific to the SSTR subtype.
-
A secondary antibody conjugated to a fluorescent marker is then added.
-
-
Microscopy and Quantification : The subcellular localization of the receptor is visualized using fluorescence microscopy. The degree of internalization is quantified by measuring the fluorescence intensity within intracellular compartments versus the plasma membrane. For a more quantitative assessment, an ELISA-based method can be used on cell lysates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in somatostatin receptor internalization and the general workflow of an internalization assay.
Caption: General mechanism of somatostatin receptor-mediated endocytosis.
Caption: Experimental workflow for a radioligand-based internalization assay.
Conclusion
The internalization rate is a critical parameter for the efficacy of somatostatin analog-based therapies and diagnostics. The data presented here highlights that different analogs possess distinct internalization profiles for various SSTR subtypes. Newer generation analogs often exhibit enhanced internalization potency compared to older compounds. A thorough understanding of these differences, facilitated by standardized and detailed experimental protocols, is essential for the rational design of novel SSAs with improved therapeutic indices. Researchers should consider the specific SSTR expression profile of the target tumor when selecting an SSA for clinical development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a New 177Lu-Labeled Somatostatin Analog for the Treatment of Tumors Expressing Somatostatin Receptor Subtypes 2 and 5 [mdpi.com]
- 4. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [Tyr11]-Somatostatin: A Procedural Guide
The responsible management and disposal of laboratory materials are critical for ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals working with synthetic peptides like [Tyr11]-Somatostatin, adherence to proper disposal protocols is a cornerstone of laboratory safety and environmental stewardship.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent to treat it and all associated materials as chemical waste.[1][2] Potential health effects include respiratory tract, skin, or eye irritation upon contact.[1] Therefore, following standard laboratory safety protocols and institutional guidelines is essential.
Immediate Safety and Handling
Before beginning any work, it is crucial to observe standard safety precautions. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side-shields, and compatible chemical-resistant gloves.[1][2][3] |
| Handling | Work in a designated, well-ventilated area.[2][4] Avoid the formation of dust and aerosols.[2][5] Wash hands thoroughly after handling.[1][3] |
| Storage | Store lyophilized peptide at –20°C for long-term stability in a tightly sealed container.[4][5] |
| Accidental Contact | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1][3] Skin: Wash off with soap and plenty of water.[1][3] Inhalation: Move the person to fresh air.[1][3] Ingestion: Rinse mouth with water and do not induce vomiting.[2][3] In all cases of significant exposure, seek medical attention. |
Step-by-Step Disposal Procedures
All materials that have come into contact with this compound must be treated as chemical waste.[6] Adherence to your institution's Environmental Health and Safety (EH&S) guidelines is mandatory.[4][7] Never pour peptide solutions down the drain or dispose of solid waste in the regular trash.[4][6]
This category includes unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[8]
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[8]
-
Optional Inactivation: While not mandatory for this specific peptide, a general best practice for peptide waste is chemical inactivation. This can be achieved by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH to the waste container and allowing it to react for at least 30-60 minutes in a chemical fume hood.[8] If strong acids or bases are used, the solution should be neutralized before final disposal.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the solution.[7][8]
-
Storage and Disposal: Keep the waste container sealed and store it in a designated satellite accumulation area until collection by your institution's EH&S department.[8]
This includes gloves, pipette tips, absorbent materials used for spills, and other contaminated disposable labware.[6][8]
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container, which is often lined with a heavy-duty plastic bag.[8]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant, e.g., "this compound contaminated debris".[8]
-
Storage and Disposal: Store the sealed container in the satellite accumulation area for pickup by EH&S personnel.[8]
-
Decontamination: The first rinse of any non-disposable labware or empty vials must be collected as liquid hazardous waste.[8] After the initial rinse, labware can be further cleaned with an appropriate detergent.[8]
-
Disposal: Once thoroughly rinsed, deface the original label on the container.[9] The rinsed container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[7][9]
Disposal Parameters
While specific regulatory limits for this compound are not defined, general guidelines for peptide and chemical waste apply.
| Parameter | Specification | Source |
| Waste Classification | Treat as laboratory chemical waste. | [6] |
| EWC Code (Somatostatin) | 07 05 99 (wastes not otherwise specified) | [5] |
| Optional Inactivation (Bleach) | Add 10% bleach solution to a final concentration of 0.5-1.0% sodium hypochlorite (B82951) for 30-60 minutes. | [8] |
| Optional Inactivation (NaOH) | Add 1 M NaOH and allow to react for at least 30-60 minutes. | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. targetmol.com [targetmol.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. peptide24.store [peptide24.store]
- 5. polypeptide.com [polypeptide.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. odu.edu [odu.edu]
Navigating the Safe Handling of [Tyr11]-Somatostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of their work and personal safety are paramount. This guide provides essential safety and logistical information for handling [Tyr11]-Somatostatin, a synthetic analog of the natural hormone somatostatin (B550006). Adherence to these procedural steps will ensure the stability of the compound and a secure laboratory environment.
Immediate Safety and Handling Protocols
While Safety Data Sheets (SDS) for this compound and its parent compound, somatostatin, indicate they are not classified as hazardous substances, standard laboratory safety precautions are essential.[1] The primary risks associated with handling this peptide are inhalation of the lyophilized powder and potential, though uncharacterized, physiological effects upon accidental ingestion or injection.
Personal Protective Equipment (PPE):
A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex | To prevent dermal contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles of the lyophilized powder. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) may be considered when handling larger quantities of lyophilized powder to minimize inhalation. | To prevent inhalation of the peptide. |
Engineering Controls:
To further minimize exposure, handling of this compound should be conducted in a designated, clean, and well-ventilated workspace.[2] A chemical fume hood is recommended, particularly when weighing and reconstituting the lyophilized powder, to control airborne particles.
Operational Plans: From Receipt to Reconstitution
Proper handling from the moment of receipt is crucial for maintaining the integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the vial for any damage to the container or seal.
-
Storage of Lyophilized Powder: Store the unopened vial in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended to ensure stability.[1][3]
-
Temperature Equilibration: Before opening, allow the vial to reach room temperature to prevent condensation from forming inside the vial, which can degrade the peptide.[2]
Reconstitution:
-
Environment: Perform reconstitution in a sterile environment, such as a laminar flow hood or a designated clean area, to prevent microbial contamination.
-
Solvent Selection: Use a sterile, high-purity solvent appropriate for the intended application. This is often sterile water, a buffer solution, or a mild organic solvent.
-
Procedure: Slowly inject the solvent into the vial, allowing it to run down the side of the vial to avoid foaming. Gently swirl or roll the vial to dissolve the peptide completely. Do not shake vigorously, as this can cause aggregation or degradation.
-
Storage of Reconstituted Solution: Once reconstituted, the solution's stability may be limited. For short-term storage, refrigeration at 2-8°C is typically advised. For longer-term storage, it is best to aliquot the solution into single-use vials and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound should be treated as laboratory chemical waste.[2]
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused solutions, including the initial rinse of any non-disposable labware, in a designated and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated hazardous waste container lined with a heavy-duty plastic bag.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Institutional Protocols: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.
-
Do Not Dispose in General Waste or Drains: Never dispose of this compound waste in the regular trash or pour it down the sink.
Quantitative Data Summary
Currently, there are no established occupational exposure limits (OELs) for somatostatin or its analogs in jurisdictions such as the UK and Sweden.[3] The table below summarizes the available safety-related quantitative data.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | [3] |
| Derived No-Effect Level (DNEL) | Not Established | [3] |
| Predicted No-Effect Concentration (PNEC) | Not Established | [3] |
Experimental Protocol Example: Receptor Binding Assay
A common application for this compound is in receptor binding assays. The following is a generalized protocol:
-
Cell Culture: Culture cells expressing the somatostatin receptor of interest to an appropriate density.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled somatostatin analog (the ligand), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter to determine the amount of bound ligand.
-
Data Analysis: Plot the amount of bound ligand as a function of the competitor concentration to determine the binding affinity (IC50) of this compound.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram outlines the key steps from receiving to disposal.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
